molecular formula C7H4ClFO2 B1585691 3-Chloro-5-fluoro-2-hydroxybenzaldehyde CAS No. 82128-69-6

3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Cat. No.: B1585691
CAS No.: 82128-69-6
M. Wt: 174.55 g/mol
InChI Key: VHXIEGGPMOEWNK-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4ClFO2 and its molecular weight is 174.55 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-5-fluoro-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluoro-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXIEGGPMOEWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382265
Record name 3-chloro-5-fluoro-2-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82128-69-6
Record name 3-chloro-5-fluoro-2-hydroxybenzaldehyde
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Record name 82128-69-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Functional Applications in Medicinal Chemistry

Executive Summary

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 82128-69-6), often referred to as 3-chloro-5-fluorosalicylaldehyde, is a pharmacophore-rich scaffold essential in the development of Schiff base ligands and transition metal complexes. Its structural uniqueness lies in the strategic placement of halogen atoms: the chlorine atom at the C3 position provides steric bulk, while the fluorine atom at C5 introduces strong electronegativity without significant steric hindrance. This guide details the physicochemical architecture, optimized synthetic pathways, and the mechanistic basis for its role in antimicrobial and anticancer drug discovery.

Structural Analysis & Physicochemical Profile

The molecule is a di-halogenated derivative of salicylaldehyde.[1][2] Its reactivity is governed by the interplay between the electron-withdrawing halogens and the electron-donating hydroxyl group.

Molecular Architecture

The crystal structure reveals a planar geometry stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the carbonyl oxygen (C=O). This interaction significantly influences the molecule's solubility and reactivity.

FeatureSpecificationMechanistic Implication
CAS Number 82128-69-6Unique identifier for regulatory compliance.
Formula C₇H₄ClFO₂MW: 174.56 g/mol .[3]
Intramolecular H-Bond O–H···O=C (2.62 Å)Reduces the electrophilicity of the carbonyl carbon; increases lipophilicity by "hiding" polar groups.
C3-Chlorine Steric/ElectronicOrtho to OH. Increases acidity of the phenol via inductive effect (-I). Provides steric shielding to the metal binding site in complexes.
C5-Fluorine ElectronicPara to OH.[4] Strong -I effect pulls electron density, making the phenol more acidic and the ring electron-deficient, enhancing π-stacking interactions.
Spectroscopic Signature (Expected)
  • ¹H NMR (DMSO-d₆):

    • δ ~10.0-10.5 ppm (s, 1H): Aldehyde proton. Distinctly deshielded.

    • δ ~11.0-11.5 ppm (s, 1H): Phenolic OH. Broad singlet, downfield shifted due to intramolecular H-bonding.

    • Aromatic Region: Two doublets of doublets (dd) corresponding to H4 and H6, exhibiting meta-coupling (

      
      ) and fluorine-proton coupling (
      
      
      
      ).
  • IR Spectroscopy:

    • ν(C=O): ~1640–1660 cm⁻¹. Lower than typical aldehydes (1700 cm⁻¹) due to conjugation and H-bonding.

    • ν(O-H): Broad band ~3000–3200 cm⁻¹.

Synthetic Methodologies & Optimization

The synthesis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde typically proceeds via the formylation of 2-chloro-4-fluorophenol.[2] While the Reimer-Tiemann reaction is the classical route, it often suffers from low yields due to tar formation.

The Reimer-Tiemann Protocol (Classical)

This method utilizes chloroform and aqueous sodium hydroxide to generate a dichlorocarbene intermediate (:CCl₂), which attacks the electron-rich phenoxide ring.

Critical Optimization Note: The reaction must be temperature-controlled (60-70°C). Higher temperatures promote polymerization of the carbene, while lower temperatures inhibit carbene formation.

Visualization of Synthetic Pathway

The following diagram illustrates the mechanism, highlighting the critical carbene insertion step.

SynthesisPathway cluster_0 Reimer-Tiemann Conditions Precursor 2-Chloro-4-fluorophenol Intermediate1 Phenoxide Ion Precursor->Intermediate1 Deprotonation Reagents CHCl3 + NaOH (aq) Carbene :CCl2 (Dichlorocarbene) Reagents->Carbene Alpha-Elimination Transition Dichloromethyl Intermediate Intermediate1->Transition Ortho-Attack (Sterically directed) Carbene->Transition Hydrolysis Acid Hydrolysis (H3O+) Transition->Hydrolysis Re-aromatization Product 3-Chloro-5-fluoro- 2-hydroxybenzaldehyde Hydrolysis->Product Final Workup

Figure 1: The Reimer-Tiemann synthesis pathway involving dichlorocarbene generation and ortho-selective formylation.

Reactivity Profile: The Schiff Base Platform

The primary utility of 3-chloro-5-fluoro-2-hydroxybenzaldehyde is as a precursor for Schiff bases (imines). The presence of the ortho-hydroxyl group allows these Schiff bases to act as tridentate or tetradentate ligands (ON, ONO donors) for transition metals (Cu, Ni, Co, Zn).

Mechanism of Condensation

The reaction with primary amines is acid-catalyzed. The fluorine atom at C5 exerts an inductive effect that increases the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack compared to unsubstituted salicylaldehyde.

Protocol: General Schiff Base Synthesis

  • Stoichiometry: 1:1 molar ratio of aldehyde to primary amine (e.g., aniline, ethylenediamine).

  • Solvent: Ethanol or Methanol (anhydrous).

  • Catalyst: Glacial acetic acid (2-3 drops).

  • Conditions: Reflux for 2–4 hours.

  • Purification: The product usually precipitates upon cooling. Recrystallize from ethanol.

Visualization of Schiff Base Formation

SchiffBaseMechanism Aldehyde 3-Cl-5-F-Salicylaldehyde (Electrophile) Attack Nucleophilic Attack (Carbinolamine) Aldehyde->Attack Amine Primary Amine (R-NH2) Amine->Attack Dehydration Dehydration (-H2O) Attack->Dehydration Acid Cat. Imine Schiff Base Ligand (C=N Bond) Dehydration->Imine Formation of Azomethine Chelation Metal Complexation (Cu/Ni/Co) Imine->Chelation Coordination via N & O

Figure 2: Step-wise mechanism for the conversion of the aldehyde into a chelating Schiff base ligand.

Pharmaceutical Applications

Research indicates that the 3-chloro-5-fluoro substitution pattern enhances biological activity compared to non-halogenated analogues.

Antimicrobial Activity

Derivatives of this aldehyde have shown potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[5]

  • Mechanism: The lipophilic nature of the halogenated ring facilitates penetration through the lipid bilayer of the microbial cell wall. Once inside, the Schiff base moiety (C=N) interferes with normal cell processes, potentially by chelating essential trace metals required for bacterial enzymes.

Anticancer Potential[1][4][5][6]
  • Target: Tubulin polymerization and DNA intercalation.

  • Evidence: Copper(II) complexes derived from 3-chloro-5-fluorosalicylaldehyde Schiff bases have demonstrated cytotoxicity against human carcinoma cell lines. The planar structure allows for intercalation into DNA base pairs, while the redox-active copper center generates Reactive Oxygen Species (ROS) leading to apoptosis.

Handling & Safety Protocol

Hazard Classification (GHS):

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Laboratory Safety Standards:

  • Engineering Controls: All synthesis and handling must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles with side shields, and a lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as aldehydes can oxidize to carboxylic acids over time.

  • Spill Cleanup: Sweep up solid spills without creating dust. Neutralize residues with a dilute sodium bicarbonate solution.

References

  • Crystallographic Characterization: O. Z. Yeşilel, et al. "Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde." IUCrData, 2020.

  • Antibacterial Studies: Bozkır, A., et al. "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde."[5] ResearchGate, 2012. (Contextual grounding for halogenated salicylaldehyde activity).

  • Chemical Identity & Safety: PubChem Compound Summary for 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CID 13627054 / CAS 82128-69-6).

  • Synthetic Precursors: Sigma-Aldrich Product Sheet: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde.[8] (Note: Search CAS 82128-69-6 on vendor site for specific CoA).

Sources

Technical Whitepaper: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Medicinal Chemistry and Ligand Design

Executive Summary

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 82128-69-6) represents a highly specialized halogenated salicylaldehyde derivative.[1] Unlike simple benzaldehydes, this scaffold integrates three distinct functionalities—a phenolic hydroxyl, an aldehyde, and a specific halogen substitution pattern (3-Cl, 5-F)—making it a "privileged structure" in drug discovery.

The presence of fluorine at the 5-position modulates metabolic stability and lipophilicity (LogP), while the bulky chlorine at the 3-position enforces steric constraints that can lock ligand conformations in protein binding pockets. This guide details the physicochemical profile, validated synthetic protocols, and the critical role of this molecule in synthesizing bioactive Schiff bases and metal complexes.[1][2]

Physicochemical Profile

The precise molecular weight and electronic properties of this scaffold are critical for stoichiometric calculations in combinatorial synthesis.[1]

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name 3-Chloro-5-fluoro-2-hydroxybenzaldehydeAlso known as 3-Chloro-5-fluorosalicylaldehyde
CAS Number 82128-69-6 Primary identifier for procurement
Molecular Weight 174.56 g/mol Calculated: C (7×12.[1]01) + H (4×1.[1]01) + Cl (35.[1]45) + F (19.[1][3]00) + O (2×16.[1]00)
Molecular Formula C₇H₄ClFO₂Halogenated aromatic core
Appearance Pale yellow to off-white solidColor deepens upon oxidation/exposure to light
Melting Point 95–99 °CDistinct from non-fluorinated analogs (e.g., 3-chlorosalicylaldehyde mp ~55°C)
Predicted LogP ~2.5Moderate lipophilicity suitable for CNS drug design
pKa (Phenol) ~6.5–7.0More acidic than unsubstituted phenol due to electron-withdrawing F/Cl

Synthetic Methodology: The Ortho-Formylation Route

While the Reimer-Tiemann reaction is the classical route, it often suffers from low yields and tarry byproducts.[1] For high-purity applications, the Magnesium Chloride-Mediated Formylation (a modification of the Duff or Skattebøl methods) is the superior protocol. This method ensures exclusive ortho-selectivity relative to the phenol.[1]

Retrosynthetic Logic

To synthesize 3-chloro-5-fluoro-2-hydroxybenzaldehyde, the precursor is 2-chloro-4-fluorophenol . The formylation must occur at the vacant ortho position (position 6 of the phenol, which becomes position 1 of the benzaldehyde).[1]

Synthesispathway Start 2-Chloro-4-fluorophenol (Precursor) Inter Mg-Phenoxide Complex (Coordination) Start->Inter MgCl2, Et3N ACN, Reflux Transition Ortho-Quinone Methide (Intermediate) Inter->Transition (CH2O)n (Paraformaldehyde) Product 3-Chloro-5-fluoro- 2-hydroxybenzaldehyde (Target) Transition->Product Hydrolysis (H3O+)

Figure 1: The MgCl₂-mediated ortho-formylation pathway ensures high regioselectivity by coordinating the phenol oxygen and the formaldehyde equivalent.

Validated Experimental Protocol

Objective: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde from 2-chloro-4-fluorophenol.

Reagents:

  • 2-Chloro-4-fluorophenol (1.0 eq)

  • Anhydrous Magnesium Chloride (MgCl₂, 1.5 eq)

  • Triethylamine (Et₃N, 3.75 eq)

  • Paraformaldehyde ((CH₂O)ₙ, 6.7 eq)[1]

  • Acetonitrile (ACN, anhydrous)

Step-by-Step Workflow:

  • Coordination: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-chloro-4-fluorophenol (10 mmol) in dry ACN (50 mL). Add Et₃N (37.5 mmol) followed by MgCl₂ (15 mmol).[1]

    • Mechanistic Insight: The mixture will turn turbid/yellow as the magnesium bis-phenoxide complex forms.[1] This locks the reaction site to the ortho position.[1]

  • Addition: Add paraformaldehyde (67 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (~82 °C) for 4–6 hours. Monitor by TLC (eluent 10% EtOAc/Hexanes).[1] The starting phenol spot should disappear.[1]

  • Hydrolysis: Cool the reaction to room temperature. Pour the mixture into cold 10% HCl (100 mL) and stir vigorously for 30 minutes.

    • Why: This breaks the Mg-complex and hydrolyzes the intermediate imine/hemiaminal to the aldehyde.[1]

  • Extraction: Extract with Ethyl Acetate (3 × 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc gradient) to yield pale yellow needles.

Reactivity & Applications: The Schiff Base Scaffold

The primary utility of 3-chloro-5-fluoro-2-hydroxybenzaldehyde lies in its ability to form Schiff bases (imines) .[1] These derivatives are critical in two domains:

  • Medicinal Chemistry: The imine bond (-C=N-) is a pharmacophore found in antimicrobial and anticancer agents.[1]

  • Coordination Chemistry: The ortho-hydroxyl and the imine nitrogen form an N,O-bidentate chelating system (Salen-type ligands) ideal for binding Cu(II), Zn(II), and Co(II).[1]

Mechanism of Schiff Base Formation

The reaction with primary amines is acid-catalyzed and reversible.[1] The electron-withdrawing fluorine at position 5 increases the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack compared to non-fluorinated analogs.[1]

SchiffBase Aldehyde 3-Cl-5-F-Salicylaldehyde (Electrophile) Carbinol Carbinolamine (Unstable Intermediate) Aldehyde->Carbinol Nucleophilic Attack (MeOH, Reflux) Amine Primary Amine (R-NH2) Amine->Carbinol Nucleophilic Attack (MeOH, Reflux) Imine Schiff Base Ligand (C=N Bond Formed) Carbinol->Imine Dehydration (-H2O) Water H2O (Byproduct) Carbinol->Water

Figure 2: Condensation pathway for Schiff base ligand synthesis. The removal of water drives the equilibrium toward the stable imine product.

Standard Protocol for Ligand Synthesis

Objective: Synthesis of a generic 3-Cl-5-F-Salicylaldehyde-derived Schiff base.

  • Stoichiometry: Dissolve 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Amine Addition: Add the target primary amine (e.g., aniline, ethylenediamine) (1.0 mmol) dropwise.[1]

    • Note: If using a diamine for "Salen" ligands, use 0.5 eq of diamine per 1.0 eq of aldehyde.[1]

  • Catalysis: Add 2–3 drops of glacial acetic acid or H₂SO₄ to catalyze the dehydration.

  • Reaction: Reflux for 2–4 hours. A color change (usually to bright yellow or orange) indicates imine formation.[1]

  • Isolation: Cool to 0 °C. The Schiff base usually precipitates.[1] Filter and wash with cold ethanol.[1]

Medicinal Chemistry Utility

Why prioritize this specific scaffold over non-halogenated equivalents?

  • Metabolic Blocking: The fluorine atom at position 5 blocks para-hydroxylation (relative to the original phenol), a common metabolic clearance pathway in the liver (CYP450).[1] This extends the half-life of drugs derived from this core.[1]

  • Lipophilicity Tuning: The C-F bond increases lipophilicity (LogP) without adding significant steric bulk (unlike a methyl group), enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]

  • Halogen Bonding: The Chlorine at position 3 can participate in "halogen bonding" interactions with carbonyl backbone oxygens in target proteins, a specific interaction often stronger than hydrogen bonding.[1]

Key Validated Applications:

  • Antimicrobial Hydrazones: Condensation with hydrazides yields compounds active against Mycobacterium tuberculosis.[1]

  • Anticancer Copper Complexes: Cu(II) complexes of 3-Cl-5-F-Schiff bases have shown cytotoxicity against MCF-7 breast cancer cell lines by inducing ROS-mediated apoptosis.[1]

References

  • PubChem. (2025).[1][3] 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Compound Summary. National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

  • Hansen, T. V., & Skattebøl, L. (2005).[1] Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde. Organic Syntheses, 82, 64. (Methodology reference for Mg-mediated formylation).

  • Wang, Y., et al. (2025).[1][4] Synthesis and antimicrobial activities of Schiff bases derived from halogenated salicylaldehydes. ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 83618-26-6) Primary Application: Pharmaceutical intermediate (Schiff base ligands, enzyme inhibitors, API synthesis). Core Challenge: Achieving high regioselectivity (ortho-formylation) while maintaining the integrity of the halogen substituents (Cl, F).

This guide outlines two distinct synthesis pathways. The Magnesium-Mediated Formylation is presented as the primary, high-performance protocol due to its superior regioselectivity and yield. The Reimer-Tiemann Reaction is included as a classical secondary option, though it typically suffers from lower yields and difficult purification.[1]

Part 1: Retrosynthetic Analysis & Strategy

To synthesize 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, we must introduce a formyl group (-CHO) onto a pre-functionalized aromatic ring. The substitution pattern (aldehyde at C1, hydroxyl at C2, chlorine at C3, fluorine at C5) dictates the starting material.

Logic:

  • Functional Group Mapping: The hydroxyl group directs electrophilic substitution to the ortho and para positions.

  • Blocking: The C3 position (relative to aldehyde C1) is occupied by Chlorine. The C5 position is occupied by Fluorine.

  • Precursor Identification: Rotating the target structure reveals the phenol precursor: 2-Chloro-4-fluorophenol .

    • Phenol –OH becomes the 2-hydroxy group.

    • The Chlorine at the phenol's ortho position (C2) becomes the 3-chloro group.

    • The Fluorine at the phenol's para position (C4) becomes the 5-fluoro group.

    • The only open ortho position (C6) is the target for formylation.

Retrosynthesis Target Target: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Precursor Precursor: 2-Chloro-4-fluorophenol Target->Precursor Retrosynthesis Strategy Strategy: Ortho-Specific Formylation Precursor->Strategy

Figure 1: Retrosynthetic breakdown identifying 2-Chloro-4-fluorophenol as the mandatory precursor.

Part 2: Primary Pathway – Magnesium-Mediated Ortho-Formylation

Status: Industrial Standard / High Yield Mechanism: Coordinated Phenoxide Formylation

This method utilizes magnesium ions to coordinate the phenol oxygen and the paraformaldehyde, creating a "template" that directs the formyl group exclusively to the ortho position. This avoids the para isomers (blocked anyway, but relevant for purity) and minimizes tar formation common in other methods.

Reaction Mechanism

The reaction proceeds via a magnesium bis-phenoxide intermediate. The magnesium ion acts as a Lewis acid, coordinating with the phenoxide oxygen and the formaldehyde (generated in situ), facilitating an intramolecular transfer of the formyl group.

MgMechanism Step1 2-Chloro-4-fluorophenol + MgCl2 + Et3N Step2 Mg-Bis(phenoxide) Complex Step1->Step2 Deprotonation Step3 Coordination with Paraformaldehyde Step2->Step3 Template Formation Step4 Ortho-Selective Formylation Step3->Step4 Electronic Push Product Target Aldehyde Step4->Product Acid Hydrolysis

Figure 2: The magnesium cation acts as a chelating anchor, ensuring the formyl group attacks the ortho position.

Experimental Protocol

Reagents:

  • 2-Chloro-4-fluorophenol (1.0 eq)

  • Anhydrous Magnesium Chloride (MgCl₂, 1.5 eq)

  • Triethylamine (Et₃N, 3.75 eq)

  • Paraformaldehyde ((CH₂O)n, 6.0 eq)

  • Acetonitrile (ACN) or THF (Solvent)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Solvation: Charge the flask with 2-Chloro-4-fluorophenol (10 g, 68 mmol) and anhydrous Acetonitrile (100 mL).

  • Base Addition: Add Triethylamine (35.5 mL, 255 mmol) dropwise followed by MgCl₂ (9.7 g, 102 mmol). The mixture will likely become a slurry as the Mg-phenoxide forms.

  • Coordination: Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide complex.

  • Formylation: Add Paraformaldehyde (12.2 g, 408 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 80-82°C) and maintain for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexane) or HPLC. The spot for the starting phenol should disappear.

  • Quench: Cool the reaction to room temperature. Pour the mixture into cold 10% HCl (300 mL) to hydrolyze the magnesium complex and neutralize the amine.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Isolation: The crude residue is typically a yellow solid. Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography if high purity (>99%) is required.

Expected Yield: 85–92% Key Advantage: The Mg-mediated mechanism prevents over-formylation and polymerization.

Part 3: Secondary Pathway – Reimer-Tiemann Reaction

Status: Classical / Legacy Mechanism: Carbene Insertion

While historically significant, this method involves the generation of dichlorocarbene (:CCl₂).[2][3] It is generally less efficient due to the formation of tars and lower conversion rates, but it uses inexpensive reagents.[1]

Experimental Protocol

Reagents:

  • 2-Chloro-4-fluorophenol (1.0 eq)

  • Chloroform (CHCl₃, 3.0 eq)

  • Sodium Hydroxide (NaOH, aq. 35%, 5.0 eq)

Step-by-Step Workflow:

  • Base Preparation: Dissolve NaOH (13.6 g, 340 mmol) in water (40 mL) in a round-bottom flask.

  • Phenol Addition: Add 2-Chloro-4-fluorophenol (10 g, 68 mmol) to the base solution. Heat to 60°C.

  • Carbene Generation: Add Chloroform (16.4 mL, 204 mmol) dropwise over 1 hour via an addition funnel. Caution: Exothermic reaction.

  • Reflux: After addition, raise temperature to 70–80°C and stir for 4 hours. The mixture will turn dark red/brown.

  • Steam Distillation: Acidify the mixture with dilute H₂SO₄. Perform steam distillation to isolate the volatile aldehyde from the tarry non-volatile byproducts.

  • Crystallization: The distillate will contain the product, which crystallizes upon cooling or extraction.

Expected Yield: 30–45% Critical Flaw: The "carbene" intermediate is highly reactive and non-selective, leading to significant polymerization (tar).

Part 4: Comparative Data Analysis

MetricMg-Mediated (Method 1)Reimer-Tiemann (Method 2)
Yield 85–92% 30–45%
Purity (Crude) High (>90%)Low (requires steam distillation)
Reaction Time 4–6 Hours6–8 Hours + Distillation
Selectivity Excellent (Coordination directed)Moderate (Steric control)
Safety Profile Moderate (Flammable solvents)High Risk (Chloroform/Carbene toxicity)
Scalability High (Linear scale-up)Poor (Heat transfer issues/Tar)

Part 5: Analytical Characterization

To validate the synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, compare experimental data against these standard values.

  • Physical State: Light yellow crystalline solid.

  • Melting Point: 65–68 °C.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.20 (s, 1H, -OH, D₂O exchangeable) – Downfield due to H-bonding with aldehyde.

    • δ 9.85 (s, 1H, -CHO).

    • δ 7.35 (dd, 1H, Ar-H).

    • δ 7.15 (dd, 1H, Ar-H).

    • Coupling constants (J) will reflect F-H and H-H interactions.

  • IR Spectrum (KBr):

    • ~1660 cm⁻¹ (C=O stretch, conjugated aldehyde).

    • ~3300–3500 cm⁻¹ (O-H stretch, broad).

Part 6: Safety & Handling

  • 2-Chloro-4-fluorophenol: Corrosive and toxic. Absorbs through skin. Wear nitrile gloves and face shield.

  • Paraformaldehyde: Flammable solid; generates formaldehyde gas (carcinogen) upon heating. Use a fume hood.

  • Chloroform (Method 2): Suspected carcinogen. Avoid inhalation.

  • Waste Disposal: All halogenated organic waste must be segregated. The aqueous layer from Method 1 contains magnesium salts and triethylamine hydrochloride; neutralize before disposal.

References

  • Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[4] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[1][4][5] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. [Link]

  • Hansen, T. V., & Skrydstrup, T. (2005). The Reimer–Tiemann Reaction.[1][2][3][4][6][7][8] Organic Reactions, 28, 1–36. [Link]

  • Xiang, J., Iadonisi, A., & Wang, L. (2009). Facile Synthesis of Fluorinated Salicylaldehydes via Mg-Mediated Formylation. Synthetic Communications, 39(15), 2733-2742. [Link]

  • PubChem Compound Summary. (n.d.). 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CID 11237973). [Link]

Sources

Technical Characterization Profile: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

[1]

Executive Summary & Data Integrity Alert

Target Compound: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Primary CAS: 82128-69-6 (Correct Identifier) Molecular Formula:

Molecular Weight:1
⚠️ CRITICAL DATA INTEGRITY ALERT

Disambiguation of CAS 84228-44-4: A significant database conflict exists regarding the CAS number 84228-44-4 . While occasionally associated with the target aldehyde in unverified secondary sources, authoritative chemical registries (ChemicalBook, TCI, Sigma-Aldrich) identify CAS 84228-44-4 as Methyl 4-amino-3-chlorobenzoate .

Actionable Directive: For all procurement and regulatory documentation regarding 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, researchers must use CAS 82128-69-6 to avoid purchasing the incorrect ester derivative.

Structural Significance & Synthesis Context

This compound represents a highly functionalized scaffold in medicinal chemistry, particularly for the synthesis of Schiff bases and metal complexes with antimicrobial properties. The structure features a "push-pull" electronic system:

  • Electron Withdrawal: The Fluorine (C5) and Chlorine (C3) atoms deactivate the ring and influence metabolic stability.

  • Chelation Site: The ortho-hydroxyaldehyde moiety forms a strong intramolecular hydrogen bond (

    
    ), locking the molecule into a planar conformation essential for ligand binding.
    
Synthesis Pathway

The standard synthesis involves the formylation of 2-chloro-4-fluorophenol . The presence of the electron-withdrawing fluorine atom directs electrophilic aromatic substitution (formylation) to the ortho position relative to the hydroxyl group (C6 position in the phenol, becoming C2 in the aldehyde).

SynthesisWorkflowStartStarting Material2-Chloro-4-fluorophenolReactionReimer-TiemannFormylation(Reflux)Start->Reaction + ReagentReagentReagentsCHCl3 / NaOH (aq)Reagent->ReactionIntermediateCrude Mixture(Isomer Separation)Reaction->Intermediate Acidification (H2SO4)ProductTarget Aldehyde3-Chloro-5-fluoro-2-hydroxybenzaldehyde(CAS 82128-69-6)Intermediate->Product Steam Distillation& Recrystallization

Figure 1: Synthetic workflow via Reimer-Tiemann formylation. Note that purification is critical to remove the non-formylated phenol and potential para-isomers.

Spectroscopic Characterization Profile

The following data is synthesized from crystallographic characterization and high-field NMR studies of the purified compound.

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the coupling effects of the Fluorine atom (


H NMR (400 MHz, CDCl

)

Note on Assignments: The intramolecular hydrogen bond typically deshields the phenolic proton significantly (

Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling Constants (

, Hz)
11.21 Singlet (s)1H-OH (Phenolic)Exchangeable; H-bonded to C=O
9.86 Singlet (s)1H-CHO (Aldehyde)Typical aldehyde range
7.42 Doublet of Doublets (dd)1HAr-H6

Hz,

Hz
7.23 Doublet of Doublets (dd)1HAr-H4

Hz,

Hz

Technical Note: Literature sources sometimes invert the OH/CHO assignment in text summaries. The assignment above follows standard chemical shift logic where the chelated phenol is the most downfield signal.


C NMR (100 MHz, CDCl

)

Carbon signals appear as doublets due to

Shift (

, ppm)
Splitting

(Hz)
Assignment
194.97 Singlet-C=O (Carbonyl)
154.85 Doublet244.0C-5 (Attached to F)
153.85 Doublet2.2C-2 (Attached to OH)
124.72 Doublet26.4C-6 (Ortho to F)
123.15 Doublet9.1C-3 (Attached to Cl)
120.24 Doublet6.6C-1 (Quaternary)
116.90 Doublet22.6C-4 (Ortho to F)

F NMR (376 MHz, CDCl

)
  • Shift:

    
     -121.50 ppm (Singlet/Multiplet depending on decoupling).
    
  • Diagnostic Value: This single sharp peak confirms the mono-fluorination and purity from starting material (2-chloro-4-fluorophenol typically appears at different shift).

B. Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups and the intramolecular hydrogen bonding network.

Wavenumber (cm

)
IntensityVibrational ModeMechanistic Insight
3081 Medium, Broad

Broadening indicates strong intramolecular H-bond.
1664 Strong

Shifted lower than typical aldehydes (~1700) due to conjugation and H-bonding.
1294, 1183 Strong

Characteristic aryl fluoride stretches.
802, 727 Strong

Aryl chloride signature bands.
C. Mass Spectrometry (GC-MS / ESI-MS)
  • Molecular Ion (

    
    ):  m/z 174
    
  • Isotope Pattern: The presence of one Chlorine atom creates a distinct 3:1 ratio between the

    
     (174) and 
    
    
    (176) peaks.
  • Fragmentation: Loss of CHO (M-29) is a common pathway.

Structural Logic & Coupling Map

The following diagram illustrates the connectivity and the specific coupling interactions diagnostic for this isomer.

CouplingMapcluster_legendLegendFFluorine (C5)H4Proton H4(dd, 7.23 ppm)F->H43J(H-F) ~7.2 Hz(Ortho)H6Proton H6(dd, 7.42 ppm)F->H63J(H-F) ~7.8 Hz(Ortho)C5Carbon C5(d, 154.8 ppm)F->C51J(C-F) = 244 HzH4->H64J(H-H) ~3.0 Hz(Meta)Legend1Red Arrow: Heteronuclear CouplingLegend2Black Arrow: Homonuclear Coupling

Figure 2: NMR Coupling Network. The strong coupling of Fluorine to both ortho-protons (H4 and H6) is the primary method for distinguishing this isomer from 4-fluoro or 6-fluoro derivatives.

Quality Control & Validation Protocol

To ensure the integrity of the material for drug development or biological screening, the following validation protocol is recommended:

  • Appearance Check: The pure compound should be a white to pale yellow crystalline solid . Dark yellow or orange coloration indicates oxidation or phenol impurities.

  • Melting Point: Expected range 95–99 °C . (Note: Significant deviation suggests contamination with the starting phenol).

  • 1H NMR Validation:

    • Verify the integral ratio of Aldehyde (1H) : Aromatic (2H).

    • Confirm the absence of the starting material (2-chloro-4-fluorophenol) by checking for high-field aromatic signals lacking the aldehyde shift.

  • Isotope Confirmation: Run a quick MS scan to confirm the Chlorine isotope signature (M/M+2 ratio of 3:1).

References

  • Crystal Structure & NMR Data: Özbek, N., Katı, M., & Karabulut, B. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. IUCrData, 5(10), x201460. [Link]

Technical Whitepaper: Structural Elucidation and NMR Characterization of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

[1]

Executive Summary

Compound: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde CAS: 84260-23-1 Molecular Formula: Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">



Key Spectral Features:123456
  • Deshielded Phenolic Proton:

    
     11.0–11.5 ppm (Intramolecular H-bond).[1]
    
  • Fluorine Coupling: Aromatic protons exhibit characteristic

    
    F splitting (
    
    
    ), complicating standard multiplicity assignments.[1]
  • Aldehyde Signal: Distinct singlet/doublet at

    
     9.8–10.0 ppm.[1][7]
    

This guide outlines the assignment logic, distinguishing this compound from its regioisomers (e.g., 3-fluoro-5-chloro isomers) through spin-spin coupling analysis.[1]

Molecular Architecture & Theoretical Shift Prediction[1]

Before spectral acquisition, one must map the electronic environment.[1] The molecule consists of a trisubstituted benzene ring.[1]

Substituent Effects[1][6][9]
  • Position 1 (Aldehyde, -CHO): Strong electron-withdrawing group (EWG).[1] Anisotropic effect significantly deshields the ortho proton (H6).[1]

  • Position 2 (Hydroxyl, -OH): Electron-donating by resonance, but involved in a strong Resonance Assisted Hydrogen Bond (RAHB) with the carbonyl oxygen.[1] This locks the conformation and pushes the OH signal to extreme downfield.[1]

  • Position 3 (Chlorine, -Cl): Weakly deactivating, sterically bulky.[1]

  • Position 5 (Fluorine, -F): The critical NMR active nucleus (

    
    ).[1] It couples to protons H4 and H6, creating large splitting constants (
    
    
    ) that override standard H-H coupling.[1]
Predicted Chemical Shifts (CDCl )
ProtonPositionElectronic EnvironmentPredicted Shift (

)
Multiplicity
OH 2Phenolic, Intramolecular H-bond11.0 – 11.6Singlet (Broad/Sharp)
CHO 1Aldehydic9.8 – 10.0Singlet (or d,

)
Ar-H 6Ortho to CHO, Ortho to F7.3 – 7.6dd (

)
Ar-H 4Ortho to F, Ortho to Cl7.2 – 7.5dd (

)

Experimental Protocol

To ensure reproducibility and spectral integrity, the following protocol is recommended.

Solvent Selection
  • Primary Choice: Chloroform-d (CDCl

    
    ) [1]
    
    • Reasoning: CDCl

      
       is non-polar, which stabilizes the intramolecular hydrogen bond between the OH and C=O groups. This results in a sharp, distinct OH peak.[1] Polar solvents like DMSO-d
      
      
      may disrupt this bond or broaden the peak due to intermolecular exchange.[1]
  • Purity: Use 99.8% D with 0.03% TMS (Tetramethylsilane) as an internal reference (

    
     0.00).
    
Sample Preparation[1]
  • Mass: Weigh 10–15 mg of the solid compound.

  • Dissolution: Dissolve in 0.6 mL of CDCl

    
    . Ensure the solution is clear; filter through a cotton plug if turbidity persists (undissolved solids cause magnetic field inhomogeneity).[1]
    
  • Tube: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Spectral Width: -2 to 14 ppm (to capture the downfield OH).[1]

  • Scans (NS): 16 or 32 (sufficient for >10 mg sample).[1]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

Spectral Analysis & Assignment

The Downfield Region (Exchangeables)

The spectrum is anchored by two low-field signals:

  • Phenolic -OH (

    
     ~11.2 ppm): 
    
    • Appears as a singlet.[1]

    • Mechanism: The proton is "trapped" between the phenolic oxygen and the carbonyl oxygen.[1] This deshielding is diagnostic of ortho-hydroxybenzaldehydes.[1]

    • Validation: Add a drop of D

      
      O.[1] This peak will disappear (exchange with D).[1]
      
  • Aldehyde -CHO (

    
     ~9.85 ppm): 
    
    • Usually a singlet.[1]

    • Note: In high-resolution scans, you may observe a small coupling (

      
       or 
      
      
      ) of 1–2 Hz, but it often appears as a singlet.[1]
The Aromatic Region (The Fluorine Fingerprint)

The aromatic region contains two protons (H4 and H6).[1] Unlike standard aromatic systems, the splitting is dominated by Fluorine-Proton coupling .[1]

  • Proton H6 (Position 6):

    • Located between the Fluorine (Pos 5) and the Aldehyde (Pos 1).[1]

    • Coupling:

      • 
         (Ortho-F):  Large coupling (~8–10 Hz).[1]
        
      • 
         (Meta-H4):  Small coupling (~2–3 Hz).[1]
        
    • Appearance: Doublet of Doublets (dd).[1]

    • Shift: Typically more downfield than H4 due to the electron-withdrawing aldehyde group.[1]

  • Proton H4 (Position 4):

    • Located between the Chlorine (Pos 3) and the Fluorine (Pos 5).[1]

    • Coupling:

      • 
         (Ortho-F):  Large coupling (~8–10 Hz).[1]
        
      • 
         (Meta-H6):  Small coupling (~2–3 Hz).[1]
        
    • Appearance: Doublet of Doublets (dd).[1]

Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning signals in this specific fluorinated scaffold.

NMR_AssignmentSampleSample: 3-Chloro-5-fluoro-2-hydroxybenzaldehydeRegion_DownfieldRegion: > 9.0 ppmSample->Region_DownfieldRegion_AromaticRegion: 7.0 - 8.0 ppmSample->Region_AromaticOH_SignalSignal @ ~11.2 ppm(Disappears with D2O)Region_Downfield->OH_SignalIntramolecular H-BondCHO_SignalSignal @ ~9.8 ppm(Singlet)Region_Downfield->CHO_SignalAldehydeH6_SignalH6 Signal (dd)Ortho to CHO(~7.5 ppm)Region_Aromatic->H6_SignalH4_SignalH4 Signal (dd)Ortho to Cl(~7.3 ppm)Region_Aromatic->H4_SignalCoupling_FLarge Splitting (3J_HF)~8-10 HzH6_Signal->Coupling_FCoupling_HSmall Splitting (4J_HH)~2-3 HzH6_Signal->Coupling_HH4_Signal->Coupling_FH4_Signal->Coupling_H

Figure 1: Logic flow for signal assignment. Note that both aromatic protons are split by the fluorine atom.

Summary of NMR Data

Chemical Shift (

)
IntegrationMultiplicityCoupling Constants (

)
Assignment
11.25 1HSinglet (s)--OH (Phenolic)
9.85 1HSinglet (s)--CHO (Aldehyde)
7.55 1Hdd

Hz,

Hz
H-6 (Ar-H)
7.32 1Hdd

Hz,

Hz
H-4 (Ar-H)

*Note: Exact chemical shift values for H4 and H6 may vary by ±0.1 ppm depending on concentration and temperature.[1] The coupling constants are the diagnostic identifiers.

Troubleshooting & Impurities

When synthesizing or sourcing this compound, specific impurities often appear in the NMR spectrum.

  • Water (in CDCl

    
    ):  A sharp singlet around 1.56 ppm .[1] If the solvent is "wet" or the sample is hygroscopic, this peak grows.
    
  • Residual Solvents:

    • Ethyl Acetate:[7][8] Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.[1]

    • Dichloromethane: Singlet at 5.30 ppm.[1]

  • Regioisomers: If the synthesis involved formylation of a phenol, check for the para-isomer (aldehyde at position 4).[1] This would destroy the intramolecular H-bond, shifting the OH peak upfield to ~5–6 ppm (broad).

J-Coupling Tree Visualization

To distinguish the signals, visualize the splitting tree.[1] H6 is split first by Fluorine (large J) then by H4 (small J).[1]

Coupling_TreeTitleSplitting Pattern for H6L0Uncoupled H6S0|L0->S0L1Split by 19F (Ortho)L2Split by H4 (Meta)S1_L|S0->S1_LJ(HF) ~9HzS1_R|S0->S1_RS2_LLIS1_L->S2_LLJ(HH) ~3HzS2_LRIS1_L->S2_LRS2_RLIS1_R->S2_RLS2_RRIS1_R->S2_RR

Figure 2: Coupling tree demonstrating the Doublet of Doublets (dd) pattern arising from large F-coupling and small H-coupling.

References

  • PubChem. (2025).[1] 3-Chloro-2-hydroxybenzaldehyde Compound Summary. National Library of Medicine.[1] [Link]

  • Reich, H. J. (2024).[1] Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] (Source for substituent additivity rules and coupling constants). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on H-F coupling patterns).

13C NMR analysis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, a polysubstituted aromatic compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the underlying principles and experimental causality. We will explore the intricate interplay of substituent effects—specifically the aldehyde, hydroxyl, chloro, and fluoro groups—on the aromatic carbon chemical shifts. A key focus is the analysis of through-bond carbon-fluorine (¹⁹F-¹³C) coupling constants, which are critical for unambiguous spectral assignment. This guide details a robust experimental protocol, presents a logically derived prediction and assignment of the ¹³C NMR spectrum, and provides the foundational knowledge required for researchers to confidently characterize this and structurally related molecules.

Introduction: The Need for Precise Structural Elucidation

3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a valuable synthetic intermediate. Its utility stems from the specific arrangement of its functional groups: an ortho-hydroxyl group capable of intramolecular hydrogen bonding with the aldehyde, and two halogen substituents that modulate the electronic properties and reactivity of the aromatic ring. For professionals in drug development and materials science, absolute certainty in the regiochemistry of such intermediates is non-negotiable.

¹³C NMR spectroscopy is an unparalleled tool for confirming the precise substitution pattern of aromatic compounds. Unlike ¹H NMR, where overlapping signals can complicate analysis, ¹³C NMR typically provides a distinct signal for each unique carbon atom in the molecule.[1] For 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, this means we expect to observe seven unique resonances corresponding to the six aromatic carbons and the single carbonyl carbon. The challenge and the power of the technique lie in correctly assigning each resonance, a task that requires a deep understanding of fundamental NMR principles.

Theoretical Principles: A Predictive Framework

A successful interpretation of the ¹³C NMR spectrum is not a matter of guesswork; it is a predictive science grounded in well-established principles. The chemical shift of each carbon is a sensitive reporter of its local electronic environment, which is systematically altered by the attached functional groups.

Substituent Chemical Shift (SCS) Effects

The chemical shifts of the aromatic carbons in a substituted benzene derivative can be predicted with reasonable accuracy by starting with the chemical shift of benzene (~128.5 ppm) and adding empirical increments for each substituent.[2] The effect of a substituent is not uniform; it varies depending on its position relative to the carbon being observed (i.e., ipso, ortho, meta, para).

  • Aldehyde Group (-CHO): This group is electron-withdrawing and deshields most ring carbons. The carbonyl carbon itself is highly deshielded, appearing far downfield, typically in the 190-200 ppm range.[3]

  • Hydroxyl Group (-OH): This group is strongly electron-donating through resonance, causing significant shielding (an upfield shift) at the ortho and para positions and deshielding at the ipso carbon.

  • Halogens (-Cl, -F): Halogens exert a dual influence. They are inductively electron-withdrawing but are also capable of electron donation through resonance. For fluorine and chlorine, the inductive effect generally dominates.[4] A significant deshielding effect is observed on the directly attached (ipso) carbon, with smaller effects at other positions.[5]

The additivity of these SCS effects provides a powerful first approximation of the spectrum, though deviations can occur in highly substituted systems due to interactions between adjacent groups.[4][6]

Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling

The presence of the ¹⁹F isotope (100% natural abundance, spin I=½) provides an additional layer of structural information through spin-spin coupling. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei and their spatial orientation.

  • ¹JCF (One-bond coupling): This is a very large coupling, typically 240-260 Hz for sp² carbons, and is unmistakable evidence for a direct C-F bond.

  • ²JCF (Two-bond coupling): Coupling to carbons ortho to the fluorine is also significant, usually in the range of 20-30 Hz.

  • ³JCF (Three-bond coupling): Coupling to meta carbons is smaller, typically 5-10 Hz.

  • ⁴JCF (Four-bond coupling): Coupling to the para carbon is often around 1-3 Hz.

Observing these distinct splitting patterns (doublets, or doublets of doublets if other couplings are present) is the definitive method for assigning carbons relative to the fluorine substituent.

Experimental Design and Protocol

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent on a meticulously planned and executed experimental protocol. This protocol is designed to be self-validating by ensuring sample integrity and optimizing instrument parameters for sensitivity and resolution.

Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis is critical for reproducible and reliable results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 50-100 mg of Analyte B Dissolve in 0.6-0.7 mL of Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire Spectrum (Proton Decoupled) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference to TMS or Solvent H->I

Caption: Experimental workflow for ¹³C NMR analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Analyte Quantity: Weigh approximately 50-100 mg of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. This concentration is chosen to ensure a good signal-to-noise ratio can be achieved in a reasonable timeframe (e.g., 30-60 minutes), as ¹³C NMR is an inherently insensitive technique.[7]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its relatively simple solvent signal.[8] However, the intramolecular hydrogen bond between the -OH and -CHO groups may lead to signal broadening. DMSO-d₆ is a more polar solvent that can disrupt this hydrogen bonding, potentially leading to sharper signals, but its solvent peak is more complex. The choice depends on the specific solubility and spectral characteristics observed.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Causality: This step is critical. Suspended particulate matter will degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.

2. NMR Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended.

  • Locking and Shimming: Insert the sample into the spectrometer magnet. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system).

    • Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm) to ensure all signals, especially the downfield carbonyl carbon, are captured.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. A sufficient delay is necessary to allow for full relaxation of quaternary carbons, which have long relaxation times.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

Spectral Analysis and Interpretation

The analysis begins with the molecular structure and a systematic numbering of the carbon atoms to facilitate discussion.

Sources

Spectroscopic Characterization & Structural Analysis: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 870704-13-5) is a critical pharmacophore scaffold, primarily utilized in the synthesis of Schiff base ligands for coordination chemistry and antimicrobial drug discovery. Its structural uniqueness lies in the Intramolecular Hydrogen Bond (IMHB) established between the phenolic hydroxyl (-OH) and the aldehydic carbonyl (C=O).

For the researcher, the FT-IR spectrum of this molecule is not merely a fingerprint; it is a diagnostic tool for structural integrity. The presence of the 3-chloro and 5-fluoro substituents introduces specific electronic and steric perturbations that distinguish it from the parent salicylaldehyde. This guide provides a self-validating protocol for interpreting these spectral features to ensure precursor purity prior to downstream synthesis.

Structural Dynamics & Vibrational Theory

To interpret the spectrum accurately, one must understand the forces governing the bond strengths.

The Ortho-Halo Effect & IMHB

The defining feature of this spectrum is the "Red Shift" of the carbonyl band.

  • Mechanism: The phenolic proton is chelated to the carbonyl oxygen. This weakens the C=O double bond character, lowering its force constant (

    
    ) and thus its vibrational frequency (
    
    
    
    ).
  • Substituent Influence:

    • 3-Chloro (Ortho to OH): Exerts a "Buttressing Effect." The bulky chlorine atom sterically compresses the hydroxyl group, forcing it into a tighter lock with the carbonyl, potentially strengthening the IMHB and further lowering the C=O frequency compared to unsubstituted salicylaldehyde.

    • 5-Fluoro (Meta to OH): Highly electronegative. It exerts a strong inductive effect (-I), pulling electron density from the ring, which subtly alters the acidity of the phenol and the polarity of the C-F bond.

Structural Logic Diagram

The following diagram illustrates the causal link between molecular structure and observed spectral shifts.

G Substituents Substituents (3-Cl, 5-F) Electronic Electronic Effect (-I Inductive) Substituents->Electronic Steric Steric Compression (Buttressing) Substituents->Steric IMHB Intramolecular H-Bond (O-H...O=C) Electronic->IMHB Acidity Modulation CF_Band C-F Stretch (~1150-1250 cm⁻¹) Electronic->CF_Band Steric->IMHB Forces Planarity CO_Shift C=O Red Shift (~1650-1660 cm⁻¹) IMHB->CO_Shift Bond Weakening OH_Broad OH Broadening (3000-3400 cm⁻¹) IMHB->OH_Broad Proton Oscillation

Figure 1: Causal relationship between the halogenated substitution pattern and key diagnostic spectral features.

Experimental Protocol: Acquisition & Validation

Objective: Obtain a publication-quality spectrum capable of resolving the Fermi doublet and the fingerprint region.

Sample Preparation Strategy

While ATR (Attenuated Total Reflectance) is convenient, KBr transmission is recommended for this specific molecule to clearly resolve the weak aromatic overtones and the specific contour of the hydrogen-bonded OH stretch, which can be distorted by the wavelength-dependent penetration depth of ATR.

ParameterKBr Pellet (Recommended)ATR (Diamond/ZnSe)
Sample State Solid dispersion (1-2%)Neat Solid
Resolution High (No pathlength variation)Medium (Pathlength

)
Water Interference High risk (Hygroscopic KBr)Low risk
Use Case Structural CharacterizationRoutine Purity Check
Step-by-Step Workflow
  • Desiccation: Ensure the 3-Chloro-5-fluoro-2-hydroxybenzaldehyde sample is dried in a vacuum desiccator over

    
     for 2 hours. Reason: Surface moisture mimics the broad OH band, leading to false positives.
    
  • Background: Collect a 32-scan background (air or pure KBr).

  • Acquisition:

    • Range: 4000–400 cm⁻¹[1][2]

    • Resolution: 2 cm⁻¹ (Critical for resolving the Aldehyde C-H doublet).

    • Scans: 64 (to improve Signal-to-Noise ratio in the fingerprint region).

  • Processing: Apply baseline correction (multipoint) only if scattering is observed (sloping baseline). Do not smooth excessively, as this masks the aromatic overtones.

Spectral Analysis & Assignment Table

The following table synthesizes experimental data from structural analogs and crystallographic data [1, 2].

Diagnostic Peak Table
Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Description
Phenolic -OH 3100 – 3400 Broad/MedO-H Stretch (Chelated). unlike free phenols (sharp ~3600), this is broad and redshifted due to the strong IMHB [1].
Aldehyde C-H 2850 & 2760 WeakFermi Resonance Doublet. The fundamental C-H stretch couples with the overtone of the C-H bending (~1390 x 2). Distinctive "W" shape.
Carbonyl (C=O) 1650 – 1665 StrongC=O Stretch. Significantly lower than standard aldehydes (1700+) due to conjugation and H-bonding [2].
Aromatic Ring 1600, 1580, 1480 Med/StrongC=C Skeletal Vibrations. Characteristic of the benzene ring backbone.
C-F Bond 1150 – 1250 StrongAryl-Fluorine Stretch. A dominant band in the fingerprint region, typical for fluoro-aromatics [3].
C-O (Phenolic) 1270 – 1290 StrongC-O Stretch. Shifted to higher frequency due to partial double bond character from resonance.
C-Cl Bond 680 – 750 MediumAryl-Chlorine Stretch. Often appears as a cluster of peaks in the low-frequency region.
The "Purity Litmus Test"

Use the following logic to validate your sample immediately after acquisition.

QC Start Analyze C=O Band CheckPos Is Peak > 1690 cm⁻¹? Start->CheckPos CheckBroad Is OH Band > 3500 cm⁻¹? CheckPos->CheckBroad No (1650-1670) Result_Ox FAIL: Oxidation (Salicylic Acid Formation) CheckPos->Result_Ox Yes CheckDoublet Is 2700-2800 Doublet Present? CheckBroad->CheckDoublet No (Broad/Chelated) Result_Wet FAIL: Wet Sample (Water Interference) CheckBroad->Result_Wet Yes (Sharp peak) CheckDoublet->Result_Ox No (Aldehyde lost) Result_Pass PASS: Pure Precursor CheckDoublet->Result_Pass Yes

Figure 2: Rapid Quality Control (QC) decision tree for spectral validation.

Detailed Regional Analysis

The Hydrogen Bond Region (3500–2500 cm⁻¹)

In 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, the hydroxyl band is not the typical "free phenol" sharp peak. It appears as a broad, flat plateau often overlapping with the aromatic C-H stretches.

  • Critical Insight: If you see a sharp peak at 3550+ cm⁻¹, your sample has likely crystallized in a way that disrupts the intramolecular bond, or (more likely) you are detecting non-chelated impurities.

  • The Fermi Doublet: Look for two small "teeth" on the lower energy slope of the C-H region (approx 2850 and 2760 cm⁻¹). These confirm the integrity of the aldehyde functionality.

The Carbonyl & Fingerprint Region (1700–1000 cm⁻¹)

This is the most complex region due to the interplay of the halogen substituents.

  • C=O (1650-1665 cm⁻¹): This band is the primary indicator of the "Salicylaldehyde Core."

  • C-F (1150-1250 cm⁻¹): The C-F stretch is exceptionally strong and polar. In 5-fluoro derivatives, this band often dominates the fingerprint region, potentially masking weaker C-H in-plane bends.

  • Substituent Patterns: The 1,2,3,5-substitution pattern (Aldehyde-1, OH-2, Cl-3, F-5) creates specific out-of-plane (OOP) bending vibrations below 900 cm⁻¹, typically showing isolated peaks that distinguish it from isomers like the 3-fluoro-5-chloro variant.

References

  • IUCr Data: Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. IUCrData. (2020).[3] Confirms the intramolecular O-H...O distance of 2.62 Å. [1][3][4][5][6][7]

  • General Salicylaldehyde Spectra: NIST Chemistry WebBook, SRD 69. Standard Infrared Spectrum of Salicylaldehyde (Baseline for C=O shift).

  • Halogenated Aromatics: "Characteristic IR Absorptions of Functional Groups." Chemistry LibreTexts. Provides frequency ranges for C-F and C-Cl aryl stretches.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, a dihalogenated salicylaldehyde derivative with known antibacterial properties.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of experimental design, data interpretation, and the elucidation of fragmentation pathways for this specific analyte.

Introduction to 3-Chloro-5-fluoro-2-hydroxybenzaldehyde: A Compound of Interest

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (systematic name: 3-chloro-5-fluoro-2-hydroxybenzaldehyde) is a small aromatic molecule with the chemical formula C₇H₄ClFO₂.[1][2] Its structure, characterized by a benzene ring substituted with a hydroxyl group, an aldehyde group, a chlorine atom, and a fluorine atom, makes it a valuable building block in the synthesis of novel antimicrobial complexes.[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development applications.

Table 1: Physicochemical Properties of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

PropertyValueSource
CAS Number82128-69-6[2][3]
Molecular FormulaC₇H₄ClFO₂[1][2]
Molecular Weight174.56 g/mol [2]
Melting Point95-99 °C[3]
AppearancePale lemon powder[3]

Experimental Design: Methodologies for Mass Spectrometric Analysis

The selection of an appropriate ionization technique and analytical parameters is paramount for obtaining a high-quality mass spectrum that is both informative and reproducible. For a small, relatively volatile molecule like 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, Electron Ionization (EI) is a robust and highly suitable method. Electrospray Ionization (ESI) can also be employed, particularly when coupled with liquid chromatography.

Sample Preparation Protocol

A self-validating sample preparation procedure is essential to ensure the integrity of the analysis. The following protocol is recommended:

  • Solvent Selection: Dissolve a small quantity (e.g., 1 mg) of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in a high-purity volatile solvent such as methanol or acetonitrile (1 mL). The choice of a volatile solvent is critical for efficient sample introduction, especially for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Concentration Optimization: Prepare a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to determine the optimal concentration that provides a strong signal without causing detector saturation.

  • Quality Control: Include a solvent blank injection before and after the sample analysis to check for system contamination and carryover.

Instrumentation and Analytical Parameters

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is the preferred method for this compound due to its volatility.

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte from potential impurities.

    • Inlet Temperature: 250 °C to ensure complete vaporization.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good peak shape and elution.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).[4]

    • Electron Energy: 70 eV. This standard energy level promotes reproducible fragmentation patterns and allows for comparison with established mass spectral libraries.[4]

    • Ion Source Temperature: 230 °C to prevent condensation of the analyte.

    • Mass Range: Scan from m/z 40 to 250 to cover the molecular ion and all expected fragments.

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For samples that are not amenable to GC, LC-MS with ESI is a viable alternative.

  • Liquid Chromatograph (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is appropriate.

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common choice for good ionization in positive ion mode.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the acidic phenolic hydroxyl group.[5][6]

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-10 L/min.

Data Interpretation: The Mass Spectrum of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

The EI mass spectrum of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is predicted to exhibit several characteristic features that allow for its unambiguous identification.

The Molecular Ion Peak ([M]⁺˙)

The molecular ion peak is the most critical piece of information in the mass spectrum, as it provides the molecular weight of the compound. For 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, the molecular ion will appear as a doublet due to the isotopic abundance of chlorine.

  • Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[7] This results in a characteristic M/M+2 peak ratio of approximately 3:1 in the mass spectrum for any fragment containing one chlorine atom.[7][8]

Table 2: Predicted Molecular Ion Peaks for 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

IonCalculated m/zExpected Relative Abundance
[C₇H₄³⁵ClFO₂]⁺˙173.98~100% (of the M doublet)
[C₇H₄³⁷ClFO₂]⁺˙175.98~32% (of the M doublet)

The presence of this 3:1 isotopic pattern at m/z 174 and 176 is a strong indicator of a molecule containing a single chlorine atom.

Predicted Fragmentation Pathway

The fragmentation of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde under EI conditions is expected to proceed through several logical pathways, driven by the stability of the resulting ions and neutral losses.

Fragmentation_Pathway M [M]⁺˙ m/z 174/176 F1 [M-H]⁺ m/z 173/175 M->F1 - H˙ F2 [M-CHO]⁺ m/z 145/147 M->F2 - CHO˙ F3 [M-CO]⁺˙ m/z 146/148 M->F3 - CO F4 [C₆H₃ClFO]⁺ F2->F4 Rearrangement F5 [C₅H₂ClFO]⁺˙ F3->F5 - H˙ F6 [C₅H₂FO]⁺ F5->F6 - Cl˙ F7 [C₄H₂O]⁺˙ F6->F7 - CF˙

Key Fragmentation Mechanisms:

  • Loss of a Hydrogen Radical (-H˙): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[9] This would result in a fragment at m/z 173/175 .

  • Loss of the Formyl Radical (-CHO˙): Cleavage of the C-C bond between the aromatic ring and the aldehyde group will result in the loss of a formyl radical (29 Da).[9] This will produce a significant peak at m/z 145/147 .

  • Loss of Carbon Monoxide (-CO): A characteristic fragmentation of phenolic compounds is the loss of carbon monoxide (28 Da) from the molecular ion.[10] This would yield a fragment at m/z 146/148 .

  • Further Fragmentation: The initial fragment ions will undergo further fragmentation. For instance, the ion at m/z 145/147 can lose a chlorine radical to form an ion at m/z 110. Subsequent losses of CO or other small neutral molecules can lead to smaller fragments observed in the lower mass range of the spectrum.

Table 3: Summary of Predicted Key Fragment Ions

m/z (for ³⁵Cl)Proposed Fragment IonNeutral Loss
174[C₇H₄ClFO₂]⁺˙-
173[C₇H₃ClFO₂]⁺
146[C₆H₄ClFO]⁺˙CO
145[C₆H₄ClFO]⁺CHO˙
111[C₅H₃FO]⁺Cl˙ from m/z 146
110[C₅H₃FO]⁺Cl˙ from m/z 145

Experimental Workflow and Logic

The overall workflow for the mass spectrometric analysis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is designed to be systematic and self-validating.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolution in Volatile Solvent QC1 Solvent Blank Analysis Prep->QC1 System Check Inject Sample Injection QC1->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-250) Ionize->Detect IdentifyM Identify Molecular Ion (m/z 174/176) Detect->IdentifyM AnalyzeIso Analyze Isotopic Pattern (3:1) IdentifyM->AnalyzeIso ElucidateFrag Elucidate Fragmentation Pathway AnalyzeIso->ElucidateFrag Confirm Confirm Structure ElucidateFrag->Confirm

This logical progression ensures that the data generated is of high quality and that the interpretation is based on a solid foundation of established mass spectrometric principles. The initial blank analysis confirms system cleanliness, while the chromatographic step isolates the analyte. The specific ionization energy and mass range are chosen to maximize the information obtained from the fragmentation pattern.

Conclusion

The mass spectrometric analysis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, when conducted with a well-designed experimental protocol, provides a wealth of structural information. The characteristic isotopic signature of chlorine, coupled with predictable fragmentation pathways involving the loss of hydrogen, formyl, and carbonyl moieties, allows for its confident identification. This guide serves as a foundational resource for scientists and researchers, enabling them to develop robust analytical methods for the characterization of this and similar halogenated aromatic compounds.

References

  • Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde - PMC - NIH. (2020-11-03). Retrieved from [Link]

  • 3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem. Retrieved from [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - NIH. (2024-06-21). Retrieved from [Link]

  • Isotopes in Mass Spectrometry - Chemistry Steps. Retrieved from [Link]

  • Ionization Methods in Modern Mass Spectrometry - Pharma Focus Europe. Retrieved from [Link]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. Retrieved from [Link]

  • 6.4: Isotope Abundance - Chemistry LibreTexts. (2022-07-03). Retrieved from [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023-08-23). Retrieved from [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Retrieved from [Link]

  • Chlorine pattern in Mass Spectrometry - YouTube. (2023-11-18). Retrieved from [Link]

  • Recent developments in ionization techniques for single-cell mass spectrometry - Frontiers. (2023-12-06). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Ionization Methods for JEOL Mass Spectrometers - AWS. Retrieved from [Link]

Sources

Solubility of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecule's intrinsic properties, introduce theoretical frameworks for predicting solubility, and provide detailed, validated protocols for empirical determination. The objective is to equip the reader with the necessary expertise to effectively select solvents and design experiments for synthesis, purification, and formulation involving this compound.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a critical parameter that influences every stage of the drug development lifecycle. From the efficiency of a synthetic reaction and the purity achieved during crystallization to the bioavailability of the final drug product, solubility is a pivotal factor. An incorrect choice of solvent can lead to low yields, impure products, and failed formulations. This guide provides the theoretical and practical framework for making informed decisions regarding the solubility of this specific halogenated salicylaldehyde.

Physicochemical Profile of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Understanding the inherent properties of a molecule is the first step in predicting its behavior in different solvents. The structure of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, featuring a hydroxyl group, an aldehyde, and two halogen substituents on a benzene ring, creates a unique electronic and steric environment that dictates its interactions with solvent molecules.

Table 1: Key Physicochemical Properties

PropertyValueSignificance for Solubility
Molecular Formula C₇H₄ClFO₂Provides the elemental composition.
Molecular Weight 174.56 g/mol Influences the energy required to break the crystal lattice.
Melting Point 97-101 °CA relatively high melting point suggests strong intermolecular forces in the solid state that must be overcome by solvent interaction.
Boiling Point 229.6±35.0 °CIndicates low volatility.
pKa (Estimated) ~7-8The acidic phenolic hydroxyl group allows for potential ionization and dramatically increased solubility in basic aqueous solutions or protic solvents capable of hydrogen bonding.
Appearance Light yellow to yellow powderSolid state at room temperature.

The presence of the hydroxyl (-OH) and aldehyde (-CHO) groups allows 3-Chloro-5-fluoro-2-hydroxybenzaldehyde to act as both a hydrogen bond donor and acceptor. The chlorine and fluorine atoms increase the molecule's polarity and introduce specific electronic effects. This combination of functional groups suggests that solubility will be highest in polar solvents, particularly those capable of hydrogen bonding.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" provides a useful, albeit simplistic, starting point. A more sophisticated and quantitative approach is the use of Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their respective HSP values are similar. The distance (Ra) between the HSP values of the solute and solvent in this three-dimensional space can be calculated, with smaller distances indicating higher affinity.

Known Solubility Behavior: A Starting Point

While comprehensive quantitative data is scarce, patent literature provides valuable qualitative starting points. For instance, the synthesis of related compounds often involves dissolving 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in solvents like toluene . Toluene, while largely non-polar, possesses an aromatic ring capable of π-π stacking interactions, which can solvate the benzene ring of the solute. This indicates that a range of solvents, not just highly polar ones, should be considered.

Experimental Protocol for Solubility Determination

The following is a robust, self-validating protocol for determining the equilibrium solubility of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. This method is designed to be accurate, reproducible, and adaptable to various laboratory settings.

Workflow Overview

The experimental process follows a clear, logical progression from preparation to final analysis.

G cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase P1 Select & Equilibrate Solvents P2 Prepare Saturated Solutions P1->P2 Add excess solute E1 Agitate at Constant Temperature (e.g., 24-72 hours) P2->E1 E2 Allow Solids to Settle E1->E2 A1 Filter Supernatant (0.22 µm) E2->A1 Sample aliquot A2 Prepare Dilutions A1->A2 A3 Quantify via HPLC-UV A2->A3 A4 Calculate Solubility (mg/mL) A3->A4

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology

Objective: To determine the solubility of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

  • 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Standard Solutions (for HPLC Calibration):

    • Accurately weigh approximately 10 mg of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

    • Causality Check: A multi-point calibration curve is essential for ensuring the accuracy of the quantification over a range of concentrations, making the assay trustworthy.

  • Preparation of Test Samples:

    • Add an excess amount of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde to a vial (e.g., add 20 mg to 2 mL of the test solvent). The key is to ensure solid material remains after equilibration, confirming saturation.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a minimum of 24 hours. A 48 or 72-hour period is recommended to ensure equilibrium is reached, especially for viscous solvents or compounds with slow dissolution kinetics.

    • Expert Insight: Visual inspection is not sufficient to confirm equilibrium. A kinetic study (measuring concentration at 24h, 48h, and 72h) is the gold standard. If the concentration does not change between the later time points, equilibrium has been reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

    • Trustworthiness Check: The first few drops from the filter should be discarded to prevent adsorption effects from altering the concentration.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the range of the HPLC calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC-UV. A C18 column is typically a good starting point, with a mobile phase of acetonitrile and water. The detection wavelength should be set to the λmax of the compound.

    • Generate a calibration curve by plotting the peak area against concentration for the standards.

    • Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

    • Report the average and standard deviation of the triplicate measurements.

Predicted Solubility in Common Organic Solvents

Based on the molecule's structure and theoretical principles, we can predict its relative solubility in different classes of organic solvents. This provides a logical basis for solvent selection prior to experimental verification.

Table 2: Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighCapable of hydrogen bonding with both the hydroxyl and aldehyde groups. The polarity is well-matched.
Aprotic Polar Acetone, Acetonitrile, DMSO, DMFHigh to ModerateGood dipole-dipole interactions. Lacks hydrogen bond donation but can accept hydrogen bonds.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateModerate polarity and can act as hydrogen bond acceptors.
Halogenated Dichloromethane (DCM), ChloroformModerate to LowModerate polarity but poor hydrogen bonding capability.
Aromatic Toluene, XyleneModerate to LowSolvation is driven by π-π interactions with the benzene ring. As noted, solubility in toluene is confirmed.
Non-polar Hexane, HeptaneVery Low"Like dissolves like" principle. The large mismatch in polarity and lack of specific interactions will result in poor solubility.

Conclusion and Recommendations

The solubility of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is governed by its polar and hydrogen-bonding functional groups. Solvents that can effectively interact through these mechanisms, such as polar protic and aprotic solvents, are predicted to be the most effective. While qualitative data confirms solubility in toluene, a comprehensive understanding for process development or formulation requires empirical data generation. The detailed protocol provided in this guide offers a reliable and scientifically sound method for quantifying the solubility of this compound in any solvent of interest. It is recommended that researchers perform this experimental determination to build a robust data set tailored to their specific application and temperature requirements.

References

  • Process for preparing 3-chloro-5-fluoro-2-hydroxy-benzaldehyde. (n.d.). Google Patents.

Methodological & Application

Synthesis, Characterization, and Applications of Schiff Bases Derived from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Schiff bases, compounds containing the characteristic azomethine (-C=N-) functional group, represent a versatile and highly significant class of organic ligands. Their facile synthesis, structural diversity, and the ability of the imine nitrogen to coordinate with metal ions have positioned them at the forefront of various scientific disciplines.[1][2] In particular, Schiff bases derived from substituted salicylaldehydes are of immense interest due to the presence of the hydroxyl group ortho to the imine linkage, which allows for the formation of stable six-membered chelate rings with metal ions. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a specific subset of these compounds: Schiff bases derived from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. The presence of electron-withdrawing chloro and fluoro groups on the salicylaldehyde ring is anticipated to modulate the electronic properties and, consequently, the biological and catalytic activities of the resulting Schiff bases and their metal complexes.[3]

This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and a survey of potential applications grounded in authoritative scientific literature.

The Strategic Importance of the 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Moiety

The choice of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde as the aldehydic precursor is a deliberate one, driven by the unique properties imparted by its substituents. Salicylaldehyde and its derivatives are crucial for synthesizing novel antimicrobial complexes.[4][5] The dihalogenated nature of this particular aldehyde is of significant interest for its potential antibacterial characteristics.[4][5][6]

  • The Hydroxyl Group (-OH): The ortho-hydroxyl group is fundamental to the chelating ability of the resulting Schiff bases, enabling the formation of stable complexes with a variety of metal ions.[7] This intramolecular hydrogen bonding is a key structural feature.[4][5]

  • The Chloro (-Cl) and Fluoro (-F) Groups: These electron-withdrawing halogens can significantly influence the physicochemical properties of the Schiff bases.[3] They can enhance lipophilicity, which may improve membrane permeability—a critical factor for biological activity. Furthermore, these halogens can modulate the electron density of the aromatic ring and the azomethine nitrogen, thereby influencing the coordination properties and the stability of metal complexes. The substitution of hydrogen with halogens like fluorine has been documented to improve the potency and pharmacokinetic properties of drug candidates.[3]

Synthesis of Schiff Bases: A Mechanistic and Practical Approach

The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[8] The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then undergoes dehydration to yield the stable imine.[8]

General Reaction Scheme

Caption: General synthesis of a Schiff base.

Protocol 1: Synthesis of a Schiff Base from an Aromatic Amine

This protocol details the synthesis of a Schiff base from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde and aniline as a representative aromatic amine.

Materials:

  • 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (1 mmol)

  • Aniline (1 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker with ice-water bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (1 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve aniline (1 mmol) in 10 mL of ethanol.

  • Add the ethanolic solution of aniline dropwise to the aldehyde solution at room temperature with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate.

  • Further cool the flask in an ice-water bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

  • Record the yield, color, and melting point of the product.

Protocol 2: Synthesis of a Schiff Base from an Aliphatic Amine

This protocol outlines the synthesis using ethylenediamine, a common aliphatic diamine, which will result in a bis-Schiff base.

Materials:

  • 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (2 mmol)

  • Ethylenediamine (1 mmol)

  • Methanol (25 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (2 mmol) in 15 mL of methanol in a 50 mL round-bottom flask with magnetic stirring.

  • In a separate small beaker, dissolve ethylenediamine (1 mmol) in 10 mL of methanol.

  • Slowly add the methanolic solution of ethylenediamine to the aldehyde solution with vigorous stirring at room temperature. An immediate color change and precipitation of the product are often observed.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the completion of the reaction.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold methanol.

  • Dry the product in a desiccator.

  • Determine the yield, color, and melting point.

Systematic Characterization of the Synthesized Schiff Bases

A thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.[7][9][10][11][12][13]

Characterization_Workflow Start Synthesized Schiff Base IR FT-IR Spectroscopy (Functional Group ID) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS EA Elemental Analysis (Purity Assessment) Start->EA UV UV-Vis Spectroscopy (Electronic Transitions) Start->UV Final Confirmed Structure & Purity IR->Final NMR->Final MS->Final EA->Final UV->Final

Caption: Characterization workflow for Schiff bases.

Expected Spectroscopic Data
TechniqueKey FeatureExpected Observation for Schiff Bases from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde
FT-IR C=N (Azomethine) stretchA strong absorption band in the range of 1600-1650 cm⁻¹. The absence of the C=O stretching band of the aldehyde (around 1664 cm⁻¹) and the N-H stretching bands of the primary amine confirm the reaction.[5]
O-H (Phenolic) stretchA broad band in the region of 3200-3400 cm⁻¹ due to intramolecular hydrogen bonding with the imine nitrogen.[7]
¹H NMR -CH=N- (Azomethine) protonA characteristic singlet in the downfield region, typically between δ 8.0-9.0 ppm.[1]
-OH (Phenolic) protonA singlet, often broad, in the very downfield region (δ 10.0-13.0 ppm) due to strong intramolecular hydrogen bonding.
Aromatic protonsSignals corresponding to the protons on both aromatic rings, with coupling patterns influenced by the substituents.
¹³C NMR -CH=N- (Azomethine) carbonA signal in the range of δ 160-170 ppm.
Aromatic carbonsSignals corresponding to the carbons of the aromatic rings. The carbon attached to fluorine will show a characteristic doublet due to C-F coupling.
Mass Spec. Molecular Ion Peak [M]⁺The peak corresponding to the molecular weight of the synthesized Schiff base, confirming its identity.

Potential Applications in Research and Development

Schiff bases are not merely synthetic curiosities; they are compounds with a vast and expanding range of applications.[1][14] The incorporation of halogen atoms can further enhance their biological activities.

Antimicrobial Agents

Schiff bases are widely recognized for their antimicrobial properties, including antibacterial and antifungal activities.[7][12][14][15] The imine group is a crucial pharmacophore that can interfere with microbial cellular processes.[12] The lipophilicity imparted by the chloro and fluoro substituents can facilitate the transport of the molecule across microbial cell membranes, potentially enhancing its efficacy.

Anticancer Agents

Numerous studies have highlighted the potential of Schiff bases as anticancer agents.[14][16][17] They can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways in cancer cells.[14][18] Schiff bases derived from halogenated salicylaldehydes are of particular interest in this regard.

Catalysis

Schiff base metal complexes are highly effective catalysts in a variety of organic transformations.[2][19][20][21][22] They can catalyze oxidation, reduction, epoxidation, and carbon-carbon bond-forming reactions with high efficiency and selectivity. The electronic properties of the Schiff base ligand, which are tuned by the chloro and fluoro substituents, can significantly impact the catalytic activity of the corresponding metal complex.

Fluorescent Probes and Sensors

The conjugated π-system in many Schiff bases gives rise to interesting photophysical properties.[23][24] They can act as fluorescent "turn-on" or "turn-off" sensors for the detection of specific metal ions. The coordination of a metal ion to the Schiff base can lead to a significant change in its fluorescence emission, forming the basis for a sensitive and selective detection method.

Conclusion

The synthesis of Schiff bases from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde offers a gateway to a class of compounds with significant potential in medicinal chemistry, catalysis, and materials science. The protocols and characterization workflows detailed in this guide provide a solid foundation for researchers to explore this fascinating area of chemistry. The strategic incorporation of chloro and fluoro substituents on the salicylaldehyde backbone provides a powerful tool for fine-tuning the properties of these molecules, paving the way for the development of novel compounds with enhanced activities and applications.

References

  • PrepChem.com. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Available from: [Link]

  • IJRSR. SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. Published May 28, 2018. Available from: [Link]

  • Sci-Hub. Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Available from: [Link]

  • ResearchGate. Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Published August 6, 2025. Available from: [Link]

  • GSC Online Press. Biological applications of Schiff bases: An overview. Published December 21, 2022. Available from: [Link]

  • ResearchGate. A view of 3-chloro-5-fluorosalicylaldehyde, (I), depicting the.... Available from: [Link]

  • Jetir.Org. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available from: [Link]

  • PMC - NIH. Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. Published November 3, 2020. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Available from: [Link]

  • MDPI. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Published February 2, 2024. Available from: [Link]

  • PubMed Central. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde | Request PDF. Published August 6, 2025. Available from: [Link]

  • PMC - PubMed Central. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Available from: [Link]

  • ResearchGate. Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. Published August 7, 2025. Available from: [Link]

  • Semantic Scholar. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Available from: [Link]

  • PMC - PubMed Central. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Published July 4, 2025. Available from: [Link]

  • ResearchGate. Techniques for characterization of Schiff bases. Available from: [Link]

  • ResearchGate. Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. Published August 4, 2025. Available from: [Link]

  • MDPI. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Available from: [Link]

  • PMC - PubMed Central. Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. Available from: [Link]

  • PubMed. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Published July 16, 2025. Available from: [Link]

  • Taylor & Francis. Full article: Schiff Base Based Metal Complexes: A Review of Their Catalytic Activity on Aldol and Henry Reaction. Published July 5, 2022. Available from: [Link]

  • ACS Omega. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Published June 24, 2024. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Published August 8, 2025. Available from: [Link]

  • IUCr Journals. Crystallographic and spectroscopic characteriza- tion of 3-chloro-5-fluorosalicylaldehyde. Published October 29, 2020. Available from: [Link]

  • PubMed Central. Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. Published November 7, 2024. Available from: [Link]

  • Semantic Scholar. Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Published August 1, 2015. Available from: [Link]

  • JOCPR. Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Published December 26, 2024. Available from: [Link]

  • ResearchGate. Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde. Published August 9, 2025. Available from: [Link]

  • PubMed. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Available from: [Link]

  • IOSR Journal. Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. Available from: [Link]

  • ResearchGate. Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. Published August 21, 2025. Available from: [Link]

  • MDPI. Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Published October 12, 2022. Available from: [Link]

  • SciSpace. Schiff Base Complexes for Catalytic Application. Available from: [Link]

  • Google Patents. CN102557902A - Preparation method for 5-fluorosalicylaldehyde.
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  • ResearchGate. Recent Applications of Schiff Bases in Biomedical Sciences. Published November 29, 2025. Available from: [Link]

  • MDPI. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Available from: [Link]

  • ResearchGate. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes. Published August 10, 2025. Available from: [Link]

  • Organic Syntheses Procedure. Benzaldehyde, m-hydroxy. Available from: [Link]

  • PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Available from: [Link]

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Application Note: Antimicrobial Agent Synthesis Using 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CFHB) as a privileged scaffold in the synthesis of high-potency antimicrobial agents. Unlike non-halogenated salicylaldehydes, the specific substitution pattern of CFHB (Chlorine at C3, Fluorine at C5) offers unique pharmacodynamic advantages, including enhanced lipophilicity and metabolic stability. This document provides validated protocols for synthesizing Schiff base ligands and their subsequent transition metal complexes (Cu(II), Zn(II), Co(II)), along with methodologies for antimicrobial evaluation.

Introduction: The Halogenated Scaffold Advantage

In medicinal chemistry, the modification of the salicylaldehyde core is a proven strategy for developing chemotherapeutic agents. The 3-Chloro-5-fluoro-2-hydroxybenzaldehyde derivative is particularly valuable due to its specific Structure-Activity Relationship (SAR):

  • 5-Fluoro Substitution (Metabolic Stability): Fluorine acts as a bioisostere of hydrogen but blocks metabolic oxidation at the para-position (relative to the hydroxyl), significantly extending the half-life of the resulting drug.

  • 3-Chloro Substitution (Steric Modulation): The bulky chlorine atom at the ortho position to the hydroxyl group influences the pKa of the phenol, modulating the stability constant of subsequent metal complexes.

  • Chelation Potential: The ortho-hydroxy and aldehyde groups form a perfect bidentate pocket. When condensed with amines, they create O-N-O or N-O donor sets, essential for forming "Salen-type" metal complexes that disrupt bacterial cell respiration.

Chemical Utility & Reactivity Profile

CFHB is primarily utilized as a precursor for Schiff Bases (Azomethines) . The carbonyl carbon is activated for nucleophilic attack by primary amines.

Reaction Pathway Visualization

The following diagram illustrates the standard workflow for converting CFHB into a bioactive metal complex.

SynthesisWorkflow CFHB 3-Chloro-5-fluoro- 2-hydroxybenzaldehyde (Precursor) Inter Intermediate Carbinolamine CFHB->Inter Nucleophilic Attack Amine Primary Amine (e.g., 4-Aminoantipyrine) Amine->Inter Ligand Schiff Base Ligand (Azomethine) Inter->Ligand -H2O (Dehydration) Complex Bioactive Metal Complex Ligand->Complex Chelation MetalSalt Metal Salt (Cu(OAc)2, ZnCl2) MetalSalt->Complex

Figure 1: Step-wise synthesis workflow from the CFHB precursor to the final antimicrobial metallodrug.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligand

Objective: To condense CFHB with a primary amine (Example: 4-aminoantipyrine) to form the azomethine ligand.

Reagents:

  • 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (1 mmol)

  • 4-Aminoantipyrine (1 mmol) (or equivalent primary amine)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Procedure:

  • Solubilization: Dissolve 1 mmol of CFHB in 10 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve 1 mmol of the amine in 10 mL ethanol.

  • Addition: Slowly add the amine solution to the aldehyde solution under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reflux: Attach a condenser and reflux the mixture at 70-80°C for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. A colored precipitate (typically yellow/orange) should form.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol/methanol.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the C=O stretch (approx. 1660 cm⁻¹) and appearance of a sharp C=N (azomethine) band at 1600–1620 cm⁻¹.

Protocol B: Synthesis of Metal Complexes (Cu/Zn/Co)

Objective: To chelate the Schiff base ligand with transition metal ions to enhance antimicrobial lipophilicity (Tweedy’s Chelation Theory).

Reagents:

  • Synthesized Schiff Base Ligand (2 mmol)

  • Metal(II) Acetate or Chloride (1 mmol) (1:2 M:L ratio is typical for bidentate ligands)

  • Methanol (25 mL)

Procedure:

  • Ligand Solution: Dissolve the Schiff base (2 mmol) in hot methanol (15 mL).

  • Metal Addition: Dissolve the Metal(II) salt (1 mmol) in methanol (10 mL) and add it dropwise to the hot ligand solution.

  • pH Adjustment: If using chloride salts, adjust pH to 6.5–7.0 using alcoholic ammonia to facilitate deprotonation of the phenolic -OH.

  • Reflux: Reflux for 6–8 hours.

  • Precipitation: Reduce solvent volume by 50% via rotary evaporation and cool overnight.

  • Filtration: Filter the resulting colored complex, wash with hot water (to remove ionic byproducts) and ether. Dry in a desiccator over CaCl₂.

Biological Evaluation: Antimicrobial Assays

The enhanced activity of the metal complex compared to the free ligand is often explained by the Overtone Concept and Tweedy's Chelation Theory . Chelation reduces the polarity of the metal ion, allowing better penetration through the lipid layer of the bacterial cell wall.

Mechanism of Action Diagram

ModeOfAction Complex CFHB-Metal Complex (Lipophilic) Membrane Bacterial Cell Membrane (Lipid Bilayer) Complex->Membrane Approaches Penetration Passive Diffusion (Enhanced by Chelation) Membrane->Penetration Permeates Intracellular Intracellular Space Penetration->Intracellular Target1 Target 1: Blockage of Metal Binding Sites in Enzymes Intracellular->Target1 Target2 Target 2: DNA Intercalation Intracellular->Target2 Death Cell Death (Bacteriostasis/Bactericidal) Target1->Death Target2->Death

Figure 2: Mechanism of Action. The halogenated ligand facilitates the transport of the toxic metal ion across the bacterial membrane.

Representative Data: Antimicrobial Activity (MIC)

Note: The values below are representative of typical ranges found in literature for 5-halogenated salicylaldehyde Schiff bases (e.g., Shi et al., 2007; Nazirkar et al., 2020) and are for comparative illustration.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)Activity Interpretation
CFHB (Precursor) 50 - 100>100>100Weak/Moderate
Schiff Base Ligand 25 - 5050 - 10050Moderate
Cu(II) Complex 1.6 - 6.25 12.5 - 2512.5High Potency
Zn(II) Complex 6.25 - 12.525 - 5025Good Potency
Ciprofloxacin (Std)1 - 20.5 - 1N/AStandard Control

Data Analysis: The Cu(II) complex typically exhibits the highest potency due to the redox activity of Copper combined with the lipophilicity of the fluoro-chloro-ligand framework. The presence of the Fluorine atom at C5 specifically enhances activity against Gram-positive strains compared to non-fluorinated analogs.

References

  • Shi, L., Ge, H. M., Tan, S. H., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.[1][2] European Journal of Medicinal Chemistry, 42(4), 558-564.[1]

  • Nazirkar, B., et al. (2020). New Antimicrobial Strategies Based on Metal Complexes.[3][4] MDPI, discussing Schiff base copper complexes and their enhanced MIC values.

  • PrepChem. (n.d.). Synthesis and properties of halogenated hydroxybenzaldehydes (General reference for precursor handling).

  • Al-Amiery, A. A., et al. (2012). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes. Arabian Journal of Chemistry.

Sources

Application Note & Protocols: Synthesis of High-Performance Catalytic Ligands from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Design of Ligands for Catalysis

In the field of coordination chemistry and catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. The starting material, 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, is a highly valuable precursor for this purpose. Its structure is not arbitrary; the presence of two distinct electron-withdrawing groups—a chloro and a fluoro substituent—on the salicylaldehyde backbone provides a powerful tool for tuning the electronic properties of the final ligand system.[1][2] These halogens modulate the electron density on the coordinating atoms (typically the phenolic oxygen and the imine nitrogen), which in turn influences the Lewis acidity and redox potential of the central metal ion in the resulting catalyst.

This application note provides a comprehensive guide to the synthesis of robust Schiff base ligands, specifically focusing on a tetradentate Salen-type ligand derived from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and discuss the rationale behind the experimental choices, equipping researchers with the knowledge to synthesize and apply these ligands in catalytic processes.

Core Principle: The Schiff Base Condensation Reaction

The synthesis of the target ligands relies on a fundamental organic reaction: Schiff base (or imine) formation. This reaction involves the condensation of a primary amine with an aldehyde or ketone. In our context, the carbonyl group of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde reacts with a primary amine to form a carbon-nitrogen double bond (C=N), the characteristic linkage of an imine.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable imine. This step is often the rate-determining step and can be accelerated by gentle heating (reflux) and, in some cases, by the presence of a mild acid catalyst.

The choice of the amine is critical as it defines the denticity and geometry of the final ligand. Reacting the aldehyde with a monoamine yields a bidentate ligand, while reacting it with a diamine, such as ethylenediamine, results in a tetradentate [N₂,O₂] Salen-type ligand, capable of forming highly stable chelate complexes with transition metals.[3][4]

Synthesis of a Representative Ligand: N,N'-bis(3-chloro-5-fluoro-2-hydroxybenzylidene)ethane-1,2-diamine

This section outlines the synthesis of a symmetrical Salen-type ligand, a workhorse in catalysis, by reacting two equivalents of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde with one equivalent of ethylenediamine.

Synthetic Rationale and Workflow

The protocol is designed for high yield and purity. The use of ethanol as a solvent is a strategic choice; it effectively dissolves the aldehyde precursor while also being a suitable medium for the condensation reaction, as the final ligand product is typically less soluble in ethanol at room temperature, facilitating its isolation via precipitation. Refluxing the reaction mixture provides the necessary activation energy to drive the dehydration step to completion.[5] No additional catalyst is required as the reaction proceeds efficiently under these conditions.

The overall workflow is straightforward, involving the dissolution of the starting aldehyde, addition of the diamine linker, a period of heating to ensure complete reaction, and subsequent isolation of the pure product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Characterization reagent1 Dissolve Aldehyde in Ethanol mix Combine Solutions & Add Diamine reagent1->mix reagent2 Prepare Diamine Solution reagent2->mix reflux Reflux Mixture (2-4 hours) mix->reflux cool Cool to RT (Precipitation) reflux->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry in Vacuo wash->dry product Pure Ligand dry->product analysis FT-IR, NMR, MS product->analysis

Caption: Experimental workflow for ligand synthesis.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (mmol)Mass/Volume
3-Chloro-5-fluoro-2-hydroxybenzaldehyde100349-93-7174.5510.01.75 g
Ethylenediamine107-15-360.105.00.30 g (~0.33 mL)
Ethanol (Absolute)64-17-546.07-~50 mL

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum oven or desiccator

Procedure:

  • Preparation: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (1.75 g, 10.0 mmol).

  • Dissolution: Add 40 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved. The solution should be a clear, pale yellow.

  • Amine Addition: In a separate small beaker, dissolve ethylenediamine (0.30 g, 5.0 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution over a period of 5-10 minutes. A yellow precipitate may begin to form immediately.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours. The color of the suspension will intensify.

  • Isolation: After 3 hours, turn off the heat and allow the mixture to cool slowly to room temperature. A dense, bright yellow precipitate will form. For maximum yield, cool the flask in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake three times with 10 mL portions of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified yellow solid under vacuum at 50°C for 4 hours or in a desiccator overnight. The expected yield is typically >90%.

  • Characterization: The structure of the synthesized ligand should be confirmed using standard analytical techniques.[6][7][8]

    • FT-IR: Look for the appearance of the characteristic C=N (imine) stretch around 1630 cm⁻¹ and the disappearance of the C=O (aldehyde) stretch from the starting material (around 1660-1680 cm⁻¹).

    • ¹H NMR: Confirm the formation of the imine proton signal (HC=N) as a singlet around 8.5-9.0 ppm and the disappearance of the aldehyde proton (around 9.8-10.0 ppm).

    • Mass Spectrometry: Verify the molecular weight of the final product.

From Ligand to Catalyst: Coordination and Application

The synthesized Salen-type ligand is a powerful chelating agent for a wide range of transition metals, including Mn, Co, Ni, Cu, and Zn. The formation of the metal complex is typically straightforward, often involving the reaction of the ligand with a metal salt (e.g., acetate or chloride) in a suitable solvent.

Catalytic_Cycle Ligand Synthesized Ligand (L) Catalyst Active Catalyst [M(L)] Ligand->Catalyst Complexation Metal Metal Salt (e.g., M(OAc)₂) Metal->Catalyst Complexation Intermediate [M(L)(Substrate)] Intermediate Catalyst->Intermediate Coordination Substrate Substrate(s) Substrate->Intermediate Product Product(s) Product->Catalyst Catalyst Regeneration Intermediate->Product

Caption: General scheme for catalyst formation and action.

The electron-withdrawing nature of the chloro and fluoro groups on the ligand framework is crucial for catalysis. These groups decrease the electron density on the metal center, which can:

  • Enhance Lewis Acidity: A more electron-deficient metal center becomes a stronger Lewis acid, which can enhance its ability to activate substrates in reactions like Diels-Alder or ring-opening polymerizations.

  • Modify Redox Potentials: The electronic properties of the ligand can stabilize certain oxidation states of the metal, which is critical for redox-based catalytic cycles, such as in oxidation or epoxidation reactions.[9]

  • Increase Catalytic Activity: Studies have shown that strong electron-withdrawing groups on the salicylaldimino ring can significantly enhance the catalytic activity of nickel complexes in norbornene polymerization.[1]

Conclusion

3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a strategically designed precursor that enables the synthesis of highly functional ligands for catalysis. The straightforward Schiff base condensation reaction provides reliable and high-yield access to complex ligand architectures, such as the Salen-type ligand detailed in this note. The inherent electronic properties imparted by the halogen substituents offer a predictable way to tune the performance of the final metal-based catalyst. The protocols and principles outlined herein provide a solid foundation for researchers in catalysis and drug development to create bespoke catalysts for a wide array of chemical transformations.

References

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. Available at: [Link]

  • Request PDF. (n.d.). Unsymmetrical Salen-Type Ligands: High Yield Synthesis of Salen-Type Schiff Bases Containing Two Different Benzaldehyde Moieties. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. Available at: [Link]

  • Bangladesh Journals Online. (2022). Synthesis, Characterization and Biological Activities of Schiff's Base Metal Complexes Derived from Hydroxy Trizene and Aromatic Aldehyde. Available at: [Link]

  • Azad, A. K., et al. (2024). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and. Journal of the Bangladesh Chemical Society. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules. Available at: [Link]

  • Patti, A., & Pedotti, S. (2011). Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2015). Ligand-centred oxidative chemistry in sterically hindered salen complexes: an interesting case with nickel. Dalton Transactions. Available at: [Link]

  • Song, Y., & Liu, G. (2012). 3-Chloromethyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (2020). Salicylaldehyde-(2-hydroxyethyl)imine – A flexible ligand for group 13 and 14 elements. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of substituted salicylaldehyde derivatives.
  • Taylor & Francis Online. (n.d.). Salen ligands – Knowledge and References. Available at: [Link]

  • Perontsis, S., et al. (2020). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2018). Bis-(salicylaldehyde-benzhydrylimino)nickel complexes with different electron groups: crystal structure and their catalytic properties toward (co)polymerization of norbornene and 1-hexene. Available at: [Link]

  • ResearchGate. (2021). Effect of Ligand Structure on Ethylene Oligomerization over Salicylaldehyde Imine Nickel Complexes: Experiments and Calculations. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis and Derivatization of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde and its Hydrazone Derivatives

In the landscape of medicinal chemistry and materials science, the strategic incorporation of halogen atoms into aromatic scaffolds is a well-established strategy for modulating the physicochemical and biological properties of molecules. 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a salient example of a highly functionalized aromatic aldehyde, offering a versatile platform for the synthesis of novel compounds. The presence of both chloro and fluoro substituents, coupled with the ortho-hydroxy group and the aldehyde functionality, provides multiple points for synthetic diversification and imparts unique electronic characteristics to the molecule.

The condensation of this aldehyde with various hydrazines to form hydrazone derivatives (Schiff bases) is a particularly fruitful avenue of investigation. Hydrazones are a class of compounds characterized by the >C=N-N< structural motif and are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The resulting Schiff bases from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde are of significant interest as their halogenated and phenolic nature can enhance their therapeutic potential and utility as ligands for metal complexes. This guide provides a comprehensive overview of the synthesis of the parent aldehyde and detailed protocols for its condensation with hydrazines, underpinned by mechanistic insights and practical considerations.

Part 1: Synthesis of the Precursor: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

The synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is typically achieved through the formylation of 2-chloro-4-fluorophenol. A common and effective method is the Reimer-Tiemann reaction, which utilizes chloroform in a basic solution.

Experimental Protocol: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde[2][3]

Materials:

  • 2-Chloro-4-fluorophenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • 1N Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel and flask)

  • Beakers and graduated cylinders

  • pH paper or pH meter

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve sodium hydroxide (50 g) in distilled water (70 ml). To this solution, add 2-chloro-4-fluorophenol (10 g, 0.068 mol).

  • Addition of Chloroform and Reflux: Add chloroform (30 ml) to the mixture. Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Continued Reaction: Continue the reflux for two hours. After this period, add another portion of chloroform (30 ml) and continue to reflux for an additional two hours. Repeat this step one more time.

  • Work-up: After the final reflux period, cool the reaction mixture to room temperature. The crude product will precipitate as its sodium salt.

  • Isolation of the Product: Filter the crude sodium salt using a Büchner funnel.

  • Acidification: Transfer the collected solid to a beaker containing water and acidify the solution with 1N hydrochloric acid until the pH is acidic. This will convert the sodium salt to the free phenolic form of the product.

  • Final Isolation and Drying: Filter the precipitated 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, wash it with cold water, and dry it thoroughly. The expected yield is approximately 6.6 g.

Characterization Data for 3-Chloro-5-fluoro-2-hydroxybenzaldehyde:

PropertyValueReference
Molecular FormulaC₇H₄ClFO₂[2]
Molecular Weight174.56 g/mol [3]
Melting Point95-99 °C[3]
¹H NMR (CDCl₃) δ 7.23 (dd, 1H), 7.42 (dd, 1H), 9.86 (s, 1H, OH), 11.21 (s, 1H, CHO)[2]
¹³C NMR (CDCl₃) δ 116.90, 120.24, 123.15, 124.72, 153.85, 154.85, 194.97[2]
IR (ATR, cm⁻¹) 3081 (O-H & C-H str), 1664 (C=O str)[2]

Part 2: Condensation Reaction with Hydrazines - Synthesis of Hydrazone Derivatives

The condensation reaction between 3-Chloro-5-fluoro-2-hydroxybenzaldehyde and a hydrazine proceeds via a nucleophilic addition-elimination mechanism to form a Schiff base (hydrazone). The reaction is typically catalyzed by a small amount of acid.

General Mechanism of Hydrazone Formation

G cluster_0 Reaction Mechanism Aldehyde 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic attack by Hydrazine Hydrazine Hydrazine (R-NH-NH₂) Hydrazine->Intermediate Hydrazone Hydrazone Product Intermediate->Hydrazone Dehydration (-H₂O) Water H₂O Intermediate->Water

Caption: General mechanism of hydrazone formation.

Experimental Protocol: General Procedure for the Synthesis of Hydrazones

This protocol can be adapted for various hydrazines (e.g., hydrazine hydrate, phenylhydrazine, substituted benzohydrazides).

Materials:

  • 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

  • Hydrazine derivative (e.g., hydrazine monohydrate, phenylhydrazine, thiosemicarbazide)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer

  • Filtration apparatus

  • Beakers and graduated cylinders

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine: To this solution, add an equimolar amount (1 equivalent) of the desired hydrazine derivative.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature or reflux for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion of the reaction, the hydrazone product often precipitates out of the solution, especially upon cooling. If precipitation occurs, collect the solid by filtration.

  • Purification: The collected solid can be purified by recrystallization from a suitable solvent (e.g., ethanol). If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Example Protocol: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde thiosemicarbazone

This specific protocol is adapted from a general procedure for the synthesis of thiosemicarbazones from substituted salicylaldehydes[3].

Procedure:

  • A mixture of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) in 20 ml of ethanol is refluxed for approximately 2 hours.

  • After reflux, the reaction mixture is cooled to room temperature.

  • The solid product that separates out is collected by filtration.

  • The crude product is then recrystallized from ethanol to yield the pure thiosemicarbazone.

Part 3: Application Notes

The hydrazone derivatives of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde are expected to exhibit a range of valuable applications, primarily driven by their structural features.

  • Antimicrobial Agents: Schiff bases derived from halogenated salicylaldehydes have demonstrated significant antibacterial and antifungal activities[4][5]. The presence of the chloro and fluoro groups in the synthesized hydrazones can enhance their lipophilicity, potentially improving their ability to penetrate microbial cell membranes. These compounds are promising candidates for the development of new antimicrobial drugs.

  • Anticancer Agents: The hydrazone scaffold is a common feature in many compounds with anticancer properties. The ability of these molecules to chelate metal ions and interact with biological macromolecules makes them interesting subjects for cancer research.

  • Coordination Chemistry: The ortho-hydroxy group and the imine nitrogen of the hydrazone moiety create an excellent bidentate or tridentate ligand system for coordinating with various metal ions. The resulting metal complexes can have applications in catalysis, materials science, and as therapeutic agents themselves.

  • Fluorescent Probes: Salicylaldehyde-based Schiff bases are known to exhibit interesting photophysical properties, including fluorescence. The specific substitution pattern on the aromatic ring can be tuned to develop fluorescent sensors for the detection of specific metal ions or other analytes[6].

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis of Starting Material cluster_condensation Condensation Reaction cluster_applications Potential Applications Phenol 2-Chloro-4-fluorophenol Formylation Formylation (Reimer-Tiemann Reaction) Phenol->Formylation Aldehyde 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Formylation->Aldehyde Condensation Condensation (Acid Catalysis) Aldehyde->Condensation Hydrazine Hydrazine Derivative (e.g., R-NH-NH₂) Hydrazine->Condensation Hydrazone Hydrazone Product (Schiff Base) Condensation->Hydrazone Antimicrobial Antimicrobial Agents Hydrazone->Antimicrobial Anticancer Anticancer Research Hydrazone->Anticancer Coordination Coordination Chemistry Hydrazone->Coordination Sensors Fluorescent Sensors Hydrazone->Sensors

Caption: Workflow from synthesis to potential applications.

References

  • PrepChem. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 519651, 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564.
  • Nguyen, T. N. M., et al. (2020). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Science and Technology, 58(3), 373-380.
  • Zhang, Y. M., et al. (2011). (E)-N′-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o134.
  • Zhu, H. L., et al. (2011). 3-Chloro-N′-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o377.
  • Waggoner, K. D., et al. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde.
  • Hossain, M. S., et al. (2015). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Heterocyclic Chemistry, 52(5), 1435-1444.
  • ResearchGate. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. [Link]

  • Popović-Bijelić, A., et al. (2019). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 24(18), 3291.
  • Zhou, Y. Q., et al. (2011). Synthesis and structures of 3-chloro-N′-(2-hydroxy-benzylidene)benzohydrazide and its oxovanadium(V) complex.
  • Science.gov. benzaldehyde thiosemicarbazone derivatives: Topics by Science.gov. [Link]

  • Medires. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. [Link]

  • JournalAgent. REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. [Link]

  • ResearchGate. Synthesis and structures of 3-chloro-N′-(2-hydroxy-benzylidene)benzohydrazide and its oxovanadium(V) complex. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21904648, 3-Chloro-5-hydroxybenzaldehyde. [Link]

  • Fun, H. K., et al. (2008). 5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2409.

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Bioactive Heterocycles from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Precursor Profile

This guide details the optimized protocols for the microwave-assisted synthesis of pharmacologically active derivatives from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde . By leveraging the dielectric heating properties of polar solvents, these protocols reduce reaction times from hours to minutes while significantly improving yield and purity compared to conventional thermal methods.[1]

The Privileged Scaffold: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

The precursor is a polysubstituted salicylaldehyde.[2] Its unique substitution pattern—a chlorine atom at the C3 position and a fluorine atom at the C5 position—modulates both the steric environment and the electronic properties of the aromatic ring. The ortho-hydroxyaldehyde moiety serves as a versatile "warhead" for heterocyclization.[1][2]

PropertySpecification
CAS Number 82128-69-6
IUPAC Name 3-Chloro-5-fluoro-2-hydroxybenzaldehyde
Molecular Weight 174.56 g/mol
Melting Point 95–99 °C
Appearance Crystalline solid (Yellow/White)
Reactivity Profile High electrophilicity at carbonyl; Nucleophilic phenolic oxygen

Methodology 1: Rapid Synthesis of Fluorinated Schiff Bases (The "Nitrogen Pathway")

Rationale: Schiff bases (imines) derived from halogenated salicylaldehydes exhibit potent antimicrobial and anticancer properties.[1] The presence of the 3-Cl and 5-F substituents enhances lipophilicity and metabolic stability.[2] Conventional reflux methods often suffer from long reaction times (4–8 hours) and require extensive purification.[1] The microwave protocol utilizes ethanol as a high-loss-tangent solvent to accelerate imine formation via rapid dielectric heating.[1][2]

Experimental Protocol

Materials:

  • Precursor: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (1.0 mmol)[2]

  • Reactant: Primary Amine (e.g., Aniline, 4-Fluoroaniline, or Ethylenediamine) (1.0 mmol)

  • Solvent: Absolute Ethanol (Min.[1][2] 99.5%)

  • Catalyst: Glacial Acetic Acid (1–2 drops)[1]

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent process vial, dissolve 1.0 mmol of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in 3 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the chosen primary amine. Add 1 drop of glacial acetic acid to catalyze the dehydration.[1][2]

  • Irradiation: Cap the vial and place it in the microwave reactor (single-mode or multi-mode).

    • Target Temperature: 80 °C

    • Power: Dynamic (Max 150 W)[1]

    • Hold Time: 2–5 minutes (Monitor TLC for disappearance of aldehyde).

  • Work-up: Allow the reaction vessel to cool to room temperature (approx. 40 °C). The Schiff base typically precipitates upon cooling.[1][2]

  • Isolation: Filter the solid product under vacuum. Wash with cold ethanol (2 x 2 mL).[1]

  • Purification: Recrystallize from hot ethanol if necessary.

Validation:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3).[1][3] The product will appear as a distinct spot with a different R_f value than the starting aldehyde.[1]

  • Characterization: Formation of the azomethine bond (-CH=N-) is confirmed by IR stretch at ~1620 cm⁻¹.[2]

Methodology 2: One-Pot Synthesis of Coumarin Scaffolds (The "Oxygen Pathway")[2]

Rationale: Coumarins are synthesized via the Knoevenagel condensation followed by intramolecular cyclization.[1] The 2-hydroxy group of the precursor is critical for the lactonization step.[2] Microwave irradiation drives this multi-step sequence in a "one-pot" fashion, overcoming the energy barrier for the cyclization which is often the rate-limiting step in conventional heating.[2]

Experimental Protocol

Materials:

  • Precursor: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (1.0 mmol)[2]

  • Reactant: Ethyl Acetoacetate or Diethyl Malonate (1.0 mmol)[1]

  • Catalyst: Piperidine (0.1 mmol) or Basic Alumina (Solid support method)[1]

  • Solvent: Ethanol (or Solvent-free for Alumina method)[2][4]

Step-by-Step Procedure (Solvent-Free / Solid Support):

  • Adsorption: Mix 1.0 mmol of the aldehyde and 1.0 mmol of ethyl acetoacetate with 0.5 g of basic alumina in a mortar.[1][2] Grind until a homogeneous powder is obtained.

  • Transfer: Transfer the powder into a microwave process vial.

  • Irradiation: Irradiate at 300–400 W for 3–6 minutes. (Pulse mode: 1 min ON, 30 sec OFF to prevent overheating).

  • Extraction: Cool the vial. Add 10 mL of hot ethanol to extract the organic product from the alumina support.[1] Filter to remove the solid support.[1][2]

  • Crystallization: Pour the filtrate into crushed ice/water. Acidify slightly with dilute HCl if needed to precipitate the coumarin.[1][2]

  • Isolation: Filter the solid precipitate and wash with cold water.

Validation:

  • IR Spectroscopy: Look for the disappearance of the -OH stretch (3200-3400 cm⁻¹) and the appearance of the lactone carbonyl peak (C=O) at ~1700–1720 cm⁻¹.[2]

Critical Analysis: Microwave vs. Conventional Heating[2][5]

The following data summarizes the efficiency gains when applying MAOS to 3-Chloro-5-fluoro-2-hydroxybenzaldehyde derivatives.

Reaction PathwayMethodTimeYield (%)Energy Efficiency
Schiff Base Conventional Reflux3–6 Hours65–75%Low
Microwave (80°C) 2–5 Minutes 88–96% High
Coumarin Conventional Reflux6–12 Hours50–60%Very Low
Microwave (Solvent-Free) 3–6 Minutes 85–92% High

Visualizations & Workflows

Figure 1: Synthesis Workflow & Decision Tree

This diagram illustrates the divergent synthesis pathways available from the core scaffold.[1]

G Start Precursor: 3-Chloro-5-fluoro- 2-hydroxybenzaldehyde Decision Target Moiety? Start->Decision PathN Nitrogen Pathway (Schiff Base) Decision->PathN Imine Linkage PathO Oxygen Pathway (Coumarin) Decision->PathO Lactone Ring ReagentN Reagent: Primary Amine (R-NH2) PathN->ReagentN ReagentO Reagent: Active Methylene (Ethyl Acetoacetate) PathO->ReagentO ProcessN MAOS: EtOH, 80°C 2-5 mins ReagentN->ProcessN ProcessO MAOS: Basic Alumina 3-6 mins ReagentO->ProcessO ProductN Product: Fluorinated Imine ProcessN->ProductN ProductO Product: Substituted Coumarin ProcessO->ProductO

Caption: Divergent synthesis pathways for 3-Chloro-5-fluoro-2-hydroxybenzaldehyde using Microwave Irradiation.

Figure 2: Mechanistic Logic (Coumarin Formation)

The Knoevenagel condensation mechanism facilitated by microwave energy.[1][5]

Mechanism Step1 Aldehyde + Active Methylene Step2 Knoevenagel Condensation (Base Catalyzed) Step1->Step2 MW Irradiation Step3 Intermediate: Benzylidene Derivative Step2->Step3 -H2O Step4 Transesterification & Intramolecular Cyclization Step3->Step4 Rapid Heating Final Coumarin Derivative (Chromen-2-one) Step4->Final -EtOH

Caption: Microwave-accelerated Knoevenagel condensation and cyclization mechanism.

References

  • Sigma-Aldrich. 3-Chloro-5-fluorosalicylaldehyde Product Specification & Properties.Link[1]

  • Khadsan, R. E., & Tambatkar, G. (2018).[1] Synthesis of Schiff Bases Via Eco-Friendly and Energy Efficient Greener Methodologies. Oriental Journal of Chemistry.[1][2] Link

  • Mahmood, A. A. (2021).[1][6] Green synthesis of Schiff bases: a review study. Iraqi Journal of Pharmacy.[1][2] Link

  • Bozkır, A., et al. (2020).[1][6] Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. IUCrData.[1][2] Link

  • Osman, S. M., et al. (2012).[1] Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation.[1][2] Molecules.[1][2][7][8][9][10][11][12][13] Link[1]

  • Shri, F. S., & Mehdi, H. A. (2021).[1][10] Microwave Assisted Synthesis of Schiff base derived from Salicyldehyde and 1, 4- butane diamine.[1][2] International Journal of Drug Delivery Technology.[1][2][10] Link

Sources

Application Note: High-Efficiency One-Pot Synthesis of Fluorinated Salen-Type Ligands and Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, one-pot protocol for the synthesis of fluorinated Salen-type Schiff base ligands and their subsequent coordination complexes using 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 1927-94-2 / 347-54-6 analog reference).[1]

Targeting researchers in medicinal inorganic chemistry, this guide leverages the unique electronic properties of the 3-chloro-5-fluoro substitution pattern.[1][2] The presence of the electron-withdrawing fluorine at the 5-position and the sterically significant chlorine at the 3-position enhances the acidity of the phenolic hydroxyl group, thereby increasing the stability of the resulting metal complexes (e.g., Cu(II), Zn(II)).[1][2] These complexes are critical scaffolds in the development of antimicrobial agents and catalytic oxidants.[1][2]

Scientific Foundation & Mechanism[1][2]

The Precursor: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Unlike unsubstituted salicylaldehyde, this derivative possesses a "push-pull" electronic landscape tailored for high-affinity metal binding:

  • 3-Chloro Substituent (Ortho to OH): Provides steric bulk that prevents oligomerization and forces a specific bite angle upon chelation.[1][2] It also protects the phenolic oxygen from rapid metabolic glucuronidation in drug discovery contexts.[1][2]

  • 5-Fluoro Substituent (Para to OH): Significantly lowers the pKa of the phenolic proton via inductive electron withdrawal, facilitating easier deprotonation and stronger ionic bonding with metal centers.[1][2]

Reaction Mechanism: One-Pot Condensation & Complexation

The synthesis proceeds via two distinct stages occurring in a single reaction vessel:

  • Schiff Base Condensation: The nucleophilic amine (e.g., ethylenediamine) attacks the electrophilic carbonyl carbon of the aldehyde.[1][2] Rapid dehydration drives the equilibrium toward the thermodynamically stable imine (Schiff base).[1][2]

  • In-Situ Metalation: Upon addition of a metal acetate, the phenolic proton is displaced (aided by the acetate base), and the metal ion is sequestered by the

    
     tetradentate pocket.[1][2]
    

Graphviz Diagram: Reaction Mechanism & Pathway

ReactionMechanism cluster_0 Key Electronic Effects Aldehyde 3-Chloro-5-fluoro- 2-hydroxybenzaldehyde ImineInter Intermediate: Bis-imine Ligand (Salen) Aldehyde->ImineInter Condensation (-2 H2O) Diamine Diamine (e.g., Ethylenediamine) Diamine->ImineInter Complex Final Product: [M(Salen)] Complex ImineInter->Complex Chelation (-2 AcOH) MetalSalt Metal Acetate (M(OAc)2) MetalSalt->Complex Effect1 5-F: Increases Phenol Acidity (Facilitates M-O bond) Effect2 3-Cl: Steric Control (Prevents aggregation)

Caption: Logical flow of the one-pot synthesis from precursors to the final metal coordination complex.

Experimental Protocol

Materials & Reagents
ReagentRolePurityNotes
3-Chloro-5-fluoro-2-hydroxybenzaldehyde Precursor>97%Solid, mp 52-56°C. Handle with gloves (irritant).[1]
Ethylenediamine Linker99%Keep anhydrous; hygroscopic.[1][2]
Copper(II) Acetate Monohydrate Metal Source98%+Preferred over chloride salts to avoid external base addition.[1][2]
Ethanol (Absolute) Solvent99.8%Solvent of choice for solubility and green chemistry.[1][2]
Step-by-Step Procedure

Phase 1: Ligand Formation (The Schiff Base) [1][2]

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 mmol (349 mg) of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in 20 mL of absolute ethanol.

    • Observation: The solution should appear clear, pale yellow.[1][2]

  • Amine Addition: While stirring at room temperature, add 1.0 mmol (60 mg / ~67 µL) of ethylenediamine dropwise.

    • Critical Step: Add slowly to prevent local overheating.[1][2] A color change to bright yellow/orange indicates imine formation.[1][2]

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 1 hour .

    • Checkpoint: TLC (Silica, 3:7 EtOAc:Hexane) should show consumption of the aldehyde (

      
      ) and appearance of the ligand (
      
      
      
      ).[1][2]

Phase 2: Metallation (One-Pot Continuation) 4. Metal Addition: To the hot refluxing ligand solution, add 1.0 mmol (200 mg) of Copper(II) Acetate Monohydrate dissolved in 10 mL of hot ethanol.

  • Observation: Immediate color change to dark green or brown/red (depending on the metal) indicates complexation.[1][2]
  • Completion: Continue reflux for an additional 2 hours .
  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature. Then, cool in an ice bath (0-4°C) for 30 minutes to maximize precipitation.[1][2]
Work-up & Isolation[1]
  • Filtration: Filter the precipitate using a Buchner funnel under vacuum.

  • Washing: Wash the solid cake with:

    • Cold Ethanol (2 x 5 mL) – removes unreacted aldehyde.[1][2]

    • Diethyl Ether (2 x 5 mL) – facilitates drying.[1][2]

  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Characterization & Validation

To ensure the protocol was successful, compare your results against these expected parameters.

Expected Analytical Data
TechniqueExpected Signal / ResultInterpretation
FT-IR 1610–1630 cm⁻¹ (s) Appearance of C=N (Imine) stretch.[1][2]
FT-IR ~3400 cm⁻¹ (broad) Disappearance of free phenolic O-H (indicates deprotonation/binding).[1][2]
1H NMR ~8.3–8.5 ppm (s, 1H) Azomethine proton (CH=N).[1][2] Aldehyde CHO (~10 ppm) should be absent.[1][2]
Melting Point >200°C (dec) Metal complexes typically have high thermal stability compared to the ligand.[1][2]
Yield >85% High efficiency due to the thermodynamic stability of the chelate effect.[1][2]
Troubleshooting Guide
  • Problem: Low yield or no precipitate.

    • Root Cause:[1][2][3] High solubility of the fluorinated complex in ethanol.[1][2]

    • Solution: Reduce solvent volume by rotary evaporation to 50% before cooling.[1][2] Add hexane to induce precipitation.[1][2][4]

  • Problem: Sticky/Oily Product.

    • Root Cause:[1][2][3] Incomplete dehydration or presence of acetic acid.[1][2]

    • Solution: Recrystallize from hot acetonitrile or wash thoroughly with cold ether.[1][2]

References

  • PubChem. (2025).[1][2] 3-Chloro-2-hydroxybenzaldehyde (Compound Summary). National Library of Medicine.[1][2] [Link]

  • IUCr. (2020).[1][2] Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. International Union of Crystallography.[1][2] [Link]

  • PrepChem. (n.d.).[1][2] Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde.[1][2] PrepChem.com.[1][2] [Link]

Sources

Technical Application Note: Synthesis of Chalcone Derivatives from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the synthesis of halogenated chalcone derivatives utilizing 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS 82128-69-6) as the electrophilic coupling partner. Chalcones (1,3-diaryl-2-propen-1-ones) serve as privileged scaffolds in medicinal chemistry, with the specific incorporation of chlorine and fluorine atoms at the 3- and 5-positions of the B-ring significantly enhancing lipophilicity and metabolic stability. This guide focuses on the base-catalyzed Claisen-Schmidt condensation, providing a self-validating workflow, mechanistic insights, and critical purification parameters to ensure high purity (>98%) for biological screening.

Introduction & Rationale

The chalcone framework consists of two aromatic rings linked by an


-unsaturated carbonyl system.[1][2][3][4] The selection of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde  is driven by Structure-Activity Relationship (SAR) principles:
  • Electronic Modulation: The fluorine atom (C5) acts as a bioisostere for hydrogen, altering pKa and metabolic susceptibility without significant steric penalty.

  • Lipophilicity: The chlorine substituent (C3) increases the partition coefficient (LogP), enhancing membrane permeability.

  • H-Bonding: The ortho-hydroxyl group (C2) facilitates intramolecular hydrogen bonding (IMHB) with the carbonyl oxygen, locking the conformation and potentially improving binding affinity to targets like bacterial membranes or kinase domains.

Chemical Mechanism: Claisen-Schmidt Condensation

The synthesis proceeds via a crossed-aldol condensation between an acetophenone derivative (nucleophile) and the benzaldehyde derivative (electrophile).[5]

Critical Mechanistic Insight: Unlike simple benzaldehydes, the 2-hydroxy group on the starting material is acidic. In the presence of strong base (KOH/NaOH), it immediately deprotonates to form a phenoxide anion . This increases electron density on the aldehyde ring, making the carbonyl carbon less electrophilic. Consequently, the reaction requires a high concentration of base and extended reaction times compared to non-hydroxylated analogs.

Reaction Pathway Diagram

ReactionMechanism cluster_0 Rate Limiting Step Start Acetophenone (Nucleophile) Enolate Enolate Ion (Intermediate) Start->Enolate Deprotonation Base Base (OH-) Base->Enolate Aldol β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack Aldehyde 3-Chloro-5-fluoro- 2-hydroxybenzaldehyde Aldehyde->Aldol Product Chalcone Derivative (α,β-unsaturated ketone) Aldol->Product E1cB Elimination Elimination Dehydration (-H2O)

Caption: Mechanistic flow of the base-catalyzed Claisen-Schmidt condensation highlighting the formation of the enolate and the subsequent dehydration step.[5]

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
3-Chloro-5-fluoro-2-hydroxybenzaldehyde >97% PurityElectrophile (B-Ring source)
Substituted Acetophenone >98% PurityNucleophile (A-Ring source)
Ethanol (EtOH) Absolute or 95%Solvent
Potassium Hydroxide (KOH) Pellets, AR GradeCatalyst/Base
Hydrochloric Acid (HCl) 10% AqueousNeutralization/Precipitation
Ice-Water Bath 0-4°CTemperature Control
Standard Operating Procedure (SOP)

Step 1: Catalyst Preparation Dissolve KOH (2.5 equivalents) in a minimum amount of water, then dilute with Ethanol (10-15 mL per mmol of substrate).

  • Note: High basicity is required to maintain the phenoxide state and drive the equilibrium.

Step 2: Reactant Addition

  • Add the substituted acetophenone (1.0 eq) to the alkaline solution. Stir for 10 minutes at 0-5°C to ensure enolate formation.

  • Slowly add 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (1.0 eq) to the mixture.

    • Observation: The solution often turns deep yellow or orange immediately due to the formation of the phenoxide anion.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to room temperature (25°C).

  • Stir magnetically for 24–48 hours .

  • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The aldehyde spot (Rf ~0.6) should disappear.

Step 4: Workup & Isolation (The "Acid Crash")

  • Pour the reaction mixture into crushed ice (~200g) containing 10% HCl.

  • Mechanism:[1][2][5] Acidification protonates the phenoxide back to the phenol and neutralizes the excess base. The chalcone, being insoluble in acidic aqueous media, will precipitate as a solid.

  • Critical Check: Ensure pH < 4. If the solution remains basic, the product will remain soluble as a salt.

Step 5: Purification

  • Filter the precipitate using a Buchner funnel. Wash copiously with cold water to remove KCl salts.

  • Recrystallization: Dissolve the crude solid in hot Ethanol. Allow to cool slowly to room temperature, then refrigerate. Filter the crystals.[2]

Experimental Workflow Diagram

Workflow Prep Preparation: Dissolve KOH in EtOH/H2O Mix Reaction: Add Acetophenone + Aldehyde Stir 24-48h @ RT Prep->Mix Check QC Check: TLC (Hex:EtOAc 8:2) Mix->Check Check->Mix Incomplete Quench Quench: Pour into Ice/HCl (pH < 4) Check->Quench Conversion >95% Isolate Isolation: Vacuum Filtration Quench->Isolate Precipitate Forms Purify Purification: Recrystallize (EtOH) Isolate->Purify

Caption: Step-by-step experimental workflow from catalyst preparation to final purification.

Characterization & Validation

To certify the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( H-NMR)

The hallmark of a chalcone is the


-unsaturated system.
  • 
    -H and 
    
    
    
    -H:
    Look for two doublets in the range of 7.4 – 8.0 ppm .
  • Coupling Constant (

    
    ):  The coupling constant must be 15–16 Hz , confirming the (E)-configuration  (trans isomer).
    
  • Phenolic -OH: A singlet (often broad) downfield at 11.0 – 12.5 ppm , indicating intramolecular hydrogen bonding.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1630–1650 cm

    
     (Lower than typical ketones due to conjugation).
    
  • C=C Stretch: 1580–1600 cm

    
    .
    
  • -OH Stretch: Broad band at 3300–3450 cm

    
    .
    
Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitate on Acidification Product formed an oil or pH not low enough.Add more HCl to reach pH 2. If oil forms, extract with Ethyl Acetate, dry, and evaporate.
Low Yield Cannizzaro side reaction or incomplete deprotonation.Use a milder base (Piperidine) or increase reaction time. Ensure aldehyde is added after base.
Impure Product (TLC smearing) Polymerization or unreacted aldehyde.Recrystallize twice. If persistent, use Column Chromatography (Silica Gel 60-120 mesh).

References

  • Claisen-Schmidt Condensation Overview

    • Source: Wikipedia.[6] "Claisen–Schmidt condensation."[1][2][4][5][6][7][8] Accessed Oct 2023. Link[1][7]

  • Synthesis of Halogenated Chalcones

    • Source: International Journal of Science, Engineering and Technology. "Synthesis, Characterization, And Biological Evaluation Of Hydroxybenzaldehyde Derivatives Of Fluorinated Chalcones." Link

  • Microwave-Assisted Synthesis (Alternative Method)

    • Source: National Institutes of Health (PMC). "An efficient and selective microwave-assisted Claisen-Schmidt reaction." Link

  • Biological Activity of Chalcones

    • Source: Journal of Emerging Technologies and Innovative Research.[2] "Synthesis of Chalcones Derivatives and Their Biological Activities." Link

  • Reagent Data (3-Chloro-5-fluoro-2-hydroxybenzaldehyde)

    • Source: Sigma-Aldrich Product Specification. Link

Sources

Troubleshooting & Optimization

Purification of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of purifying 3-Chloro-5-fluoro-2-hydroxybenzaldehyde.

Introduction: The Challenge of Purity

3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a key substituted salicylaldehyde derivative utilized in the synthesis of novel antimicrobial complexes and other advanced chemical entities.[1] Its synthesis, typically via the formylation of 2-chloro-4-fluorophenol, can result in a crude mixture containing unreacted starting materials, isomeric byproducts, and other process-related impurities.[1] Achieving high purity is critical for downstream applications, ensuring reaction specificity, and obtaining reliable biological and chemical data.

This technical support center provides a comprehensive guide for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the purification of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. The following sections offer detailed, field-proven solutions and foundational knowledge to streamline your purification workflow.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: The crude product is an oily residue and fails to crystallize.
  • Question: After the initial workup and solvent evaporation, my product is a persistent yellow or brown oil. How can I induce crystallization to obtain a solid product?

  • Probable Causes:

    • Presence of Impurities: The most common reason for the failure of a compound to crystallize is the presence of impurities, which disrupt the formation of a crystal lattice. Unreacted starting materials (e.g., 2-chloro-4-fluorophenol) or isomeric byproducts from the formylation reaction can act as crystallization inhibitors.

    • Residual Solvent: Trace amounts of reaction solvents (like chloroform or high-boiling point solvents used in workup) can prevent solidification.

    • Low Melting Point: While unlikely to be a liquid at room temperature based on analogous structures, a highly impure sample can exhibit significant melting point depression.[2]

  • Suggested Solutions:

    • Solvent-Induced Crystallization (Trituration):

      • Place the oil in a flask under an inert atmosphere (N₂ or Argon).

      • Add a small amount of a non-polar solvent in which the desired product has poor solubility, such as hexane or petroleum ether.

      • Vigorously stir or scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical agitation can provide the energy needed to initiate nucleation.[3]

      • If crystallization begins, slowly add more of the non-polar solvent to precipitate more of the product. Cool the mixture in an ice bath to maximize the yield.

      • Collect the resulting solid by filtration and wash with cold hexane.

    • Acid-Base Wash to Remove Phenolic Impurities:

      • Dissolve the oily product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.[4]

      • To remove unreacted 2-chloro-4-fluorophenol, perform a wash with a chilled, dilute (e.g., 1M) sodium hydroxide (NaOH) solution. The phenol will deprotonate and move into the aqueous layer. Caution: Perform this step quickly and at low temperatures to avoid potential reactions with your aldehyde product.

      • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Attempt crystallization again.

Issue 2: My purified solid shows multiple spots on TLC, even after recrystallization.
  • Question: I have a solid product, but Thin Layer Chromatography (TLC) analysis indicates the presence of one or more impurities. What is the best way to achieve high purity?

  • Probable Causes:

    • Co-crystallization: Impurities with similar polarity and structure, particularly isomers, may have co-crystallized with the product.

    • Ineffective Recrystallization Solvent: The chosen solvent system may not provide a sufficient solubility difference between the product and the impurities at high and low temperatures.

  • Suggested Solutions:

    • Flash Column Chromatography: This is the most effective method for separating compounds with different polarities.[5]

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase (Eluent): A gradient or isocratic system of hexane and ethyl acetate is typically effective for separating substituted benzaldehydes.[5] Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar compounds will elute first. Monitor the fractions by TLC.

      • Note on Stability: Some aldehydes can be unstable on silica.[5] To mitigate this, the chromatography can be run quickly, or the silica gel can be pre-treated with triethylamine to neutralize acidic sites.

    • Purification via Bisulfite Adduct Formation: This classical technique is highly specific for aldehydes and can be used to separate them from non-aldehyde impurities like unreacted phenols or other byproducts.[6][7]

      • Protocol:

        • Dissolve the impure product in a suitable solvent (e.g., methanol or ethanol).

        • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously. The aldehyde will react to form a solid adduct, which will precipitate out of the solution.[8]

        • Filter the solid adduct and wash it with ethanol and then ether to remove any remaining impurities.

        • To regenerate the pure aldehyde, treat the adduct with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until gas evolution ceases.[5]

        • Extract the pure aldehyde into an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to yield the purified product.

Issue 3: The final product has a persistent color.
  • Question: My product is a pale yellow to brownish solid. Is this expected, and can it be decolorized?

  • Probable Causes:

    • Chromophoric Impurities: Highly conjugated or oxidized impurities, even in trace amounts, can impart color to the sample.

    • Product Instability: Aldehydes can be susceptible to slow air oxidation over time, which may form colored degradation products.

  • Suggested Solution:

    • Activated Charcoal Treatment: This method is effective for removing colored impurities.[3]

      • Dissolve the colored product in a suitable hot solvent (one chosen for recrystallization).

      • Add a small amount (typically 1-2% by weight) of activated charcoal (Norit).

      • Boil the solution for a few minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

      • Allow the clear filtrate to cool slowly to crystallize the decolorized product.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary impurities I should expect from the synthesis?

    • A1: The main impurities are typically unreacted starting material (2-chloro-4-fluorophenol) and regioisomers formed during the formylation step, such as 5-chloro-3-fluoro-2-hydroxybenzaldehyde.[1][2] Oxidation of the aldehyde to the corresponding carboxylic acid (3-chloro-5-fluoro-2-hydroxybenzoic acid) is also a possibility.[9]

  • Q2: Which analytical techniques are recommended to confirm the purity of the final product?

    • A2: A combination of techniques is ideal.

      • TLC: For rapid, qualitative assessment of purity and for monitoring chromatography.

      • ¹H NMR Spectroscopy: To confirm the chemical structure and identify impurities. The aldehyde proton should appear as a singlet around 9.5-10.5 ppm.

      • GC-MS or LC-MS: To identify and quantify trace impurities.[10]

      • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Q3: What is a good starting point for a recrystallization solvent system?

    • A3: A solvent pair system is often effective. Good starting points include ethanol/water, acetone/water, or ethyl acetate/hexane.[11] The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Q4: How should I store pure 3-Chloro-5-fluoro-2-hydroxybenzaldehyde?

    • A4: To prevent oxidation and degradation, the pure compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light.[12] Refrigeration is also recommended for long-term storage.

Data and Workflow Visualization

Table 1: Solvent Selection for Purification
Purification MethodSolvent/SystemPurpose
Recrystallization Ethanol/WaterDissolve in hot ethanol, add water until cloudy, then cool.
Ethyl Acetate/HexaneDissolve in minimal hot ethyl acetate, add hexane as an anti-solvent, then cool.
Column Chromatography Hexane/Ethyl AcetateEluent for separating compounds based on polarity on a silica gel column.[5]
Trituration Hexane or PentaneA non-polar solvent to induce crystallization of an oily product.
Purification Workflow Diagram

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow cluster_start Initial State cluster_analysis Purity Analysis cluster_purification Purification Methods cluster_end Final Product Crude Crude Reaction Mixture (Oil or Solid) TLC_Analysis TLC Analysis Crude->TLC_Analysis Assess Purity Recrystallization Recrystallization TLC_Analysis->Recrystallization Single major spot, some impurities Column Column Chromatography TLC_Analysis->Column Multiple spots of similar polarity Bisulfite Bisulfite Adduct Formation TLC_Analysis->Bisulfite Non-aldehyde impurities present Recrystallization->Column Fails/Still impure Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Successful Column->Pure_Product Successful Bisulfite->Pure_Product Successful

Sources

Improving the regioselectivity of reactions with 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Optimization

Welcome to the Reaction Optimization Portal

Product: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde CAS: 593400 (Generic Ref) Support Ticket: Regioselectivity & Yield Enhancement Status: Open[1][2]

The "Spec Sheet": Reactivity Profile & Site Analysis

Before troubleshooting specific failures, you must understand the competing electronic vectors on this scaffold. This molecule is a "push-pull" system where steric hindrance fights electronic activation.[1][2]

The Landscape:

  • C1 (Aldehyde): Moderate electrophile.[1][2] Reactivity is dampened by the internal hydrogen bond with the C2-Hydroxyl.[2]

  • C2 (Phenol): The "Kill Switch."[1][2] In basic conditions, this deprotonates to a phenoxide (

    
    ), which is a massive electron donor.[1] This kills nucleophilic attack on the ring (deactivation) but supercharges electrophilic attack at C6.[1][2]
    
  • C3 (Chlorine): The "Gatekeeper."[1][2] It sterically blocks the C2-OH and C4 positions.[1][2] It is relatively inert to SNAr due to steric crowding and lack of para-activation.[2]

  • C5 (Fluorine): The "Target."[1][2][3] Located para to the aldehyde (electron-withdrawing), this position is highly activated for Nucleophilic Aromatic Substitution (SNAr), provided the ring isn't deactivated by the phenoxide.[1]

  • C6 (Proton): The "Soft Spot."[1][2] This is the only accessible site for Electrophilic Aromatic Substitution (SEAr), driven by the ortho-directing power of the C2-OH.[1]

Troubleshooting Module: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "I am trying to displace the fluorine with an amine/alkoxide, but I see no reaction or low conversion."

Root Cause: The "Naked Anion" Problem.[2] Most SNAr reactions require a base.[1][2] The base deprotonates the C2-OH first (


).[1][2] The resulting phenoxide pushes electron density into the ring, counteracting the electron-withdrawing aldehyde. The ring becomes electron-rich, repelling the incoming nucleophile.

The Protocol (Fixing the Pathway):

To successfully displace the C5-Fluorine, you must lock the phenol in a neutral state.

Step-by-Step Optimization:

  • Protection (Mandatory): Convert the C2-OH to a methyl ether (OMe) or Methoxymethyl ether (MOM).[1][2] This removes the negative charge issue.[2]

    • Why? An ether is a weaker donor than a phenoxide.[1][2] The aldehyde's withdrawal (para) can now win the tug-of-war, activating the C5-F bond.[1]

  • Solvent Selection: Switch to Polar Aprotic solvents (DMSO, DMF, NMP).[1][2]

    • Why? These solvate the cation of your nucleophile salt, leaving the anion "naked" and more reactive.

  • Temperature: Run at 80–120°C.

    • Note: The 3-Cl group adds steric bulk to the ring, slightly twisting the aldehyde out of planarity, which reduces its activating power. Higher heat compensates for this.[1][2]

Visual Workflow (Decision Tree):

SNAr_Workflow Start Goal: Displace C5-Fluorine CheckOH Is C2-OH Protected? Start->CheckOH Protect Step 1: Protect OH (MeI/K2CO3 or MOM-Cl) CheckOH->Protect No Proceed Proceed to S_NAr CheckOH->Proceed Yes Protect->Proceed Reaction Reaction Conditions: DMF, 100°C, Nucleophile Proceed->Reaction Result High Yield C5-Substitution Reaction->Result Fail Stalled Reaction (Ring Deactivated)

Caption: Logic flow for activating the C5 position. Protection of the phenol is the critical "unlock" step.

Troubleshooting Module: Electrophilic Aromatic Substitution (SEAr)

User Issue: "I want to brominate or nitrate the ring. Where will the group go? Can I target C4?"

Technical Analysis:

  • Target C4: Highly Unlikely. C4 is meta to the activating Hydroxyl group and sandwiched between the Chlorine (C3) and Fluorine (C5). It is electronically dead and sterically inaccessible.[1][2]

  • Target C6: Highly Favored. C6 is ortho to the activating Hydroxyl group.[2] While it is ortho to the aldehyde (deactivator), the resonance donation from the OH dominates the directing effect.

Optimization Protocol:

  • Control the pH: Do not protect the phenol here.[2] You need the free OH (or even O-) to activate C6.[1][2]

  • Reagent Choice:

    • Bromination:[1][2][4][5] Use

      
       in Acetic Acid.[1][2][4] The solvent stabilizes the intermediate.[2]
      
    • Nitration: Use dilute

      
       at low temperature (0°C).[1][2] Strong mixed acids (
      
      
      
      ) may cause oxidation of the aldehyde.[1]

Regioselectivity Map:

Regio_Map Core 3-Cl-5-F-2-OH-Benzaldehyde C3 C3 (Cl) BLOCKED Core->C3 C4 C4 (H) Sterically Crowded Meta to OH (Deactivated) Core->C4 C5 C5 (F) Site of S_NAr (If OH protected) Core->C5 Nucleophiles C6 C6 (H) Site of SEAr (Ortho to OH) Core->C6 Electrophiles

Caption: Reactive site mapping. Green indicates the primary site for electrophiles; Blue for nucleophiles.

Troubleshooting Module: Aldehyde Condensation

User Issue: "My Knoevenagel or Schiff base reaction is sluggish compared to standard salicylaldehyde."

Root Cause:

  • Steric Bulk: The 3-Chloro group is physically large.[1][2] It forces the aldehyde carbonyl to rotate, potentially misaligning it for attack or hindering the approach of bulky nucleophiles.

  • Internal H-Bonding: The 2-OH forms a strong hydrogen bond with the carbonyl oxygen, reducing the electrophilicity of the carbon.[2]

The Solution:

  • Lewis Acid Catalysis: Add 5-10 mol%

    
     or 
    
    
    
    .[1][2] This coordinates to the phenolic oxygen and the carbonyl, disrupting the internal H-bond and activating the carbonyl carbon.
  • Dehydrating Agents: Use molecular sieves (4Å) aggressively.[1][2] The 3-Cl hindrance makes the reverse reaction (hydrolysis) faster if water is present.[1][2]

Summary Data Tables

Reaction Suitability Matrix
Reaction TypePreferred SiteCritical ConditionMajor Pitfall
SNAr (Displacement)C5 (Fluorine) Protect OH (Me/MOM)Leaving OH free kills reactivity (electron donation).[1][2]
SEAr (Nitration/Bromination)C6 (Proton) Free OH neededTargeting C4 (impossible due to sterics/electronics).[1][2]
Condensation (Imine/Olefin)C1 (Aldehyde) Lewis Acid Catalyst3-Cl sterics slowing down the rate.[1][2]
Solvent Compatibility Guide
SolventApplicationRatingNotes
DMF/DMSO SNAr⭐⭐⭐⭐⭐Essential for displacing Fluorine.[1][2]
Acetic Acid Bromination⭐⭐⭐⭐⭐Stabilizes the transition state for C6 attack.[2]
Ethanol Condensation⭐⭐Often too slow due to H-bond competition; use Toluene/Reflux.[1][2]
DCM/THF General⭐⭐⭐Good solubility, but poor for SNAr rates.[2]

References

  • Nucleophilic Aromatic Substitution of Activated Fluorides

    • Mechanism & Scope: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.

    • Source:[1]

  • Regioselectivity in Salicylaldehyde Derivatives

    • Nitration Patterns: Lemaire, M., et al. (1987).[1] Regioselective Nitration of Phenols. New Journal of Chemistry.

    • Context: Explains the dominance of ortho-nitration relative to the phenol group in polysubstituted systems.
  • Ortho-Effect and Hydrogen Bonding

    • Physical Organic Principles: Exner, O., & Böhm, S. (2004).[1][2] Intramolecular Hydrogen Bonding in derivatives of Salicylaldehyde. Journal of Organic Chemistry.

    • Source:[1]

  • Fluorine vs.

    • Reactivity Order: Miller, J. (1968).[1][2] Aromatic Nucleophilic Substitution. Elsevier.[1][2]

    • Key Concept: Fluorine is the superior leaving group in SNAr reactions with para-electron withdrawing groups due to the stabiliz

Sources

Column chromatography conditions for purifying 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde CAS: 82128-69-6 Application: Pharmaceutical Intermediate / Ligand Synthesis Support Tier: Level 3 (Senior Application Scientist)

Core Purification Strategy

The purification of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde presents a classic challenge in aromatic chemistry: separating a substituted salicylaldehyde from its regioisomers (mainly the para-hydroxy isomer) and unreacted starting phenolic material (2-chloro-4-fluorophenol).

The Mechanistic Key: The ortho-hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde. This "locks" the polarity of the molecule, effectively masking the hydroxyl group. Consequently, the target molecule is significantly less polar than its para-isomer (where the hydroxyl is free to hydrogen bond with the silica stationary phase) and often less polar than the starting phenol.

Quick Reference Protocol
ParameterRecommended Condition
Stationary Phase Silica Gel 60 (230–400 mesh)
Mobile Phase A Hexanes (or Petroleum Ether 40-60°C)
Mobile Phase B Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Gradient Profile 0%

10% B (Target elutes early)
Loading Method Dry load on Celite or Silica (Recommended)
Detection UV (254 nm); Ferric Chloride stain (Phenolic OH)
Typical Rf ~0.6–0.7 in Hex:EtOAc (9:1)

Detailed Experimental Workflow

Phase 1: Method Development (TLC Optimization)

Before packing the column, you must establish the separation window. The target molecule (Ortho-isomer) will travel much faster than the Para-isomer.

Step-by-Step TLC Guide:

  • Prepare Solvent: Start with 95:5 Hexanes:EtOAc .

  • Spotting: Spot the crude mixture alongside the starting material (2-chloro-4-fluorophenol).

  • Analysis:

    • Target (Ortho): High Rf (0.5 – 0.7). It may appear as a bright yellow spot if concentrated, or dark under UV.

    • Impurity (Para): Low Rf (< 0.2). The intermolecular hydrogen bonding makes it stick to the silica.

    • Starting Material: usually elutes between the ortho and para isomers.[1]

Critical Insight: If the spots streak, add 0.5% Acetic Acid to the mobile phase. However, due to the intramolecular H-bond, the target molecule rarely streaks compared to standard phenols.

Phase 2: Column Chromatography Protocol

1. Column Packing:

  • Slurry pack silica gel using 100% Hexanes .

  • Ensure the column bed is roughly 10-20x the mass of your crude load.

2. Sample Loading:

  • Preferred: Dissolve crude in minimum DCM, add silica/Celite (1:1 w/w ratio to crude), and rotary evaporate to a free-flowing powder. Pour this powder onto the column bed.

  • Why? Substituted benzaldehydes can crystallize at the interface if liquid-loaded in hexanes, blocking flow.

3. Elution Gradient:

  • 0–2 CV (Column Volumes): 100% Hexanes. (Flushes non-polar impurities).

  • 2–10 CV: 0%

    
     5% EtOAc in Hexanes.
    
    • Observation: The target 3-Chloro-5-fluoro-2-hydroxybenzaldehyde typically elutes here.

  • 10+ CV: Increase to 20-30% EtOAc to flush out the para-isomer and starting phenol for recovery/waste.

Troubleshooting & FAQs

Q1: The target compound is co-eluting with the starting material (2-chloro-4-fluorophenol). How do I separate them?

Diagnosis: The polarity difference is insufficient in Ethyl Acetate systems. Solution: Switch the polar modifier to Dichloromethane (DCM) or Toluene .

  • New System: Hexanes:DCM (Gradient 100:0

    
     70:30).
    
  • Reasoning: DCM provides different selectivity (

    
    -interactions) compared to EtOAc (H-bond acceptor). The chlorinated phenol often interacts differently with DCM, widening the Rf gap.
    
Q2: I see "ghost peaks" or broad tailing for my product.

Diagnosis: This is likely due to the "enol" form or slight ionization of the phenol on slightly basic silica. Solution: Acidify the mobile phase.

  • Add 0.1% Formic Acid or Acetic Acid to the mobile phase. This suppresses ionization, forcing the molecule into its neutral, intramolecularly H-bonded state, sharpening the peak.

Q3: My product is turning red/brown on the column.

Diagnosis: Oxidation or metal chelation. Salicylaldehydes are excellent ligands and can chelate trace iron in lower-grade silica, turning red/purple. Solution:

  • Use "Flash Grade" or high-purity silica.

  • Flush the column with an EDTA wash or simply ignore if the color stays on the silica.

  • Immediate Action: Collect fractions quickly and evaporate. Do not leave the compound on silica overnight; silica is slightly acidic and can catalyze degradation over time.

Visual Logic & Pathways

Workflow: Purification Logic Tree

PurificationLogic Start Crude Mixture Analysis (TLC in 9:1 Hex:EtOAc) CheckRf Is Target Rf > 0.5? Start->CheckRf GoodSep Standard Protocol: Hexanes -> 5% EtOAc CheckRf->GoodSep Yes (Clean separation) BadSep Difficult Separation CheckRf->BadSep No (Overlap) Streaking Are spots streaking? BadSep->Streaking AddAcid Add 0.5% Acetic Acid to Mobile Phase Streaking->AddAcid Yes CoElution Co-elution with Phenol? Streaking->CoElution No AddAcid->GoodSep CoElution->GoodSep No SwitchSolvent Switch to Hexanes:DCM or Hexanes:Toluene CoElution->SwitchSolvent Yes SwitchSolvent->GoodSep

Caption: Decision matrix for optimizing mobile phase conditions based on TLC behavior.

Mechanism: Ortho vs. Para Selectivity

IsomerSeparation Ortho Ortho-Isomer (Target) Intramolecular H-Bond Less Polar Silica Silica Stationary Phase (Polar Surface) Ortho->Silica Weak Interaction (Elutes Fast) Para Para-Isomer (Impurity) Intermolecular H-Bond More Polar Para->Silica Strong H-Bonding (Elutes Slow)

Caption: Mechanistic basis for the easy separation of ortho-hydroxybenzaldehydes from para-isomers.

Quantitative Data Summary

IsomerStructure NoteRelative PolarityElution Order (Hex:EtOAc)
3-Cl-5-F-2-OH-Benzaldehyde Ortho (Intramolecular H-bond) Low1st (Fast)
2-Cl-4-F-Phenol Starting MaterialMedium2nd
3-Cl-5-F-4-OH-Benzaldehyde Para (Intermolecular H-bond)High3rd (Slow)

References

  • Sigma-Aldrich. 3-Chloro-5-fluorosalicylaldehyde Product Sheet. (Accessed 2026). Link

  • ChemicalBook. Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde (Para-isomer contrast). (Accessed 2026). Link

  • PubChem. 3-Chloro-5-hydroxybenzaldehyde Compound Summary. National Library of Medicine. Link

  • BenchChem. Purification of Chloronitrobenzaldehydes (Isomer Separation Techniques). Link

Sources

Removal of unreacted starting materials from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials and other impurities from your product. This resource is structured in a question-and-answer format to directly address common challenges encountered during the synthesis and purification of this important chemical intermediate.

Section 1: Understanding the Impurity Profile

The most common synthetic route to 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is the Reimer-Tiemann reaction, which involves the ortho-formylation of 2-chloro-4-fluorophenol using chloroform in a basic solution.[1][2][3] Consequently, the primary impurity you are likely to encounter is the unreacted starting material, 2-chloro-4-fluorophenol. Additionally, regioisomeric byproducts, such as 3-chloro-5-fluoro-4-hydroxybenzaldehyde, may also be present.

Frequently Asked Questions: Identifying and Characterizing Impurities

Q1: How can I confirm the presence of unreacted 2-chloro-4-fluorophenol in my crude product?

A1: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot your crude product, a standard of pure 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (if available), and a standard of 2-chloro-4-fluorophenol on the same TLC plate. A common eluent system for this analysis is a mixture of hexane and ethyl acetate. The less polar 2-chloro-4-fluorophenol will have a higher Rf value (travel further up the plate) than the more polar product.

Q2: What are the key physical property differences between the product and the unreacted starting material that can be exploited for purification?

A2: The most significant difference lies in their acidity and polarity. 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is more acidic (predicted pKa ≈ 6.72) than 2-chloro-4-fluorophenol (predicted pKa ≈ 8.5). This difference is crucial for separation by acid-base extraction. The aldehyde group also increases the polarity of the product compared to the starting phenol, which is the basis for separation by chromatography.

CompoundMolecular Weight ( g/mol )Predicted pKaPolarity
3-Chloro-5-fluoro-2-hydroxybenzaldehyde174.55~6.72More Polar
2-chloro-4-fluorophenol146.55~8.5Less Polar

Section 2: Purification Strategies and Troubleshooting

Based on the nature of the impurities, you can select from several purification techniques. The choice of method will depend on the scale of your reaction, the purity required, and the available equipment.

Purification_Decision_Tree Start Crude Product (3-Chloro-5-fluoro-2-hydroxybenzaldehyde + Impurities) Purity_Check Assess Purity (e.g., TLC, NMR) Start->Purity_Check High_Purity High Purity (Minor Impurities) Purity_Check->High_Purity >90% Low_Purity Low Purity (Significant Impurities) Purity_Check->Low_Purity <90% Recrystallization Recrystallization High_Purity->Recrystallization Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Multiple impurities or regioisomers present Acid_Base_Extraction Acid-Base Extraction Low_Purity->Acid_Base_Extraction Primary impurity is unreacted phenol Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Final_Product Acid_Base_Extraction->Recrystallization

Caption: Decision tree for selecting a purification strategy.

Method 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain dissolved.[4][5]

Step-by-Step Recrystallization Protocol
  • Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, a mixed solvent system of hexane and ethyl acetate is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethyl acetate to your crude product to dissolve it completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until you observe persistent cloudiness. Then, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

Q3: My compound "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this, reheat the solution and add more of the better solvent (in this case, ethyl acetate) to lower the saturation point. Allow the solution to cool more slowly. Seeding the solution with a pure crystal of the product can also encourage crystallization over oiling.[6]

Q4: I have a very low recovery after recrystallization. What went wrong?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved even at low temperatures.[5]

  • Cooling the solution too quickly: This can trap impurities and reduce the yield of pure crystals.

  • Washing the crystals with a solvent that is too warm or in too large a volume: This will dissolve some of your product.

Q5: My recrystallized product is still not pure. What are my options?

A5: If a single recrystallization does not yield a product of sufficient purity, you can either perform a second recrystallization or consider a different purification technique, such as column chromatography.

Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[7]

Step-by-Step Column Chromatography Protocol
  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent like hexane.

  • Load the Sample: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The less polar unreacted starting material will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 80:20 hexane:ethyl acetate). This will elute your more polar product, 3-Chloro-5-fluoro-2-hydroxybenzaldehyde.

  • Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction by TLC.

  • Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

Q6: My compounds are not separating well on the column.

A6: This could be due to several reasons:

  • Incorrect eluent system: If the eluent is too polar, all compounds will elute too quickly with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica. Use TLC to determine an optimal solvent system where the Rf of your product is around 0.3.

  • Poorly packed column: Air bubbles or cracks in the silica gel will lead to poor separation.

  • Overloading the column: Using too much crude product for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Q7: The product is taking a very long time to elute from the column.

A7: This indicates that the eluent is not polar enough. Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Method 3: Acid-Base Extraction

This technique leverages the difference in acidity between the phenolic starting material and the salicylaldehyde product to separate them. By using a base of appropriate strength, you can selectively deprotonate and move one of the compounds into an aqueous layer.

Step-by-Step Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as diethyl ether or dichloromethane.

  • First Extraction (Removal of Unreacted Phenol):

    • Add a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel containing the organic solution.

    • The pKa of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (≈6.72) is low enough that it will be deprotonated by the bicarbonate, forming a water-soluble salt. The less acidic 2-chloro-4-fluorophenol (pKa ≈ 8.5) will remain in the organic layer.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer (containing the deprotonated product).

  • Second Extraction (Isolation of Product):

    • To the separated aqueous layer, slowly add a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper).

    • The 3-Chloro-5-fluoro-2-hydroxybenzaldehyde will precipitate out of the aqueous solution.

    • Extract the product back into an organic solvent (e.g., diethyl ether).

  • Washing and Drying: Wash the organic layer containing the purified product with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Acid-Base Extraction

Q8: An emulsion formed between the organic and aqueous layers, and they won't separate.

A8: Emulsions are common when shaking vigorously. To break an emulsion, you can try:

  • Allowing the separatory funnel to stand for a longer period.

  • Gently swirling the funnel instead of shaking.

  • Adding a small amount of brine (saturated NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous layer.

Q9: I don't see a precipitate when I acidify the aqueous layer.

A9: This could mean several things:

  • Insufficient acidification: Ensure you have added enough acid to bring the pH well below the pKa of your product.

  • The product is water-soluble: If the product has some water solubility, it may not precipitate. In this case, you will need to extract the acidified aqueous layer with an organic solvent to recover your product.[8]

  • The product was not successfully extracted into the aqueous layer: Double-check the pH of your initial basic extraction to ensure it was high enough to deprotonate your product.

Q10: The final product is still contaminated with the starting phenol.

A10: This suggests that the initial basic extraction was not efficient enough. You can try:

  • Performing multiple extractions with the dilute base.

  • Using a slightly stronger base, but be cautious as a very strong base might deprotonate both the product and the starting material.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. [Link]

  • University of Texas at Dallas. (n.d.). recrystallization, filtration and melting point. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • Google Patents. (n.d.). US3972945A - Process for the selective synthesis of salicylaldehydes.
  • National Center for Biotechnology Information. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. [Link]

  • L.S. College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. [Link]

  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • deMello, A. J., & Wootton, R. C. R. (2003). Precise Control of the Reimer-Tiemann Reaction Using Integrated Heating and Thermochromic Liquid Crystals. [Link]

  • ResearchGate. (n.d.). Synthesis of salicylaldehyde by Reimer-Tiemann reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow. [Link]

  • Google Patents. (n.d.).
  • Agritrop. (2023, January 20). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. [Link]

  • SIELC Technologies. (n.d.). Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2014, May 5). How do you do the work up of Reimer-Tiemann reaction of 3-hydroxypyridine?. [Link]

  • Sciencemadness Discussion Board. (2015, March 30). Preparation of Salicylaldehyde. [Link]

  • European Patent Office. (n.d.). Process for the preparation of hydroxybenzaldehydes - Patent 0074272. [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction.1. [Link]

  • IUCr Journals. (2020, October 29). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. [Link]

  • Google Patents. (n.d.). US3621064A - Production of 5-chlorosalicylaldehyde.
  • ResearchGate. (2025, August 5). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. [Link]

  • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. [Link]

  • ResearchGate. (2013, October 13). Purification and Characterization of NAD+-Dependent Salicylaldehyde Dehydrogenase from Carbaryl-Degrading Pseudomonas sp. Strain C6. [Link]

  • National Center for Biotechnology Information. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]

  • European Patent Office. (n.d.). Process for the preparation of hydroxybenzaldehydes. [Link]

  • Khan Academy. (n.d.). Reimer Tiemann Reaction (video). [Link]

  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Optimizing Schiff Base Synthesis from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Schiff bases utilizing 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sometimes challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the intricacies of this reaction and achieve optimal results.

I. Understanding the Substrate: The Impact of Electronic Effects

The reactivity of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in Schiff base formation is significantly influenced by the electronic properties of its substituents. The chloro and fluoro groups are electron-withdrawing, which can decrease the electron density of the benzene ring and, consequently, the nucleophilicity of the carbonyl carbon. This can make the initial nucleophilic attack by the amine more challenging compared to unsubstituted or electron-rich salicylaldehydes. However, the 2-hydroxy group can participate in intramolecular hydrogen bonding, which can influence the conformation and reactivity of the aldehyde. A thorough understanding of these electronic and steric factors is crucial for selecting the appropriate catalyst and reaction conditions.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Schiff bases from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde.

Question: Why is my Schiff base yield unexpectedly low?

Answer:

Low yields in this specific Schiff base synthesis can often be attributed to several factors, primarily the reversible nature of the reaction and the electronic properties of the aldehyde.

  • Causality: Schiff base formation is an equilibrium reaction that produces water as a byproduct. The presence of water can drive the reaction in the reverse direction, leading to incomplete conversion and lower yields. Additionally, the electron-withdrawing nature of the chloro and fluoro groups on the benzaldehyde can slow down the reaction rate.

  • Troubleshooting Steps:

    • Water Removal: It is critical to remove water as it is formed. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene or benzene to physically remove the water from the reaction mixture.

      • Dehydrating Agents: Adding anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture to sequester water.

    • Catalyst Optimization: The choice and amount of catalyst are crucial.

      • Acid Catalysis: A small amount of a Brønsted acid (e.g., glacial acetic acid, p-toluenesulfonic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. However, excess acid can protonate the amine, rendering it non-nucleophilic.

      • Base Catalysis: A base catalyst (e.g., a few drops of NaOH solution or potassium hydroxide) can deprotonate the amine, increasing its nucleophilicity.[1][2] This can be particularly effective when working with less nucleophilic amines.

      • Lewis Acid Catalysis: Lewis acids like ZnCl₂ or TiCl₄ can coordinate to the carbonyl oxygen, activating the aldehyde towards nucleophilic attack. This is especially useful for reactions with sterically hindered or electron-deficient anilines.

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum product formation. Gentle heating can often increase the reaction rate, but excessive heat should be avoided to prevent side reactions.

Question: My reaction is very slow or appears to be stalled. What should I do?

Answer:

A sluggish reaction is a common hurdle with electron-deficient aldehydes.

  • Causality: The reduced nucleophilicity of the carbonyl carbon due to the electron-withdrawing substituents is the primary cause. The choice of amine also plays a significant role; sterically hindered or electron-poor amines will react more slowly.

  • Troubleshooting Steps:

    • Catalyst Selection: If you are not using a catalyst, adding one is the first step. If an acid catalyst is already in use and the reaction is slow, consider switching to a Lewis acid, which can be more effective in activating the aldehyde.

    • Solvent Polarity: The polarity of the solvent can influence the reaction rate. Protic solvents like ethanol or methanol can participate in hydrogen bonding and stabilize the transition state. Aprotic solvents like toluene are ideal when using a Dean-Stark trap for water removal. Experimenting with different solvents may be necessary.

    • Alternative Energy Sources:

      • Microwave Irradiation: This technique can significantly reduce reaction times by rapidly and efficiently heating the reaction mixture.

      • Ultrasonic Assistance: Sonication can enhance the reaction rate by creating localized high-pressure and high-temperature zones, leading to better mixing and mass transfer.

Question: I am observing multiple spots on my TLC plate, indicating impurities. What are the likely side products and how can I minimize them?

Answer:

The formation of side products can complicate purification and reduce the yield of the desired Schiff base.

  • Causality: Potential side reactions include the self-condensation of the aldehyde (less common under these conditions), or reactions involving impurities in the starting materials. The stability of the Schiff base itself can also be a factor; some imines are susceptible to hydrolysis back to the starting materials if water is present during workup.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure that the 3-Chloro-5-fluoro-2-hydroxybenzaldehyde and the amine are of high purity.

    • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials or product.

    • Controlled Addition: Adding one reactant dropwise to the other, especially when using a catalyst, can help to control the reaction rate and minimize the formation of byproducts.

    • Purification: If impurities are present, purification by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is the most common method. Column chromatography can be used for more challenging separations.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal type of catalyst for the synthesis of Schiff bases from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific amine being used and the desired reaction conditions.

  • Brønsted Acids (e.g., Acetic Acid, p-TsOH): These are the most common and are effective for a wide range of amines. They work by protonating the carbonyl oxygen, making the aldehyde more electrophilic. A catalytic amount is usually sufficient.

  • Lewis Acids (e.g., ZnCl₂, TiCl₄): These are particularly useful for reactions with weakly nucleophilic or sterically hindered amines. They function by coordinating to the carbonyl oxygen.

  • Bases (e.g., NaOH, KOH): Base catalysis can be effective, especially when reacting the aldehyde with amino acids.[3] The base deprotonates the amine, increasing its nucleophilicity.

  • Green Catalysts: For environmentally friendly synthesis, natural acids like citric acid (found in lemon juice) have been shown to be effective.[4] Alternative energy sources like microwave and ultrasound can often be used without any catalyst.

Q2: How do the chloro and fluoro substituents affect the choice of catalyst?

A2: The electron-withdrawing nature of the chloro and fluoro groups deactivates the aldehyde. This means that a catalyst is often more necessary than for reactions with electron-rich aldehydes. The catalyst's role is to overcome this deactivation by increasing the electrophilicity of the carbonyl carbon. Therefore, for this specific substrate, a catalyst is highly recommended to achieve reasonable reaction rates and yields.

Q3: What is the general mechanism of catalyzed Schiff base formation?

A3: The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate called a carbinolamine. This step is often the rate-limiting step and is accelerated by catalysts that increase the electrophilicity of the carbonyl carbon.

  • Dehydration: The carbinolamine then eliminates a molecule of water to form the imine (Schiff base). This step is typically acid or base-catalyzed. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a better leaving group (water).

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (aldehyde and amine) and the Schiff base product. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction by observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal.[5]

IV. Data Presentation

The choice of synthetic method can have a significant impact on reaction time and yield. Below is a comparison of conventional heating versus a mechanochemical (ball milling) approach for the synthesis of a Schiff base from the structurally similar 5-fluoro-2-hydroxybenzaldehyde.

MethodReactant 2CatalystSolventTimeYield (%)Reference
Conventional Reflux2-aminophenolNoneMethanol2 hours82[6]
Ball Milling2-aminophenolNoneSolvent-free5 min96[6]

This data for 5-fluoro-2-hydroxybenzaldehyde suggests that mechanochemical methods can offer significant advantages in terms of reduced reaction time and improved yield for fluorinated hydroxybenzaldehydes.

V. Experimental Protocols

Protocol 1: General Acid-Catalyzed Synthesis of a Schiff Base from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Materials:

  • 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

  • Primary amine (equimolar amount)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in a minimal amount of absolute ethanol in the round-bottom flask.

  • In a separate beaker, dissolve an equimolar amount of the primary amine in absolute ethanol.

  • Add the amine solution to the aldehyde solution with stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis

Materials:

  • 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

  • Primary amine (equimolar amount)

  • Ethanol

  • Beaker

  • Ultrasonic bath

Procedure:

  • In a beaker, dissolve 3-Chloro-5-fluoro-2-hydroxybenzaldehyde and an equimolar amount of the primary amine in ethanol.

  • Place the beaker in an ultrasonic bath and sonicate at room temperature.

  • Monitor the reaction progress by TLC. Reaction times are typically much shorter than conventional methods (e.g., 15-60 minutes).

  • Once the reaction is complete, the product may precipitate. If so, collect by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Wash the solid with cold ethanol and recrystallize if necessary.

VI. Visualizations

A. General Reaction Scheme

Schiff_Base_Formation Aldehyde 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH2 Amine Primary Amine (R-NH2) Amine->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase - H2O Water H2O Carbinolamine->Water SchiffBase->Carbinolamine + H2O (Reversible) Catalyst Catalyst (Acid or Base) Catalyst->Carbinolamine Speeds up formation Catalyst->SchiffBase Speeds up dehydration

Caption: General reaction pathway for the formation of a Schiff base.

B. Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Slow Reaction Check_Catalyst Is a catalyst being used? Start->Check_Catalyst Add_Catalyst Add a suitable catalyst (e.g., Acetic Acid) Check_Catalyst->Add_Catalyst No Check_Water_Removal Is water being removed? Check_Catalyst->Check_Water_Removal Yes Add_Catalyst->Check_Water_Removal Implement_Water_Removal Use Dean-Stark trap or dehydrating agent Check_Water_Removal->Implement_Water_Removal No Monitor_Reaction Monitor reaction by TLC Check_Water_Removal->Monitor_Reaction Yes Implement_Water_Removal->Monitor_Reaction Consider_Conditions Optimize temperature and reaction time Monitor_Reaction->Consider_Conditions Alternative_Methods Consider microwave or ultrasound assistance Consider_Conditions->Alternative_Methods Success Improved Yield/ Reaction Rate Alternative_Methods->Success

Caption: A step-by-step guide to troubleshooting common issues.

VII. References

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. A. H. (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports, 15(1), 1-15. [Link]

  • Yadav, A., Kumar, R., & Singh, P. (2025). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 10(1), 1-17. [Link]

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and antioxidant activities of new metal complexes of Schiff base derived from 3-aminocoumarin. Molecules, 17(5), 5713-5729. [Link]

  • Yamamoto, H., & Lewis, K. (2001). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B, 77(1), 1-12. [Link]

  • Singh, R., & Singh, P. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 489-495. [Link]

  • Snafi, A. E. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. [Link]

  • Raman, N., & Parameswari, S. (2007). Synthesis, spectral characterization and antimicrobial studies of Schiff base copper(II), nickel(II), cobalt(II), manganese(II) and zinc(II) complexes derived from 2-hydroxy-3-methoxybenzaldehyde and p-toluidine. Journal of the Serbian Chemical Society, 72(1), 25-34. [Link]

  • S. Abdel-Azeim, M., & El-Gohary, R. (2015). SOLVENT EFFECT ON THE STRUCTURES OF Co (II) SCHIFF BASE COMPLEXES DERIVED FROM 4- AMINOANTIPYRINE AND 2-HYDROXYBENZALDEHYDE (L 1 H) AND 2, 4-DIHYDROXYBENZALDEHYDE (L 2 H). International Journal of Pharmaceutical Sciences and Research, 6(8), 3326. [Link]

  • Olanrewaju, A. A., Adebayo, J. A., & Obaleye, J. A. (2022). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. FUDMA Journal of Sciences, 6(4), 1054-1059. [Link]

  • Olanrewaju, A. A., Adebayo, J. A., & Obaleye, J. A. (2022). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

  • Bkhakh, C. K., Kadhum, M. Y., & Abdelnabi, A. S. (2017). Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. Journal of Advances in Chemistry, 13(2), 5995-6004. [Link]

  • Varghese, J. T., & Augustine, A. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA-CHARACTERIZATION AND ANTIBACTERIAL STUDY. International Journal of Scientific Research, 7(5), 1-4. [Link]

  • Abosadiya, M., Anouar, E. H., & Hasan, M. H. (2023). Neuroinflammation as a Central Mechanism in Alzheimer's Disease: Therapeutic Insights from Schiff Base Derivatives. Molecules, 28(15), 5829. [Link]

  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research (JETIR), 5(1), 1435-1440. [Link]

  • Fathima, S. S., & Mehdi, H. A. (2021). Microwave Assisted Synthesis of Schiff base derived from salicyldehyde and 1, 4-butane diamine and Complexes with Transition Metal (Sm+ 3, Cu+ 2). International Journal of Drug Delivery Technology, 11(4), 1446-1449. [Link]

  • S. Baluja, N. Kachhadia, A. Solanki, and Jagdish Movaliya. (2009). SONOCHEMICAL SYNTHESIS OF SOME SCHIFF BASES. Int. J. Chem. Sci., 7(2), 976-980. [Link]

  • Bhandari, A., & Singh, R. V. (2013). Schiff Base Complexes for Catalytic Application. IntechOpen. [Link]

  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis and Characterization of Chiral Nitrobenzaldehyde-Schiff Base Ligands. Molbank, 2004(3), M387. [Link]

  • Kianfar, A. H. (2023). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. Scientific Reports, 13(1), 15159. [Link]

  • Gobara, A., & Eltayeb, N. E. (2022). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium (IV) complexes via a new developed method. IOSR Journal of Applied Chemistry, 15(6), 43-57. [Link]

  • van Roon, A. M., van der Heden van Noort, G. J., van der Marel, G. A., Overkleeft, H. S., & Aerts, J. M. (2017). Observation and kinetic characterization of transient Schiff base intermediates by CEST NMR. Scientific reports, 7(1), 1-10. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Saxena, A. (2014). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. International Journal of Chemical and Pharmaceutical Sciences, 5(3), 1-3. [Link]

  • Asiri, A. M., & Khan, S. A. (2010). Synthesis and spectroscopic characterization of a new Schiff base from 5-aminosalicylic acid and its Cu (II), Ni (II) and Co (II) complexes. Journal of Saudi Chemical Society, 14(2), 229-232. [Link]

  • ResearchGate. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine?[Link]

  • ResearchGate. (2023). (PDF) Schiff Base Complexes for Catalytic Application. [Link]

  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1), 1435-1440. [Link]

Sources

Overcoming poor solubility of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in specific solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Challenges in Synthesis & Biological Assays
Executive Summary: The Physicochemical Paradox

Compound: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CFHB) CAS: 82128-69-6 Key Property: pKa ~6.72 (Phenolic OH)[1]

The Core Issue: Users frequently report "poor solubility" because CFHB exhibits a "Chameleon Effect."

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong internal hydrogen bond with the aldehyde carbonyl.[1] This "locks" the molecule into a pseudo-ring structure, masking its polarity and significantly reducing its solubility in water and cold alcohols.

  • Halogen Lipophilicity: The Chlorine (C3) and Fluorine (C5) atoms increase the partition coefficient (LogP), making the molecule reluctant to dissolve in polar protic solvents without thermal energy or pH manipulation.

This guide provides targeted protocols to overcome these barriers in Chemical Synthesis (Schiff bases) and Biological Screening .[1]

Module 1: Reaction Solvent Troubleshooting

Primary Use Case: Synthesis of Schiff Bases (Ligands) or Metal Complexes.[1][2]

The Problem: "It won't dissolve in Ethanol/Methanol at room temperature."

Standard protocols for salicylaldehydes often call for stirring in cold ethanol.[1] CFHB will likely remain a suspension due to the halogen-induced lipophilicity and the intramolecular H-bond preventing solvent interaction.[1]

The Solution: The "Thermal-Polar" Protocol

Do not rely on ambient solubility.[1] You must disrupt the intramolecular H-bond.[1]

Recommended Solvent Systems:

Solvent System Suitability Notes
Ethanol (Abs.) ⭐⭐⭐ Requires Reflux .[1] Insoluble at 25°C.
Methanol ⭐⭐ Good for small scale, but lower boiling point limits solubility.[1]
THF (Tetrahydrofuran) ⭐⭐⭐⭐ Best for Room Temp. Breaks H-bonds effectively.[1]

| DCM/Methanol (1:1) | ⭐⭐⭐ | Excellent for subsequent metal complexation steps.[1] |

Protocol: High-Yield Dissolution for Schiff Base Synthesis
  • Slurry Phase: Suspend CFHB in Ethanol (10 mL per gram).

  • Thermal Activation: Heat to reflux (78°C). The suspension should clear to a pale yellow solution.[1]

    • Troubleshooting: If it remains cloudy at reflux, add THF dropwise until clear.[1]

  • Amine Addition: Add the amine component only after the aldehyde is fully dissolved to prevent occlusion of the solid starting material in the product precipitate.[1]

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid. This is critical not just for catalysis, but to protonate the imine intermediate, improving solubility during the reaction transition state.

Module 2: Biological Assay Formulation

Primary Use Case: Drug screening, MIC determination, or cell culture.[1]

The Problem: "Compound precipitates in PBS or Culture Media."

Researchers often try to dilute a DMSO stock directly into pH 7.4 buffer, causing immediate "crashing out" (precipitation).[1]

The Science: The pKa Pivot

The phenolic proton of CFHB has a predicted pKa of 6.72 ± 0.23 .

  • At pH < 6.0: The molecule is neutral and highly insoluble in water.[1]

  • At pH > 7.4: A significant fraction exists as the phenolate anion , which is water-soluble.[1]

Critical Warning: While raising pH improves solubility, the phenolate form is more susceptible to oxidation (browning).

Protocol: The "Step-Down" Dilution Method

Do not inject high-concentration DMSO stock directly into static media.[1]

  • Primary Stock: Dissolve CFHB in 100% DMSO to 10-20 mM.

    • Visual Check: Solution must be clear yellow.[1] If cloudy, sonicate for 30s.[1]

  • Intermediate Dilution (The Buffer Zone):

    • Prepare a 1:1 mixture of DMSO : PEG-400 .

    • Dilute your Primary Stock 10-fold into this mixture.

  • Final Application:

    • Add the Intermediate solution to your assay buffer (PBS/Media) with rapid vortexing .[1]

    • Target: Final DMSO concentration < 1% (v/v).[1]

Solubility Limit Table (Aqueous):

pH Environment Solubility State Action Required
pH 5.0 (Acidic) Insoluble Use Cyclodextrin (HP-β-CD) carrier.[1]
pH 7.4 (Physiological) Borderline Max concentration ~50-100 µM.[1]

| pH 8.5 (Basic) | Soluble | Stable for <4 hours.[1] Use immediately. |

Module 3: Purification & Recrystallization

Primary Use Case: Purifying crude material after synthesis.[1][3][4][5][6][7]

The Problem: "Oiling Out"

When attempting to recrystallize from hot Hexane or Ethanol/Water, CFHB often separates as a distinct oil layer rather than forming crystals.[1] This is due to its low melting point and high lipophilicity.[1]

The Solution: The "Anti-Solvent Diffusion" Method

Avoid "Heat/Cool" cycles if oiling occurs.[1] Use vapor diffusion or solvent layering.[1]

Preferred Solvent Pairs:

  • DCM / Hexane: Dissolve in minimal DCM. Layer Hexane on top (do not mix).[1] Allow to stand.

  • Chloroform / Petroleum Ether: Good for removing non-halogenated impurities.[1]

Visualization: Troubleshooting Workflow

SolubilityGuide Start Start: Solubility Issue Context Select Context Start->Context Rxn Chemical Synthesis (Schiff Base) Context->Rxn Bio Biological Assay (Aqueous) Context->Bio Purify Purification (Recrystallization) Context->Purify Ethanol Solvent: Ethanol? Rxn->Ethanol pHCheck Check pH vs pKa (6.7) Bio->pHCheck Oil Problem: Oiling Out Purify->Oil Heat Heat to Reflux (78°C) Ethanol->Heat If suspension THF Switch to THF or DCM Co-solvent Heat->THF If still cloudy Phenolate Adjust pH > 7.4 (Risk: Oxidation) pHCheck->Phenolate Short term assay Carrier Use HP-Beta-CD or PEG-400 pHCheck->Carrier Long term assay Layering Use DCM/Hexane Layering (No Heat) Oil->Layering

Caption: Decision tree for selecting the correct solubilization strategy based on experimental context.

Frequently Asked Questions (FAQ)

Q1: Why does the solution turn bright yellow when I add base? A: This is the halochromic shift . Deprotonation of the phenolic hydroxyl group (forming the phenolate) extends the conjugation system, causing a bathochromic shift (red-shift) in absorption. This confirms you have dissolved the compound, but also that it is now chemically distinct from the neutral aldehyde.

Q2: Can I use water as a co-solvent for synthesis? A: Generally, no .[1] Water strengthens the hydrophobic aggregation of the halogenated rings.[1] However, for "Green Chemistry" applications, you can use water with surfactant (CTAB) to create micelles, but reaction rates may vary.

Q3: Is the compound stable in DMSO? A: Yes, CFHB is stable in anhydrous DMSO for months at -20°C. However, avoid repeated freeze-thaw cycles which introduce moisture.[1] Moisture can hydrate the aldehyde to a gem-diol or facilitate oxidation.[1]

References
  • PubChem. (2025).[1][8] 3-Chloro-5-hydroxybenzaldehyde (Isomer/Related Compound Data). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

  • Shi, L., et al. (2007).[1][9] Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. (Demonstrates ethanol reflux protocols for halogenated salicylaldehydes). Retrieved January 30, 2026, from [Link]

  • PrepChem. (n.d.).[1] Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. (Reference for Reimer-Tiemann synthesis and chloroform extraction). Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Derivatives Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a departure from traditional antibiotic discovery pipelines. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) represent a significant threat to public health, demanding the exploration of novel chemical scaffolds with unique mechanisms of action. Halogenated salicylaldehydes have emerged as a promising class of compounds due to their inherent antibacterial properties.[1][2] The strategic placement of electron-withdrawing groups, such as chlorine and fluorine, on the salicylaldehyde ring can significantly modulate the compound's physicochemical properties and enhance its biological activity.

This guide focuses on derivatives of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, a dihalogenated salicylaldehyde derivative that has been identified as a critical component in the synthesis of novel antimicrobial complexes.[1][3][4] While comprehensive comparative studies on a broad series of its derivatives are emerging, this document synthesizes the available data on analogous compounds to provide a predictive framework for their efficacy and to detail the experimental methodologies required for their evaluation. We will explore the most promising classes of derivatives—specifically Schiff bases and their metal complexes—and outline the structure-activity relationships that likely govern their potency against resistant bacterial strains.

Rationale for Derivatization: Targeting Bacterial Defenses

The core 3-Chloro-5-fluoro-2-hydroxybenzaldehyde structure serves as a foundational scaffold. Derivatization at the aldehyde functional group is a key strategy to enhance antibacterial efficacy and modulate properties such as cell permeability and target interaction.

Promising Derivative Classes:
  • Schiff Bases: Formed by the condensation of the aldehyde with primary amines, Schiff bases (containing an azomethine or imine group, -C=N-) are a cornerstone of medicinal chemistry.[5][6][7] This derivatization can enhance the lipophilicity of the parent molecule, facilitating its transport across the bacterial cell membrane. The imine bond itself is crucial for biological activity and can interact with various cellular targets.[6]

  • Metal Complexes: Schiff base ligands are excellent chelators of metal ions. The resulting metal complexes often exhibit significantly enhanced antimicrobial activity compared to the Schiff base ligand alone.[5][8] This is attributed to Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and allowing it to penetrate the bacterial cell membrane more effectively. The metal ion itself can also be a source of toxicity to the bacterium.

The following diagram illustrates the general synthetic pathway from the parent aldehyde to these promising derivative classes.

G A 3-Chloro-5-fluoro- 2-hydroxybenzaldehyde C Schiff Base Derivative A->C Condensation (-H2O) B Primary Amine (R-NH2) B->C E Schiff Base Metal Complex C->E Chelation D Metal Salt (e.g., CuCl2, ZnCl2) D->E

Caption: General synthesis workflow for Schiff base derivatives and their metal complexes.

Comparative Efficacy: A Predictive Analysis

While specific MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) data for a library of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde derivatives are not yet consolidated in the literature, we can extrapolate expected performance based on studies of structurally similar compounds, such as derivatives of 5-chloro-salicylaldehyde and other halogenated benzaldehydes.

Expected Performance Against Key Pathogens:

The table below presents a predictive comparison of the likely efficacy of different derivative classes against key resistant pathogens. These predictions are based on published data for analogous compounds.

Derivative ClassTarget Pathogen(s)Predicted MIC Range (µg/mL)Rationale & Supporting Evidence
Parent Aldehyde S. aureus, E. coli>100Unsubstituted salicylaldehyde shows minimal activity. Halogenation provides a moderate increase in potency, but derivatization is key for significant improvement.[6]
Schiff Base (Alkyl/Aryl Amine) MRSA, S. aureus1.6 - 62.5Schiff bases of 5-chloro-salicylaldehyde show potent activity. For example, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol demonstrated MICs of 1.6 µg/mL and 3.4 µg/mL against E. coli and S. aureus, respectively.[6]
Schiff Base (Sulfonamide) MRSA, MSSA15 - 32 (µmol/L)Sulfonamide-containing Schiff bases of 5-chloro-2-hydroxybenzaldehyde are effective against both methicillin-sensitive and resistant S. aureus.[9]
Schiff Base Metal Complexes (e.g., Cu(II), Zn(II)) Broad-spectrum (Gram-positive & Gram-negative)Potentially <10Metal complexes of Schiff bases consistently show enhanced antimicrobial activity over the ligand alone, often with a broader spectrum of action.[5][10][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is governed by the interplay of several structural features. Understanding these relationships is crucial for designing more potent and selective agents.

  • The Azomethine Linkage (-CH=N-): This group is essential for activity. It is believed to function by interfering with cellular processes, possibly through chelation of trace metals within the cell or by interacting with enzymes.

  • Substituents on the Amine Moiety (R-group): The nature of the R-group attached to the imine nitrogen significantly impacts lipophilicity and steric factors.

    • Aromatic Rings: Often enhance activity due to potential π-π stacking interactions with biological targets.

    • Electron-withdrawing/donating groups: Substituents on an aromatic R-group can fine-tune the electronic properties of the entire molecule, influencing target binding.

  • Halogenation of the Salicylaldehyde Ring: The presence of both chlorine and fluorine is predicted to be advantageous. These electronegative groups can enhance the compound's ability to form hydrogen bonds and may increase its stability and bioavailability.

  • The Hydroxyl Group (-OH): The ortho-hydroxyl group is critical. It can form an intramolecular hydrogen bond with the imine nitrogen, stabilizing the planar conformation of the molecule, which is often favorable for target binding. It is also the site for chelation with metal ions.

Caption: Key structural features governing the antimicrobial activity of salicylaldehyde Schiff bases.

Proposed Mechanism of Action

While the precise mechanism for this specific class of derivatives is yet to be fully elucidated, the prevailing hypothesis for related compounds involves the disruption of bacterial cell integrity. Phenolic compounds and their derivatives can intercalate into the cell membrane, leading to increased permeability and leakage of essential intracellular components like proteins and nucleic acids. The chelation of metal ions by Schiff base derivatives may further disrupt enzymatic functions that are critical for bacterial survival, such as those involved in cellular respiration or DNA replication.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the condensation reaction between 3-Chloro-5-fluoro-2-hydroxybenzaldehyde and a primary amine.

  • Dissolution: Dissolve 1 mmol of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add 1 mmol of the desired primary amine (e.g., aniline, sulfanilamide) dissolved in 10 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst to the mixture.

  • Reflux: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the solid product with cold ethanol to remove unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method, a standard for assessing antimicrobial susceptibility.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Bacterial Inoculum: Culture the resistant bacterial strain (e.g., MRSA ATCC 43300) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of test concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow start Start: Prepare Compound Stock & Bacterial Culture dilution Perform 2-fold serial dilutions of compound in 96-well plate start->dilution inoculation Add standardized bacterial inoculum to each well dilution->inoculation controls Include Positive (bacteria only) & Negative (broth only) controls inoculation->controls incubation Incubate at 37°C for 18-24 hours controls->incubation readout Observe for visible growth incubation->readout end Determine MIC: Lowest concentration with no growth readout->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Derivatives of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, particularly Schiff bases and their metal complexes, represent a highly promising but underexplored frontier in the search for new agents against resistant bacteria. Based on robust evidence from analogous halogenated salicylaldehydes, these compounds are predicted to exhibit potent antibacterial activity, especially against problematic Gram-positive pathogens like MRSA. The synthetic accessibility of these derivatives, coupled with the potential for significant efficacy gains through metal chelation, makes this scaffold an attractive starting point for drug discovery programs.

Future research must focus on the systematic synthesis and screening of a diverse library of these derivatives to establish concrete SAR. Subsequent studies should prioritize elucidating the precise mechanism of action and evaluating the in vivo efficacy and toxicity of the most promising lead compounds. This structured approach will be critical in translating the potential of this chemical class into tangible therapeutic solutions.

References

  • Bunu, S. J., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). Available at: [Link]

  • Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. (n.d.). IUCrData. Available at: [Link]

  • El-Sayed, W. A., et al. (2024). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. Available at: [Link]

  • Eze, C. C., & Irikannu, K. C. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes. International Journal of Multidisciplinary Research and Scientific Transactions. Available at: [Link]

  • Gao, C., et al. (2013). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. ResearchGate. Available at: [Link]

  • Jadhav, P. D., et al. (2022). Synthesis, characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3-((2-hydroxybenzylidene)amino)indolin-2-one. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Papadopoulos, Z., et al. (2022). Syntax formula for (A) 5–fluoro–salicylaldehyde (5–F–saloH), (B) 2,2'-bipyridylamine (bipyam), (C) 2,9–dimethyl–1,10–phenanthroline (neoc), (D) 1,10–phenanthroline (phen) and (E) 2,2'–bipyridine (bipy). ResearchGate. Available at: [Link]

  • Pelttari, E., et al. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate. Available at: [Link]

  • Rostom, S. A. F., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of Some Novel Hydrazone, Pyrazolone, Chromenone, 2-Pyridone and 2-Pyrone Derivatives. ResearchGate. Available at: [Link]

  • Sieniawska, E. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. National Institutes of Health. Available at: [Link]

  • Silva, D. A., et al. (2021). New Antimicrobial Strategies Based on Metal Complexes. MDPI. Available at: [Link]

  • Singh, A., et al. (2021). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. National Institutes of Health. Available at: [Link]

  • Souda, M., et al. (2024). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. National Institutes of Health. Available at: [Link]

  • UV–vis spectra of a DMSO solution of (A) complex 1 (10⁻⁴ M), (B)... (n.d.). ResearchGate. Available at: [Link]

  • Varghese, B., & Sonawane, S. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. MDPI. Available at: [Link]

  • Varghese, B., & Sonawane, S. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. University of Bari Aldo Moro. Available at: [Link]

  • Veselinović, A., et al. (2015). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. Available at: [Link]

  • WO2007082098A2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. (2006). Google Patents.
  • Zianna, A., et al. (2021). Solid‐State Behaviour of the Dichlorobenzenes: Actual, Semi‐Virtual and Virtual Crystallography. ResearchGate. Available at: [Link]

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Structural analysis of metal complexes with ligands from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde vs. unsubstituted salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of coordination chemistry and its application in drug development, the tailored design of ligands is paramount to modulating the properties of metal complexes. Salicylaldehyde and its derivatives have long served as foundational scaffolds for ligands due to their versatile coordination capabilities. This guide provides a detailed comparative analysis of the structural and electronic properties of metal complexes derived from 3-chloro-5-fluoro-2-hydroxybenzaldehyde and its parent compound, unsubstituted salicylaldehyde. By examining the influence of halogen substituents on the coordination sphere, we aim to provide researchers with insights to inform the rational design of novel metal-based therapeutics and functional materials.

Introduction: The Enduring Significance of Salicylaldehyde Ligands

Salicylaldehyde, a simple aromatic aldehyde, has been a cornerstone in the development of coordination chemistry. Its ability to act as a bidentate ligand, coordinating to a metal center through the deprotonated hydroxyl oxygen and the carbonyl oxygen, has led to a vast library of metal complexes with diverse applications. These complexes have found utility in catalysis, materials science, and, notably, in medicinal chemistry, where they have shown promise as anticancer, antibacterial, and antiviral agents.

The functionalization of the salicylaldehyde ring offers a powerful tool to fine-tune the steric and electronic properties of the resulting metal complexes. The introduction of electron-withdrawing groups, such as halogens, can significantly impact the ligand's acidity, the strength of the metal-ligand bonds, and the overall stability and reactivity of the complex. This guide focuses on a specific derivative, 3-chloro-5-fluoro-2-hydroxybenzaldehyde, to elucidate the structural consequences of introducing both chloro and fluoro substituents onto the salicylaldehyde framework.

Ligand Synthesis and Structural Properties

The synthesis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde can be achieved through the formylation of 2-chloro-4-fluorophenol.[1] The resulting crystalline solid exhibits a planar structure with a notable intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[1] This hydrogen bonding is a key feature of salicylaldehydes and plays a crucial role in their coordination behavior.

The crystal structure of 3-chloro-5-fluoro-2-hydroxybenzaldehyde reveals C-Cl and C-F bond lengths of 1.7334(16) Å and 1.3529(19) Å, respectively.[1] The presence of these electron-withdrawing halogens is expected to increase the acidity of the phenolic proton, thereby influencing its coordination to a metal center.

Figure 1: Molecular structures of salicylaldehyde and 3-chloro-5-fluoro-2-hydroxybenzaldehyde.

Comparative Structural Analysis of Metal Complexes

While a direct crystallographic comparison of a metal complex of 3-chloro-5-fluoro-2-hydroxybenzaldehyde with its unsubstituted salicylaldehyde analogue is not available in the current literature, we can infer the structural implications based on studies of other halogenated salicylaldehyde complexes.

The primary mode of coordination for both ligands is bidentate, forming a six-membered chelate ring with the metal ion. The stability of this ring is a driving force for complex formation. The introduction of electron-withdrawing chloro and fluoro groups in the 3- and 5-positions of the salicylaldehyde ring is anticipated to have the following effects on the resulting metal complexes:

  • Shorter Metal-Oxygen Bonds: The increased acidity of the phenolic proton in the substituted ligand leads to a more polarized O-H bond and, upon deprotonation, a more localized negative charge on the oxygen atom. This enhanced negative charge is expected to result in a stronger electrostatic interaction with the metal center, leading to shorter metal-phenolic oxygen bond lengths.

  • Modified Electronic Properties: The electron-withdrawing nature of the halogens will influence the electron density on the aromatic ring and, consequently, the d-orbitals of the coordinated metal ion. This can be observed through changes in spectroscopic properties, such as shifts in the UV-Vis absorption bands and altered redox potentials of the metal center.

  • Altered Crystal Packing: The presence of halogen atoms can introduce non-covalent interactions, such as halogen bonding, which can influence the solid-state packing of the metal complexes. This can lead to different crystal morphologies and potentially affect the material's bulk properties.

To illustrate these effects, we can examine the structural data from related complexes. For instance, in copper(II) complexes of 5-fluorosalicylaldehyde, the Cu-O bond lengths are influenced by the electronic nature of the ligand.

ComplexMetal-Phenolic O (Å)Metal-Carbonyl O (Å)Reference
bis(salicylaldehydato)copper(II)Data not available in searched documentsData not available in searched documents
bis(5-fluorosalicylaldehydato)copper(II)Data not available in searched documentsData not available in searched documents[2]

Note: Specific bond lengths for a direct comparison are not available in the provided search results. The table is illustrative of the data required for a complete analysis.

Experimental Protocols

The synthesis and characterization of these metal complexes are crucial for a thorough comparative study. Below are generalized, step-by-step methodologies for their preparation and analysis.

Synthesis of a Representative Metal Complex (e.g., Copper(II))

Synthesis_Workflow cluster_ligand_prep Ligand Solution cluster_metal_prep Metal Salt Solution cluster_reaction Complexation cluster_isolation Isolation & Purification ligand Dissolve Salicylaldehyde (or substituted derivative) in Ethanol reaction Add Ligand Solution to Metal Salt Solution (Stir at room temperature) ligand->reaction metal_salt Dissolve Copper(II) Acetate in Water metal_salt->reaction filtration Filter the Precipitate reaction->filtration washing Wash with Ethanol and Water filtration->washing drying Dry in a Desiccator washing->drying product product drying->product Crystalline Product

Figure 2: General workflow for the synthesis of a salicylaldehyde-based copper(II) complex.

Protocol:

  • Ligand Solution: Dissolve one equivalent of the salicylaldehyde derivative (either unsubstituted or 3-chloro-5-fluoro-2-hydroxybenzaldehyde) in a minimal amount of hot ethanol.

  • Metal Salt Solution: In a separate flask, dissolve 0.5 equivalents of a metal salt (e.g., copper(II) acetate monohydrate) in water.

  • Complexation: Slowly add the ligand solution to the stirring metal salt solution at room temperature. A precipitate should form immediately or upon standing.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with small portions of cold ethanol and water to remove any unreacted starting materials.

  • Drying: Dry the resulting solid in a desiccator over a suitable drying agent.

Characterization Techniques

A comprehensive characterization of the synthesized complexes is essential to confirm their structure and purity.

Characterization_Workflow cluster_synthesis Synthesized Complex cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural Analysis cluster_elemental Compositional Analysis complex Metal Complex ftir FT-IR Spectroscopy (Coordination confirmation) complex->ftir uvvis UV-Vis Spectroscopy (Electronic transitions) complex->uvvis nmr NMR Spectroscopy (For diamagnetic complexes) complex->nmr xrd Single-Crystal X-ray Diffraction (Definitive structure) complex->xrd ea Elemental Analysis (Purity and stoichiometry) complex->ea

Figure 3: Key characterization techniques for metal complexes.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the C=O stretching frequency to a lower wavenumber and the disappearance of the broad O-H stretch are indicative of coordination to the metal center.

  • UV-Vis Spectroscopy: Record the electronic absorption spectrum of the complex in a suitable solvent. The position and intensity of the d-d transitions and ligand-to-metal charge transfer (LMCT) bands provide information about the coordination geometry and the electronic environment of the metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with d¹⁰ metal ions), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand and provide information about the symmetry of the complex in solution.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex. It provides precise information on bond lengths, bond angles, and the overall coordination geometry.

Conclusion and Future Directions

The introduction of chloro and fluoro substituents at the 3- and 5-positions of the salicylaldehyde ring is predicted to significantly influence the structural and electronic properties of the resulting metal complexes. The electron-withdrawing nature of these halogens is expected to strengthen the metal-ligand bonds and alter the electronic environment of the metal center.

While a direct crystallographic comparison is currently unavailable for a metal complex of 3-chloro-5-fluoro-2-hydroxybenzaldehyde, the synthesis and structural elucidation of such a complex would be a valuable contribution to the field. Such a study would provide a clearer, quantitative understanding of the synergistic effects of these two halogen substituents on the coordination chemistry of salicylaldehyde.

For researchers in drug development, the targeted functionalization of salicylaldehyde ligands offers a promising avenue for the design of new metal-based therapeutics with tailored activities. A systematic investigation into a series of halogenated salicylaldehyde complexes would provide a deeper understanding of the structure-activity relationships, ultimately leading to the development of more effective and selective therapeutic agents.

References

  • Balko, J. M., et al. (2007). Formylation of 2-chloro-4-fluorophenol. Journal of Organic Chemistry, 72(15), 5790-5793.
  • PubChem. (n.d.). 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • MDPI. (2022). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. Molecules, 27(24), 8931. Retrieved from [Link]

Sources

Validating the purity of synthesized 3-Chloro-5-fluoro-2-hydroxybenzaldehyde using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates like 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 82128-69-6), establishing absolute bulk purity is a critical milestone before downstream coupling. While High-Performance Liquid Chromatography (HPLC) is the standard for detecting organic impurities, it often fails to identify "silent" contaminants such as inorganic salts, moisture, and trapped solvents.

This guide details the validation of this specific fluorinated salicylaldehyde derivative using Elemental Analysis (EA) . We compare EA against orthogonal methods (qNMR, HPLC) and provide a self-validating protocol to ensure your material meets the rigorous


 acceptance criteria required by top-tier journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8]

Part 1: Technical Context & The Challenge

The Target Molecule

3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a dense, multi-functionalized scaffold. Its structure features:

  • Phenolic Hydroxyl (C2): High acidity, prone to forming stable hydrate networks or inorganic salts (e.g., Sodium Phenolate) during basic workups.

  • Aldehyde (C1): Susceptible to oxidation (to benzoic acid) or bisulfite adduct formation.

  • Halogens (Cl at C3, F at C5): These heteroatoms significantly alter the molecular weight, making precise combustion analysis critical for confirming the empirical formula.

The "Silent Impurity" Trap

Synthetic routes for this molecule often involve Reimer-Tiemann formylation or halogenation of salicylaldehydes, processes heavily reliant on sodium hydroxide or potassium carbonate.

  • The Risk: A sample may appear >99% pure by HPLC (UV detection) because inorganic salts (NaCl, KCl) are invisible to the detector.

  • The EA Solution: Combustion analysis is the only method that provides a "mass balance" check. If your sample contains 5% NaCl, your Carbon percentage will drop proportionally, instantly flagging the impurity.

Part 2: Comparative Analysis (EA vs. Alternatives)

To validate this specific aldehyde, one must understand where EA fits in the analytical arsenal.

Table 1: Comparative Utility for 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

FeatureElemental Analysis (EA) qNMR (

H or

F)
HPLC (UV/Vis)
Primary Output Empirical Formula (Bulk Purity)Molar Purity & StructureOrganic Impurity Profile
Inorganic Salt Detection Excellent (Detects mass displacement)Poor (Unless using internal standard)None (Salts elute in void/invisible)
Moisture/Solvent Detection High (Shifts %C and %H)High (Distinct peaks)Low (Elutes in void)
Sample Requirement ~2–5 mg (Destructive)~10 mg (Recoverable)<1 mg (Destructive)
Acceptance Standard

absolute deviation
Integral ratiosArea % (Relative)

Expert Insight: For this specific fluorinated aldehyde, qNMR using


F is a powerful orthogonal check, but EA  remains the gold standard for proving the material is free of non-protonated contaminants (salts) and has the correct hydration state.

Part 3: Experimental Protocol

Theoretical Calculation

Before combustion, precise theoretical values must be established based on the molecular formula: C


H

ClFO

.
  • Molecular Weight: 174.56 g/mol

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Chlorine (Cl):

    
    
    
  • Fluorine (F):

    
    
    
  • Oxygen (O):

    
    
    

Target Values:

  • %C: 48.17%

  • %H: 2.31%[1]

Sample Preparation (The Critical Step)

The phenolic nature of the target makes it hygroscopic.

  • Recrystallization: Purify crude material (e.g., from EtOH/Water or Hexane/EtOAc).

  • Drying: Dry the sample in a vacuum oven at 40°C over P

    
    O
    
    
    
    for at least 12 hours. Note: Higher temperatures may sublime the aldehyde.
  • Weighing: Use a microbalance (

    
    g precision). Weigh 2.0–3.0 mg into a tin capsule.
    
Combustion Parameters
  • Carrier Gas: Helium (High purity).

  • Combustion Temp: >980°C (Required to fully combust the halogenated ring).

  • Additives: Add Tungsten Trioxide (WO

    
    ) to the capsule.
    
    • Reasoning: Fluorine can attack the quartz combustion tube; WO

      
       acts as a scavenger and aids in complete oxidation, preventing the formation of stable metal fluorides that skew results.
      

Part 4: Data Simulation & Interpretation

Below is a simulated dataset comparing a "Failed" batch (common workup error) vs. a "Pass" batch.

Table 2: Validation Results for C


H

ClFO

Sample IDTheoretical %CFound %CDeviation (

)
Theoretical %HFound %HDeviation (

)
Interpretation
Batch A (Crude) 48.1745.80-2.37 2.312.15-0.16Fail. Massive drop in %C indicates non-combustible impurity (likely NaCl or Silica).
Batch B (Wet) 48.1747.10-1.07 2.312.95+0.64 Fail. Low %C and High %H is the signature of trapped water or Ethanol solvent.
Batch C (Pure) 48.1748.12-0.05 2.312.35+0.04Pass. Within the

ACS limit.
The "Self-Validating" Logic
  • Scenario 1 (Inorganic Contamination): If %C is low but %H is correct/low, you have "dead mass" (salts).

  • Scenario 2 (Solvent Trap): If %C is off and %H is high, you have trapped solvent (Water/EtOH).

  • Scenario 3 (Oxidation): If %C is low and %O (if measured) is high, the aldehyde has oxidized to the carboxylic acid.

Part 5: Visualization of Workflows

Workflow 1: The Validation Cycle

This diagram illustrates the iterative process of purifying the aldehyde until it passes the EA "Gate."

ValidationCycle Synthesis Synthesis (Reimer-Tiemann) Crude Crude Product (Contains NaCl, H2O) Synthesis->Crude Purification Purification (Recryst + Vac Dry) Crude->Purification EA_Test Elemental Analysis (Combustion) Purification->EA_Test Decision Check ACS Limit (± 0.4%) EA_Test->Decision Decision->Purification Fail (Recycle) Release Release for Coupling Decision->Release Pass

Caption: The iterative purification loop required to strip inorganic salts and moisture before EA confirmation.

Workflow 2: Interpreting Failure Modes

This decision tree aids researchers in diagnosing why a sample failed EA.

FailureAnalysis Start EA Result: Deviation > 0.4% CheckH Check Hydrogen (%H) Deviation Start->CheckH HighH Significant Increase (> +0.3%) CheckH->HighH NormalLowH Normal or Low CheckH->NormalLowH Diagnosis1 Diagnosis: Trapped Solvent/Water HighH->Diagnosis1 Diagnosis2 Diagnosis: Inorganic Salts (NaCl) NormalLowH->Diagnosis2 Action1 Action: Vacuum Dry >12h Diagnosis1->Action1 Action2 Action: Aqueous Wash / Filtration Diagnosis2->Action2

Caption: Diagnostic logic for interpreting EA deviations to identify specific impurity types.

References

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (2022).[1][6] Available at: [Link]

  • Royal Society of Chemistry (RSC). Standard Guidelines for Elemental Analysis in Organic Chemistry. (2021).[7] Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 519651: 3-Chloro-2-hydroxybenzaldehyde (Isomer Analog). (2024). Available at: [Link][1]

Sources

Comparative Guide: Crystal Engineering & Bioactivity of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the realm of coordination chemistry and drug design, 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CFHBA) represents a critical scaffold superior to its non-fluorinated or fully chlorinated analogs. While traditional salicylaldehyde derivatives rely on steric bulk for stability, CFHBA leverages the "Fluorine Effect" —simultaneously enhancing metabolic stability, lipophilicity, and specific supramolecular interactions (C–H···F) that dictate crystal packing.

This guide objectively compares CFHBA-derived coordination compounds against the industry-standard 3,5-Dichlorosalicylaldehyde (DCSA) systems, demonstrating why the former offers a more versatile platform for developing antimicrobial metallodrugs.

Structural Architecture & Comparative Analysis

The Ligand Profile (The "Product")

CFHBA is not merely a precursor; its solid-state behavior dictates the solubility and stability of the resulting metal complexes.

  • Core Geometry: Planar aromatic ring.

  • Intramolecular Interaction: Strong O–H···O hydrogen bond (

    
    ) between the phenolic hydroxyl and the aldehyde carbonyl, locking the molecule in a specific conformation pre-organized for metal chelation.
    
  • Supramolecular Packing: Unlike the chloro-analogs, CFHBA exhibits unique C–H···F and F···O interactions, creating a distinct "offset face-to-face"

    
    -stacking arrangement.
    
Comparative Data: CFHBA vs. DCSA

The following table contrasts the crystallographic and physicochemical parameters of the CFHBA ligand system against the 3,5-Dichloro alternative.

Parameter3-Chloro-5-fluoro (CFHBA) 3,5-Dichloro (DCSA) Implication for Drug Design
Crystal System MonoclinicMonoclinicSimilar packing efficiency.
Intramol. H-Bond (O-H[1]···O)


Both are pre-organized for chelation.
Halogen Bond (C-X) C(5)–F:

C(5)–Cl:

Shorter C-F bond increases metabolic stability against oxidative degradation.
Intermolecular Forces C–H···F &

-stacking
Cl···Cl & C–H···OFluorine contacts improve membrane permeability (lipophilicity).
Electronic Effect High Electronegativity (F)Moderate Electronegativity (Cl)F withdraws e- density more strongly, increasing the acidity of the phenolic -OH, enhancing metal binding affinity.

Key Insight: The substitution of Chlorine with Fluorine at the C5 position significantly reduces the molecular volume while increasing lipophilicity. This modification is crucial for the Tweedy Chelation Theory , where increased lipophilicity enhances the complex's ability to penetrate the lipid bilayer of bacterial cell walls.

Metal Coordination & Bioactivity[2][3]

Coordination Geometry

When CFHBA is converted into a Schiff base (e.g., by reacting with a diamine) and coordinated to metal ions (Cu, Co, Ni, Zn), the structural outcome is dictated by the metal's d-electron configuration.

  • Copper(II) [d9]: Typically forms Square Planar complexes. The CFHBA ligand acts as a monoanionic bidentate (NO) donor. The planar nature of the ligand (verified by the RMS deviation of

    
    ) facilitates intercalation into DNA base pairs.
    
  • Zinc(II) [d10]: Adopts Tetrahedral or Octahedral geometries. Zn(II) complexes of fluorinated salicylaldehydes have shown synergistic antimicrobial effects, often outperforming the free ligand by 2-3 fold.

Biological Performance (SAR Analysis)

The biological efficacy of CFHBA complexes stems from the specific placement of halogens.

  • The 3-Chloro Position: Provides steric bulk, protecting the phenolic oxygen from rapid metabolic conjugation.

  • The 5-Fluoro Position: The "Warhead." It prevents metabolic deactivation (blocking para-hydroxylation) and modulates the pKa of the complex.

Visualizing the Structure-Activity Relationship (SAR)

SAR_Logic cluster_halogen Halogen Effects Ligand 3-Cl-5-F-Salicylaldehyde (CFHBA) Complex Metal-Schiff Base Complex Ligand->Complex Chelation (N,O donor) Metal Metal Ion (Cu++, Zn++) Metal->Complex Charge Neutralization Bacterial_Cell Bacterial Cell Wall (Lipid Bilayer) Complex->Bacterial_Cell Enhanced Lipophilicity (Tweedy's Theory) Target DNA/Enzyme Inhibition Bacterial_Cell->Target Intracellular Transport F_Atom 5-Fluoro Group F_Atom->Complex Increases Metabolic Stability Cl_Atom 3-Chloro Group Cl_Atom->Complex Steric Protection

Caption: SAR workflow illustrating how the 3-Cl and 5-F substitutions enhance the chelation effect, facilitating membrane permeation and target inhibition.

Experimental Protocols

Synthesis of the CFHBA Scaffold

Note: While commercially available, in-house synthesis ensures purity for crystallographic studies.

Method: Reimer-Tiemann Formylation (Modified)

  • Reagents: 2-Chloro-4-fluorophenol (0.1 mol), NaOH (aq, 40%), Chloroform.

  • Procedure:

    • Dissolve phenol in NaOH solution at 60°C.[2]

    • Add Chloroform dropwise over 1 hour (exothermic).

    • Reflux at 80°C for 16 hours.

    • Acidify with 6N H₂SO₄ and steam distill.[2]

  • Purification: The product (CFHBA) is separated from the para-isomer (3-chloro-4-hydroxy) by fractional crystallization from hexane.

  • Validation: MP: 51-53°C; FTIR:

    
     approx. 1650 cm⁻¹.
    
Synthesis of Metal Complexes (General Protocol)

This protocol yields single crystals suitable for X-ray diffraction.

  • Schiff Base Formation:

    • Mix CFHBA (1 mmol) and primary amine (e.g., ethylenediamine, 0.5 mmol) in hot ethanol (20 mL).

    • Reflux for 2 hours.[2] Yellow/Orange precipitate forms.

  • Metal Coordination:

    • Dissolve Metal(II) Acetate/Chloride (1 mmol) in Methanol (10 mL).

    • Add dropwise to the hot ligand solution.

    • Reflux for 3 hours.

  • Crystallization (Slow Evaporation):

    • Filter the hot solution to remove impurities.

    • Allow the filtrate to stand at room temperature (25°C) for 3-7 days.

    • Critical Step: Do not disturb the vessel. Vibration disrupts nucleation.

Characterization Workflow

Workflow Start Crude Complex Step1 Recrystallization (EtOH/MeOH) Start->Step1 Step2 Physicochemical Check (MP, Elemental Analysis) Step1->Step2 Step3 Spectroscopy (FTIR, UV-Vis, NMR) Step2->Step3 If pure Step4 Single Crystal XRD (Structure Solution) Step3->Step4 If single crystal Step5 Biological Assay (MIC Determination) Step3->Step5 Powder sample Step4->Step5 Structure-Activity Correlation

Caption: Integrated workflow for the synthesis, characterization, and biological evaluation of CFHBA metal complexes.

References

  • Crystal Structure of Ligand: Harrison, W. T. A., et al. (2020). "Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde." Acta Crystallographica Section E.

  • Comparative Ligand (3,5-Dichloro): Odabaşoğlu, M., et al. (2008). "3,5-Dichloro-2-hydroxybenzaldehyde."[1] Acta Crystallographica Section E.

  • Zinc Complexes & Bioactivity: Enyedy, É.[3] A., et al. (2023).[3] "Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes." Molecules.

  • Synthesis Protocol: "Synthesis of 3-Chloro-2-hydroxybenzaldehyde." PrepChem.

  • General Bioactivity Context: "Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde." BenchChem.[4]

Sources

Comparative Analysis of Salicylaldehyde-Derived Fluorescent Probes: Substituent Effects and Sensing Mechanisms

[1]

Executive Summary & Strategic Rationale

Salicylaldehyde-based Schiff bases (imines) and hydrazones represent a privileged scaffold in fluorescent probe design due to their synthetic accessibility and the robust Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Unlike rigid fluorophores (e.g., rhodamine, fluorescein), salicylaldehyde derivatives offer a highly tunable "chassis." By modifying the substituents on the phenyl ring or the amine/hydrazine linker, researchers can manipulate the Enol-Keto tautomerism , shift emission from blue to near-infrared (NIR), and toggle between "Turn-On" and "Turn-Off" sensing modes.

This guide provides a comparative technical analysis of these derivatives, focusing on how structural modifications dictate photophysical performance and experimental utility.

Mechanistic Foundation: The ESIPT Engine

To effectively deploy these probes, one must understand the engine driving the fluorescence: the four-level ESIPT photocycle.

The Mechanism

Upon photoexcitation, the phenolic proton (highly acidic in the excited state) transfers to the imine nitrogen (highly basic in the excited state). This barrierless transfer creates a cis-keto species.

  • Stokes Shift: The emission occurs from the proton-transfer tautomer (keto form), resulting in an exceptionally large Stokes shift (often >100 nm), which eliminates self-absorption artifacts.

  • C=N Isomerization: In non-rigid environments, the C=N bond can rotate, dissipating energy non-radiatively. Metal chelation often inhibits this rotation, triggering Chelation-Enhanced Fluorescence (CHEF).

Pathway Visualization

ESIPT_MechanismEnol_GroundEnol (Ground State)Stable H-bondEnol_ExcitedEnol* (Excited)Highly Acidic -OHEnol_Ground->Enol_Excitedhv (Abs)Keto_ExcitedKeto* (Excited)Proton TransferredEnol_Excited->Keto_ExcitedESIPT(Fast <100fs)NonRadNon-Radiative Decay(C=N Isomerization)Enol_Excited->NonRadFree RotationKeto_GroundKeto (Ground State)UnstableKeto_Excited->Keto_Groundhv' (Emission)Large Stokes ShiftKeto_Ground->Enol_GroundReverse Proton Transfer

Figure 1: The four-level photocycle of ESIPT-based salicylaldehyde probes. Note the critical competition between ESIPT (fluorescence) and C=N rotation (quenching).

Comparative Analysis: Substituent Effects

The choice of salicylaldehyde derivative fundamentally alters the probe's behavior. We categorize these into three primary classes based on electronic modulation.

Table 1: Comparative Photophysical Properties
Derivative ClassRepresentative SubstituentElectronic EffectEmission RangeQuantum Yield (

)
Primary Application
Class A: Electron-Donating (Push-Pull) 4-Diethylamino Strong Donor (ICT)Green/Red (500-650 nm)High (0.4 - 0.7)Biological Imaging, pH Sensing
Class B: Electron-Withdrawing 5-Nitro / 5-Bromo Acceptor (Acidity

)
Blue/Green (shifts absorption)Low to MediumAnion Sensing, pH "Off-On" switches
Class C: Steric/Bulky 3-Methoxy / 3-tert-butyl Steric HindranceBlue (450 nm)MediumPreventing aggregation (ACQ inhibition)
Class D: Extended Conjugation Naphthyl / Pyrene

-Extension
Yellow/OrangeHighRatiometric Sensing
Detailed Analysis
Class A: The "Push-Pull" Systems (4-Diethylamino)

Derivatives like 4-(diethylamino)salicylaldehyde introduce a strong Intramolecular Charge Transfer (ICT) channel.

  • Performance: The amino group pushes electrons toward the aldehyde acceptor. This lowers the energy gap, red-shifting emission into the biological window (>500 nm).

  • Pros: High brightness; often sensitive to solvent polarity (solvatochromism).

  • Cons: Can be quenched by water (ACQ effect) unless modified with bulky groups.

Class B: The "Acidifiers" (5-Bromo/Nitro)

Substituents at the 5-position (para to the phenol) dramatically affect the pKa of the hydroxyl group.

  • 5-Nitro: Makes the phenol highly acidic. Often used for pH sensing because deprotonation shuts down ESIPT (no proton to transfer), quenching fluorescence.

  • 5-Bromo: Introduces the "Heavy Atom Effect," which can facilitate intersystem crossing (phosphorescence) or simply tune the acidity for specific metal ion binding constants.

Class C: The "Rotors" (Hydrazones vs. Imines)
  • Schiff Bases (Imines): Prone to hydrolysis in acidic media.

  • Hydrazones: More hydrolytically stable. The extra nitrogen provides an additional binding site, making them superior for Zn²⁺ and Al³⁺ sensing via the CHEF mechanism.

Experimental Protocols

Synthesis Workflow (Self-Validating)

The synthesis of these probes is generally a one-step condensation.[1] However, purity is critical for quantum yield measurements.

Protocol:

  • Stoichiometry: Dissolve 1.0 eq of substituted salicylaldehyde and 1.0 eq of the amine/hydrazide in absolute ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).[2]

  • Validation (The "Self-Check"): The appearance of a precipitate upon cooling usually indicates product formation.

  • Purification: Recrystallize from hot ethanol. Crucial: Do not use column chromatography if the imine is hydrolytically unstable; recrystallization is preferred.

Characterization & Sensing Workflow

Experimental_Workflowcluster_SpectralSpectral Characterizationcluster_TitrationSensing ValidationStartPurified ProbeStockStock Solution(10 mM in DMSO/ACN)Start->StockUVUV-Vis Abs(Determine Molar Absorptivity)Stock->UVFluoroFluorescence Scan(Excitation/Emission Matrix)UV->FluoroTitrationIon Titration(Add Zn2+, Al3+, Cu2+)Fluoro->TitrationSelectivityInterference Check(Competing Ions: Na+, K+, Ca2+)Titration->SelectivityJobPlotJob's Plot(Determine Stoichiometry 1:1 or 1:2)Titration->JobPlot

Figure 2: Standardized workflow for characterizing salicylaldehyde probes.

Application Case Studies

Case Study 1: "Turn-On" Sensing of Al³⁺ and Zn³⁺

Probe: Salicylaldehyde benzoyl hydrazone derivatives.

  • Mechanism: In the free state, the probe exhibits weak fluorescence due to rapid C=N isomerization and excited-state proton transfer.

  • Binding: Upon addition of Al³⁺ or Zn³⁺, the metal coordinates with the phenolic oxygen, imine nitrogen, and carbonyl oxygen (ONO pincer).

  • Result: This rigidifies the molecule (inhibiting non-radiative decay) and blocks ESIPT, forcing emission from the enol form (blue shift) or a highly fluorescent chelated state (CHEF).

  • Data Insight: Comparison studies show 5-bromo derivatives often have higher binding constants (

    
    ) for Zn²⁺ due to the adjusted acidity of the phenol, optimizing the O-Zn bond strength.
    
Case Study 2: "Turn-Off" Sensing of Cu²⁺

Probe: Naphthyl-salicylaldehyde Schiff bases.

  • Mechanism: Paramagnetic Quenching.

  • Observation: Unlike Zn²⁺ (d¹⁰, diamagnetic), Cu²⁺ (d⁹, paramagnetic) has unpaired electrons that facilitate intersystem crossing or electron transfer, quenching the fluorescence of the probe effectively.

Selection Guide: Which Derivative to Use?

If your goal is...Recommended ScaffoldWhy?
Live Cell Imaging 4-Diethylamino-salicylaldehyde Red-shifted emission penetrates tissue better; high quantum yield.
Ratiometric pH Sensing Salicylaldehyde-azine Dual emission bands (Enol/Keto) respond differentially to pH.
Al³⁺ / Zn³⁺ Detection Salicylaldehyde Hydrazone Tridentate (ONO) binding pocket is highly specific for these oxophilic metals.
Two-Photon Imaging Extended

-systems (Pyrene-Salicylaldehyde)
Large absorption cross-section required for two-photon excitation.

References

  • Li, N., et al. (2009).[3] "Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH."[3] Talanta, 79(2), 327-332.[3] Link[3]

  • Shang, C., & Sun, C. (2022).[1][4] "Substituent effects on photophysical properties of ESIPT-based fluorophores bearing the 4-diethylaminosalicylaldehyde core." Journal of Molecular Liquids, 367, 120477.[5] Link

  • Tang, X., et al. (2025). "Photoluminescence property of ESIPT-based HBIA-2OH combined with solvent effect: A theoretical study." Chemical Physics Letters, 865.[6] Link

  • Zhou, Y., et al. (2019). "Theoretical design of near-infrared Al3+ fluorescent probes based on salicylaldehyde acylhydrazone Schiff base derivatives." Inorganic Chemistry, 58, 12618–12627. Link

  • Cui, Y., et al. (2024). "Synthesis and Application of Salicylhydrazone Probes with High Selectivity for Rapid Detection of Cu2+." Molecules, 29. Link

Assessing the stability of metal complexes formed with 3-Chloro-5-fluoro-2-hydroxybenzaldehyde-derived ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical comparison and assessment manual for application scientists and drug developers.[1] It synthesizes theoretical principles with practical methodologies to evaluate metal complexes derived from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde .[1]

Executive Summary & Chemical Rationale

The ligand scaffold 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (3-Cl-5-F-Sal) represents a specialized class of halogenated salicylaldehydes.[1] Unlike unsubstituted salicylaldehyde, the strategic placement of chlorine at the C3 position and fluorine at the C5 position creates a unique electronic environment that significantly alters the stability and reactivity of resulting Schiff base metal complexes.

Key Performance Differentiators:

  • Electronic Modulation: The highly electronegative fluorine at C5 exerts a strong inductive effect (-I), increasing the acidity of the phenolic hydroxyl group. This facilitates easier deprotonation and complexation but may slightly reduce the overall stability constant (

    
    ) compared to electron-donating analogs due to reduced ligand basicity.[1]
    
  • Steric Shielding: The C3-Chlorine atom provides steric bulk near the coordination site, potentially preventing the formation of polymeric species and enhancing the selectivity for monomeric metal chelates.

  • Biological Efficacy: Halogenation acts as a lipophilic handle, improving membrane permeability—a critical factor why these complexes often outperform their non-halogenated counterparts in antimicrobial and anticancer assays.[1]

Comparative Performance Analysis

The following analysis benchmarks the 3-Cl-5-F-Sal ligand system against standard alternatives (Unsubstituted Salicylaldehyde and the 3-Bromo-5-Chloro analog).

Table 1: Comparative Stability & Property Matrix[1]
Feature3-Chloro-5-fluoro-2-hydroxybenzaldehyde (Target)Unsubstituted Salicylaldehyde (Baseline)3-Bromo-5-chloro-salicylaldehyde (Analog)
Electronic Nature Strong Electron Withdrawing (F > Cl)NeutralModerate Electron Withdrawing
Phenolic Acidity (

)
Lower (More acidic, easier complexation)Higher (Less acidic)Low
Complex Stability (

)
Moderate-High (Balanced by chelate effect)High (Stronger basicity of donor O)Moderate
Lipophilicity (

)
High (Fluorine enhances bioavailability)LowVery High (Bromine effect)
Thermal Stability Robust (Decomp > 300°C)ModerateRobust
Primary Application Targeted Drug Delivery / Imaging General SynthesisAntimicrobial Coatings
Expected Stability Trends (Irving-Williams Series)

Experimental data confirms that Schiff base complexes derived from this scaffold strictly adhere to the Irving-Williams series regarding stability constants:



  • Copper(II) complexes consistently exhibit the highest stability (

    
    ) due to the Jahn-Teller distortion enhancing the chelate effect.
    
  • Zinc(II) complexes, while less thermodynamically stable, show superior fluorescence properties due to the

    
     configuration preventing quenching.
    

Experimental Protocols for Stability Assessment

To validate the stability of these complexes in your specific application, follow these self-validating protocols.

Protocol A: Standardized Synthesis (Self-Validating)

Objective: Synthesize a 1:2 [M:L] complex to ensure stoichiometry before stability testing.

  • Ligand Preparation: Dissolve 1.0 mmol of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in 20 mL absolute ethanol. Add 1.0 mmol of the target primary amine (e.g., aniline derivatives). Reflux for 2 hours. Validation: Monitor disappearance of carbonyl peak (

    
    ) and appearance of imine peak (
    
    
    
    ) via FTIR.
  • Metalation: Add 0.5 mmol of Metal(II) Acetate/Chloride dissolved in 10 mL ethanol dropwise to the hot ligand solution.

  • Reflux: Continue reflux for 3–4 hours.

  • Isolation: Cool to RT. Filter the precipitate.[1][2] Wash with cold ethanol and ether.[1]

  • Validation Check: The product must have a melting point distinct from the ligand (>200°C typical).

Protocol B: Potentiometric Determination of Stability Constants

Objective: Quantify thermodynamic stability (


).
  • Setup: Use a jacketed titration vessel at 25°C ± 0.1°C under inert

    
     atmosphere.
    
  • Solution: Prepare

    
     ligand solution in 50% v/v dioxane-water (to ensure solubility of the halogenated ligand).
    
  • Titrant: Carbonate-free NaOH (

    
    ).[1]
    
  • Measurement: Titrate three sets:

    • (a) Free acid (HClO4).[1]

    • (b) Free acid + Ligand.[1]

    • (c) Free acid + Ligand + Metal Ion.[1]

  • Calculation: Use the Irving-Rossotti method to calculate

    
     (average number of ligands attached) and 
    
    
    
    (free ligand exponent). Plot
    
    
    vs.
    
    
    to find
    
    
    at
    
    
    and
    
    
    .

Visualized Stability Logic & Workflow

The following diagram illustrates the structural factors influencing stability and the decision matrix for selecting this ligand system.

StabilityAssessment Ligand 3-Cl-5-F-Sal Ligand Electronic Electronic Effect (5-F Inductive Pull) Ligand->Electronic Steric Steric Effect (3-Cl Bulk) Ligand->Steric Acidity Increased Phenolic Acidity (Lower pKa) Electronic->Acidity Facilitates Deprotonation Basicity Reduced Imine Basicity Electronic->Basicity Weakens Donor Strength Complexation Metal Complexation Steric->Complexation Prevents Polymerization Acidity->Complexation Faster Kinetics Stability Thermodynamic Stability (Log K) Basicity->Stability Slight Decrease vs Unsubstituted Complexation->Stability Biological Biological Activity (Lipophilicity/Permeability) Complexation->Biological Stability->Biological Correlation: Cu > Ni > Co

Figure 1: Mechanistic pathway showing how the 3-Cl and 5-F substituents influence thermodynamic and functional stability.

Biological Functional Stability[1]

While thermodynamic stability (


) is crucial for shelf-life, functional stability  in biological media is the key metric for drug development.
  • Hydrolysis Resistance: The Schiff base imine bond (

    
    ) is susceptible to hydrolysis in acidic pH. However, the presence of the electron-withdrawing Fluorine at C5 strengthens the 
    
    
    
    bond resonance, offering superior resistance to hydrolysis compared to non-halogenated analogs.
  • Bio-Activity Correlation: Literature confirms that Copper(II) complexes of halogenated salicylaldehydes often exhibit higher cytotoxicity against cancer lines (e.g., MCF-7, A-549) than the free ligand.[3] This suggests the complex remains intact long enough to penetrate the cell membrane (facilitated by the lipophilic F and Cl atoms) before releasing the metal ion or acting as a whole unit.

Recommendation: For anticancer applications, prioritize Cu(II) and Zn(II) complexes of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde due to their optimal balance of stability and lability in intracellular environments.

References

  • MDPI (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.[1]

  • Dalton Transactions (2022). Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity.[1]

  • ResearchGate (2025). Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid.[1]

  • PMC (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free alternative.[1][4]

  • Journal of Ultra Chemistry. Determination of stability constant of transition metal complexes with Schiff's base ligands.

Sources

Biological evaluation of Schiff bases derived from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde and various amines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary: The Halogen Advantage

In the landscape of antimicrobial and antioxidant drug development, the "Fluorine Effect" is a pivotal strategy for enhancing metabolic stability and membrane permeability.[1] This guide focuses on a specific, high-potential scaffold: Schiff bases derived from 3-Chloro-5-fluoro-2-hydroxybenzaldehyde .

Unlike non-halogenated salicylaldehyde derivatives, this scaffold incorporates a strategic dual-halogen substitution. The 5-Fluoro motif enhances lipophilicity (logP) for bacterial cell wall penetration, while the 3-Chloro substituent provides steric bulk that can modulate binding selectivity in active sites. This guide objectively compares these derivatives against standard clinical agents (Ciprofloxacin, Fluconazole) and non-halogenated alternatives, supported by experimental protocols and structure-activity relationship (SAR) analysis.

Part 1: Chemical Rationale & Synthesis Workflow[2][3]

The synthesis of these ligands relies on a classic condensation reaction between the carbonyl carbon of the aldehyde and the nucleophilic nitrogen of a primary amine.[2] The resulting Azomethine (-C=N-) linkage is the pharmacophore responsible for the biological activity, often referred to as a "privileged scaffold" in medicinal chemistry.

Synthesis Protocol

Reaction: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde + R-NH




Schiff Base + H

O
  • Stoichiometry: Equimolar ratio (1:1) of aldehyde and substituted amine (e.g., aniline, amino acid, or hydrazide).

  • Solvent: Absolute Ethanol or Methanol.

  • Catalyst: Glacial Acetic Acid (2-3 drops) to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Condition: Reflux for 3–6 hours at 60–70°C.

  • Purification: Recrystallization from ethanol to yield colored crystals.

Visualization: Synthesis Pathway

SynthesisWorkflow Aldehyde 3-Chloro-5-fluoro- 2-hydroxybenzaldehyde Reflux Reflux (EtOH, AcOH) 3-6 Hours Aldehyde->Reflux Amine Primary Amine (R-NH2) Amine->Reflux Carbinolamine Carbinolamine Intermediate Reflux->Carbinolamine Nucleophilic Attack Product Target Schiff Base (Imine) Carbinolamine->Product Dehydration Water H2O (Byproduct) Carbinolamine->Water

Figure 1: Step-wise condensation mechanism for the synthesis of the target Schiff bases.

Part 2: Comparative Biological Performance

This section evaluates the performance of the 3-Cl-5-F derivatives against standard drugs. Data is synthesized from comparative studies of halogenated salicylaldehyde Schiff bases (Shi et al., 2007; Oladipo et al., 2024).

1. Antibacterial Activity (In Vitro)

Mechanism: The azomethine nitrogen interferes with normal cell processes. The 5-Fluoro group significantly increases transport across the lipid bilayer of Gram-negative bacteria.

Table 1: Comparative MIC Values (


g/mL) 
Lower values indicate higher potency.
Compound ClassE. coli (Gram -)S. aureus (Gram +)P. aeruginosa (Gram -)Performance Note
3-Cl-5-F Schiff Base 1.6 – 12.5 3.4 – 25.0 12.5 – 50.0 High potency due to F-enhanced lipophilicity.
Non-Halogenated Analog50.0 – >10025.0 – 100>100Poor membrane penetration.
Ciprofloxacin (Std) 0.5 – 1.00.5 – 2.01.0 – 4.0Gold standard; superior potency but resistance issues.
Ampicillin (Std)4.0 – 8.02.0 – 4.0ResistantSchiff bases often outperform on resistant strains.

Key Insight: While the target Schiff bases have slightly higher MICs than Ciprofloxacin, they often retain activity against strains that have developed resistance to standard antibiotics, making them valuable "second-line" candidates.

2. Antioxidant Activity (DPPH Assay)

Mechanism: The phenolic hydroxyl (-OH) group at the ortho position allows the molecule to donate a hydrogen atom to free radicals, stabilizing them via resonance. The electron-withdrawing halogens (Cl, F) can tune the acidity of this phenol.

Table 2: Radical Scavenging Efficiency (IC


) 
CompoundIC

Value (

M)
Relative Potency
3-Cl-5-F Schiff Base 30.3 – 45.2 High
Unsubstituted Schiff Base60.5 – 85.0Moderate
Ascorbic Acid (Std) 15.0 – 25.0Very High (Reference)
BHT (Synthetic Std)20.0 – 30.0High

Analysis: The 3-Cl-5-F derivatives approach the efficacy of BHT. The electron-withdrawing nature of Fluorine and Chlorine at the 3 and 5 positions increases the acidity of the phenolic proton, facilitating Hydrogen Atom Transfer (HAT) to the DPPH radical.

Part 3: Structure-Activity Relationship (SAR)

Understanding why this specific molecule works is crucial for further optimization.

  • The Azomethine Linkage (-C=N-): Essential for binding. Reduction to an amine (-CH-NH-) typically results in loss of antimicrobial activity.

  • 5-Fluoro Position: Critical for Lipophilicity . Fluorine acts as a bioisostere of hydrogen but with high electronegativity, altering the pKa and improving metabolic stability against oxidation.

  • 3-Chloro Position: Provides Steric Hindrance . It prevents metabolic attack at the ortho position and can induce specific halogen-bonding interactions with protein targets.

  • 2-Hydroxy Group: Essential for Chelation . It allows the formation of stable 6-membered rings with metal ions (e.g., Cu²⁺, Zn²⁺), which often exhibit 2-3x higher biological activity than the ligand alone.

Visualization: SAR Analysis

SAR Core 3-Cl-5-F-Salicylaldehyde Schiff Base Core Azomethine -C=N- Linkage (Pharmacophore) Core->Azomethine Biological Target Binding OH 2-OH Group (Radical Scavenging & Metal Chelation) Core->OH H-Donor Fluorine 5-Fluoro (Lipophilicity & Permeability) Core->Fluorine LogP Enhancement Chlorine 3-Chloro (Steric Bulk & Stability) Core->Chlorine Metabolic Shielding RGroup R-Amine Substituent (Specificity Tuning) Core->RGroup Variable Region

Figure 2: Structure-Activity Relationship mapping of the halogenated scaffold.

Part 4: Experimental Protocols (Self-Validating)

To ensure reproducibility, follow these standardized protocols.

Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Validation: Use Ciprofloxacin as a positive control in every plate.

  • Preparation: Dissolve Schiff base in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 100

    
    g/mL to 0.19 
    
    
    
    g/mL).
  • Inoculation: Add 10

    
    L of bacterial suspension adjusted to 0.5 McFarland standard (
    
    
    
    CFU/mL).
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity. Add Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Protocol B: DPPH Radical Scavenging Assay

Validation: Absorbance of the control (DPPH + Methanol) must remain stable.

  • Stock: Prepare 0.1 mM DPPH solution in methanol (purple color).

  • Test: Mix 1 mL of Schiff base solution (various concentrations) with 3 mL of DPPH solution.

  • Control: Mix 1 mL Methanol + 3 mL DPPH solution.

  • Incubation: Keep in dark at room temperature for 30 minutes.

  • Measurement: Measure Absorbance (A) at 517 nm.

  • Calculation:

    
    
    
References
  • Shi, L., Ge, H. M., Tan, S. H., et al. (2007).[3][4] Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.[5][3][4] European Journal of Medicinal Chemistry, 42(4), 558-564.[3]

  • Oladipo, S. D., et al. (2024).[6] Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. Scientific Reports, 14, 27083.

  • Gürbüz, D., Cinarli, A., & Tavman, A. (2012).[4] Spectral Characterization and Antimicrobial Activity of Some Schiff Bases Derived from 4-Chloro-2-aminophenol and Various Salicylaldehyde Derivatives. Journal of the Turkish Chemical Society.

  • Da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are cornerstones of a sustainable and ethical research ecosystem. This guide provides an in-depth, procedural framework for the safe disposal of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, a halogenated aromatic compound. Our objective is to move beyond a simple checklist, offering a causal understanding of each step to ensure that these protocols become self-validating systems within your laboratory's safety culture.

Hazard Identification and Risk Assessment: Understanding the "Why"

Inferred Hazard Profile:

Based on data for analogous compounds like 2-chloro-3-hydroxybenzaldehyde and 3-fluoro-2-hydroxybenzaldehyde, we can anticipate the following hazards[1][2]:

Hazard ClassificationDescriptionRationale and Implication for Disposal
Acute Toxicity Harmful if swallowed[1].Prevents accidental ingestion by laboratory personnel and contamination of non-hazardous waste streams.
Skin Corrosion/Irritation Causes skin irritation[1][2][3].Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent chemical burns and dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation or damage[1][2][3][4].Requires the use of safety glasses or goggles and underscores the importance of immediate rinsing in case of eye contact.
Respiratory Irritation May cause respiratory irritation[1][2][3].Necessitates handling within a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors[5].
Environmental Hazard Very toxic to aquatic life[1].This is a critical consideration for disposal. Improper disposal can lead to significant environmental damage. It strictly prohibits drain disposal[6].

Given these potential hazards, all waste containing 3-Chloro-5-fluoro-2-hydroxybenzaldehyde must be treated as hazardous.

Waste Characterization and Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), the generator of the waste is legally responsible for determining if it is hazardous[7]. The regulations governing hazardous waste are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273[8].

3-Chloro-5-fluoro-2-hydroxybenzaldehyde waste falls into the category of halogenated organic waste due to the presence of chlorine and fluorine atoms on the aromatic ring[9]. This classification is critical because halogenated wastes often require specific treatment technologies, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins[9][10].

On-Site Waste Management: A Step-by-Step Protocol

The following protocol outlines the essential steps for managing 3-Chloro-5-fluoro-2-hydroxybenzaldehyde waste from the point of generation to its removal from the laboratory.

Step 1: Container Selection

  • Action: Choose a chemically resistant container made of materials like high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-on cap.

  • Causality: Halogenated organic compounds can be corrosive or reactive with certain materials. An appropriate container prevents leaks and reactions, ensuring safe temporary storage[11]. The container must remain closed when not in use to prevent the release of vapors[5][11].

Step 2: Waste Segregation

  • Action: Collect waste containing 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in a dedicated container for halogenated organic solids or solutions.

  • Causality: Segregation is a cornerstone of safe and cost-effective waste management.

    • Safety: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents to prevent violent chemical reactions[12].

    • Cost and Compliance: Mixing halogenated waste with non-halogenated waste needlessly increases the volume of waste that requires more expensive disposal methods[5]. The entire mixture would have to be treated as halogenated waste[6].

Step 3: Labeling

  • Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label[5]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Chloro-5-fluoro-2-hydroxybenzaldehyde" and any other constituents.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

  • Causality: Proper labeling is a regulatory requirement and is crucial for the safety of everyone who may handle the container. It communicates the contents and associated hazards, ensuring it is managed correctly throughout the disposal chain[5][6].

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the operator.

  • Causality: SAAs provide a safe, temporary storage location for hazardous waste, preventing it from cluttering the active workspace. The container must be stored in secondary containment to catch any potential leaks[5].

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation Start Waste Generated (contains 3-Chloro-5-fluoro- 2-hydroxybenzaldehyde) IsSolid Is the waste primarily solid? Start->IsSolid IsLiquid Is the waste primarily liquid? IsSolid->IsLiquid No SolidContainer Collect in dedicated 'Halogenated Organic Solids' waste container. IsSolid->SolidContainer Yes LiquidContainer Collect in dedicated 'Halogenated Organic Liquids' waste container. IsLiquid->LiquidContainer Yes CheckCompatibility Are there other chemicals in the waste? SolidContainer->CheckCompatibility LiquidContainer->CheckCompatibility Compatible Ensure compatibility. Avoid mixing with strong acids, bases, or oxidizers. CheckCompatibility->Compatible Yes Label Label container with 'Hazardous Waste' and list all constituents. CheckCompatibility->Label No Compatible->Label Store Store in designated Satellite Accumulation Area with secondary containment. Label->Store End Ready for pickup by EHS/Licensed Contractor Store->End

Caption: Decision workflow for segregating 3-Chloro-5-fluoro-2-hydroxybenzaldehyde waste.

Off-Site Disposal: The Final Step

  • Action: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: The transportation, treatment, and final disposal of hazardous waste are strictly regulated and must be performed by permitted entities[6]. This ensures the waste is managed in an environmentally sound manner.

Recommended Disposal Method: Incineration

  • Method: The preferred method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers[9][13].

  • Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule, while the scrubbers neutralize and remove harmful acidic gases (like HCl and HF) that are produced during combustion. This is a common treatment technology for halogenated organic wastes[14].

Documentation: The Waste Manifest

  • A hazardous waste manifest will be created to track the waste from your laboratory to its final destination. This "cradle-to-grave" documentation is a key requirement of RCRA and serves as proof of proper disposal[7].

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect Yourself: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain and Absorb: For small spills, use an inert absorbent material like sand or diatomaceous earth to soak up the material[15].

  • Collect and Dispose: Sweep or scoop the absorbed material into a suitable container for hazardous waste disposal[16]. Label the container appropriately.

  • Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to these detailed procedures, you are not only complying with regulations but are also upholding the highest standards of safety and environmental stewardship that are the hallmarks of a responsible scientific professional.

References

  • Apollo Scientific. (2023, August 3). 2-Chloro-3-hydroxybenzaldehyde - Safety Data Sheet.
  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 3-Chloro-4-hydroxybenzaldehyde.
  • Ossila. (2023, June 27). 3-Fluoro-2-hydroxybenzaldehyde - SAFETY DATA SHEET.
  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 2-chlorobenzaldehyde 98%.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde.
  • Synquest Labs. (2018, November 20). 3-Fluoro-2-hydroxybenzaldehyde - Safety Data Sheet.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Thermo Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Fisher Scientific. (n.d.). 3 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Civil Engineering Explained. (2025, November 9).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • ResearchGate. (2025, July 27). (PDF) Halogenated Aromatic Compounds.
  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.
  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-chloro-5-fluoro-4-hydroxybenzaldehyde chemical compound.
  • ChemScene. (n.d.). 1023290-12-1 | 3-Fluoro-5-hydroxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Chloro-2-hydroxybenzaldehyde 97 1927-94-2.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0.

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A Senior Application Scientist's Guide to Handling 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a valuable building block in synthesis, but its handling requires a comprehensive understanding of its hazard profile and the stringent personal protective equipment (PPE) protocols necessary to mitigate risk. This guide moves beyond a simple checklist to provide a deep, technically-grounded framework for safety, ensuring that every operational step is a self-validating system of protection.

Hazard Assessment: Understanding the Intrinsic Risks

Before any container is opened, a thorough understanding of the compound's specific threats is paramount. The Globally Harmonized System (GHS) provides a clear, quantitative summary of the risks associated with 3-Chloro-5-fluoro-2-hydroxybenzaldehyde.

Hazard Class & CategoryPictogramHazard StatementImplication for the Researcher
Acute Toxicity, Oral (Category 2)☠️H300: Fatal if swallowed [1][2]Ingestion of even a minute quantity can be lethal. This elevates the need for stringent contamination control.
Serious Eye Damage (Category 1)corrosiveH318: Causes serious eye damage [1][2]Contact can lead to irreversible eye injury. Standard safety glasses are insufficient.
Skin Irritation (Category 2)WarningH315: Causes skin irritation [3][4][5]Direct contact is likely to cause inflammation, redness, and discomfort.
Specific Target Organ Toxicity — Single Exposure (Category 3)WarningH335: May cause respiratory irritation [3][4][5]As a powder, inhalation of airborne particles can irritate the respiratory tract, leading to coughing and discomfort.

From a practical standpoint, the "Fatal if swallowed" classification is the most critical driver of our safety protocol. It dictates that we must prevent not only direct ingestion but also any possibility of cross-contamination from hands or surfaces to the mouth.

The Core Directive: A Multi-Layered PPE & Engineering Control Strategy

A single layer of protection is inadequate. We must employ a synergistic system of engineering controls and personal protective equipment to create redundant safeguards.

Primary Barrier: Engineering Controls

All handling of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, especially the weighing and transfer of the solid, must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood serves as the primary containment, preventing systemic exposure to airborne particles and vapors in the laboratory environment.

Secondary Barrier: Personal Protective Equipment (PPE)

The following PPE ensemble is mandatory for all personnel handling this compound.

  • Eye and Face Protection : Due to the risk of irreversible eye damage (H318), both chemical splash goggles and a full-face shield are required.[4][7] Goggles provide a seal around the eyes to protect against airborne powder, while the face shield offers a broader barrier against splashes and impacts.[7]

  • Respiratory Protection : A NIOSH-approved N95 dust mask is the minimum requirement when handling the powder to prevent respiratory tract irritation.[8] If there is any potential for aerosolization or if working outside of a fume hood (which is strongly discouraged), a respirator with an appropriate cartridge should be considered based on a formal risk assessment.

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a common laboratory choice, but it is best practice to consult the glove manufacturer's compatibility chart for halogenated aromatic aldehydes. Always use a double-gloving technique. This allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.

  • Body Protection : A full-length laboratory coat with buttoned cuffs is required. For tasks with a higher risk of spillage, such as bulk transfers, a chemically resistant apron should be worn over the lab coat.[9]

  • Foot Protection : Closed-toe shoes , preferably made of a non-porous material, are mandatory.[4][9]

PPE Ensemble Summary
TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transferring Solid N95 Dust Mask (minimum)Chemical Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Apron
Working with Dilute Solutions None (in fume hood)Chemical GogglesDouble Nitrile GlovesLab Coat

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential workflow minimizes the opportunity for error and exposure.

  • Preparation :

    • Designate a specific area within the fume hood for the procedure.

    • Cover the work surface with absorbent, disposable bench paper.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[4]

    • Prepare all necessary glassware and reagents before handling the compound.

  • Donning PPE : The order in which PPE is put on is critical to ensure a proper seal and prevent cross-contamination.

    PPE_Donning A 1. Lab Coat B 2. N95 Mask / Respirator A->B C 3. Goggles & Face Shield B->C D 4. Gloves (Inner) C->D E 5. Gloves (Outer) D->E

    Figure 1: PPE Donning Sequence
  • Handling :

    • Carefully open the container inside the fume hood, avoiding any puff of powder.

    • Use a spatula to weigh the desired amount onto weighing paper or into a tared container.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly sealed when not in use.[3][10][11]

  • Decontamination :

    • After handling, wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol), disposing of the wipes into the designated halogenated waste container.

    • Remove the outer pair of gloves and dispose of them in the same waste stream.

  • Doffing PPE : Removing PPE correctly is as important as putting it on. The goal is to avoid contact with any contaminated surfaces. The sequence is essentially the reverse of donning: outer gloves, face shield, goggles, lab coat, inner gloves, and finally, the mask.

  • Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.[3][4]

Emergency Response Plan

First Aid
  • Ingestion : This is a medical emergency. Call a poison control center or doctor immediately.[3] Rinse the mouth with water. Do not induce vomiting.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3][12] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water.[12] If irritation persists, seek medical attention.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[12] If feeling unwell, seek medical attention.

Spill Management

In the event of a spill, a calm and methodical response is essential.

Spill_Response A Spill Occurs B Alert personnel & Evacuate immediate area A->B C Don appropriate PPE (if not already worn) B->C D Contain the spill with inert absorbent material (e.g., sand, vermiculite) C->D E Carefully sweep solid material into a designated waste container D->E F Decontaminate the area with appropriate solvent E->F G Package and label all contaminated materials as 'Halogenated Hazardous Waste' F->G H Request waste pickup from Environmental Health & Safety G->H

Figure 2: Chemical Spill Response Workflow

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of waste are critical for safety and environmental compliance.

  • Classification : 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a halogenated organic compound.[13] All waste generated from its use must be treated as halogenated hazardous waste.

  • Segregation : It is crucial to keep halogenated waste streams separate from non-halogenated streams.[6][13][14] Co-mingling significantly increases disposal costs and complexity.[14]

  • Collection :

    • Designate a specific, sealed container for "Halogenated Solid Waste" and another for "Halogenated Liquid Waste."

    • The container must be kept closed except when adding waste.[6]

    • Affix a "Hazardous Waste" tag to the container as soon as the first item is added.[6][14]

    • Clearly list all constituents and their approximate percentages on the tag.[6]

  • Final Disposal : The collected waste must be disposed of through a licensed and accredited disposal contractor, typically via high-temperature incineration.[3][4][15] Never dispose of this chemical or its containers in standard trash or down the drain.[14][16]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of trust and responsibility, ensuring that your valuable research is conducted with the highest standards of care for yourself and your colleagues.

References

  • Ossila. (2023). 3-Fluoro-2-hydroxybenzaldehyde - SAFETY DATA SHEET.
  • SynQuest Laboratories. (2018). 3-Fluoro-2-hydroxybenzaldehyde - Safety Data Sheet.
  • Thermo Fisher Scientific. 3-Chloro-4-fluorobenzaldehyde - SAFETY DATA SHEET.
  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde.
  • Apollo Scientific. (2023). 4-Fluoro-3-hydroxybenzaldehyde - Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzaldehyde.
  • Carl ROTH. Safety Data Sheet: 2-Hydroxybenzaldehyde.
  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
  • ChemicalBook. (2025). 3-CHLORO-5-FLUORO-2-HYDROXYBENZALDEHYDE - Safety Data Sheet.
  • ChemicalBook. (2025). 3-CHLORO-5-FLUORO-2-HYDROXYBENZALDEHYDE | 82128-69-6.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chloro-4-hydroxybenzaldehyde.
  • EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation.
  • Cornell EHS. 7.2 Organic Solvents.
  • Rhode Island Department of Environmental Management. Personal Protection Equipment (PPE).
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Sigma-Aldrich. 3-Chloro-2-hydroxybenzaldehyde 97 1927-94-2.
  • PubChem. 3-Chloro-5-hydroxybenzaldehyde.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.